2-Chloroisonicotinamide
Description
Properties
IUPAC Name |
2-chloropyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEMJOLRJLACBRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40384134 | |
| Record name | 2-Chloroisonicotinamide | |
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Molecular Weight |
156.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100859-84-5 | |
| Record name | 2-Chloroisonicotinamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100859845 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloroisonicotinamide | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloroisonicotinamide | |
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| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-Chloroisonicotinamide | |
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| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q6MVJ56LTL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-Chloroisonicotinamide: Synthesis, Properties, and Applications
Introduction
2-Chloroisonicotinamide, a halogenated pyridine derivative, stands as a critical and versatile building block in modern synthetic chemistry. Its strategic placement of a reactive chlorine atom and an amide functional group on the pyridine scaffold makes it an invaluable intermediate for constructing complex molecular architectures. This guide provides an in-depth exploration of 2-Chloroisonicotinamide, tailored for researchers, scientists, and professionals in drug development and agrochemical synthesis. We will delve into its fundamental properties, spectroscopic signature, a validated synthetic pathway, key reactivity patterns, and its applications, grounding all technical claims in authoritative references.
Chemical Identity and Physicochemical Properties
A clear understanding of a compound's identity and physical characteristics is foundational for its effective use in research and development. 2-Chloroisonicotinamide is unambiguously identified by its CAS number and IUPAC name.
Table 1: Chemical Identifiers for 2-Chloroisonicotinamide
| Identifier | Value | Source |
| CAS Number | 100859-84-5 | [1][2] |
| IUPAC Name | 2-chloropyridine-4-carboxamide | [3] |
| Synonyms | 2-Chloropyridine-4-carboxamide | [2] |
| Molecular Formula | C₆H₅ClN₂O | [1][3] |
| InChIKey | DEMJOLRJLACBRX-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1=CN=C(C=C1C(=O)N)Cl | [3] |
The compound's physical properties dictate its handling, storage, and behavior in various solvent systems. These are summarized below.
Table 2: Physicochemical Properties of 2-Chloroisonicotinamide
| Property | Value | Source |
| Molecular Weight | 156.57 g/mol | [1][3] |
| Appearance | White to light-colored powder/crystal | [1][2] |
| Melting Point | 196 - 200 °C | [1][2] |
| Purity | Typically ≥98% | [1] |
| Storage | Store at room temperature, under inert gas | [2] |
Spectroscopic Profile: A Structural Fingerprint
Spectroscopic analysis is essential for confirming the identity and purity of 2-Chloroisonicotinamide. The key spectral features are predictable based on its structure.
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
N-H Stretching: The primary amide (-NH₂) group will exhibit two distinct, medium-intensity peaks in the region of 3500-3300 cm⁻¹.[4]
-
C=O Stretching: A very strong and sharp absorption, characteristic of the amide carbonyl group, is expected in the range of 1690-1630 cm⁻¹.[5]
-
Aromatic C=C Bending: Medium intensity peaks between 1700-1500 cm⁻¹ correspond to the pyridine ring vibrations.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectra reveal the specific electronic environment of each atom.
-
¹H NMR: The pyridine ring protons will appear in the aromatic region (typically δ 7.0-9.0 ppm). The proton at the C5 position (adjacent to the amide) and the proton at the C3 position (adjacent to the chlorine) will likely be doublets, while the proton at the C6 position (adjacent to the nitrogen) will be a singlet or a narrow triplet depending on coupling. The two amide protons (-NH₂) may appear as a broad singlet, the chemical shift of which is dependent on solvent and concentration.[6] The electron-withdrawing nature of the chlorine atom and the amide group will generally shift the ring protons downfield.[7]
-
¹³C NMR: The spectrum will show six distinct carbon signals. The carbonyl carbon will be the most downfield signal (typically δ 165-175 ppm). The aromatic carbons will appear in the δ 120-150 ppm range, with the carbon attached to the chlorine atom (C2) showing a characteristic shift.[6]
Mass Spectrometry (MS)
In a mass spectrum, 2-Chloroisonicotinamide will show a distinct molecular ion peak (M⁺). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit a characteristic M⁺ and M+2 isotopic pattern, with peaks at m/z 156 and 158, respectively.[3]
Synthesis of 2-Chloroisonicotinamide: A Validated Workflow
The synthesis of 2-Chloroisonicotinamide is efficiently achieved through a two-step process starting from commercially available 4-cyanopyridine. The logic behind this pathway is the activation of the pyridine ring via N-oxidation, which facilitates chlorination at the desired 2-position, followed by the selective hydrolysis of the nitrile to the primary amide.
Experimental Protocol
This protocol is a synthesized methodology based on established chemical transformations cited in the literature.[8][9][10]
Step 1: Synthesis of 2-Chloro-4-cyanopyridine from 4-Cyanopyridine N-Oxide
Causality: The N-oxide is a crucial intermediate. The oxygen atom is electron-donating via resonance, which activates the ortho-positions (C2 and C6) for electrophilic attack by the chlorinating agent. Subsequent deoxygenation re-establishes the aromatic pyridine ring.
-
Reaction Setup: To a slurry of 4-cyanopyridine N-oxide (1.0 eq) in a suitable solvent such as 1,2-dichloroethane, add phosphorus oxychloride (POCl₃, ~1.5 eq).
-
Cooling: Cool the reaction mixture to approximately 0 °C in an ice bath.
-
Base Addition: Slowly add an organic base, such as triethylamine (1.2 eq), dropwise while maintaining the temperature below 5 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for the consumption of starting material.
-
Workup: Carefully quench the reaction by pouring it onto ice water. Neutralize the solution with a base (e.g., NaHCO₃ or NaOH solution) to pH 7-8.
-
Extraction & Purification: Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield 2-chloro-4-cyanopyridine.
Step 2: Hydrolysis of 2-Chloro-4-cyanopyridine to 2-Chloroisonicotinamide
Causality: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions. The reaction proceeds through a carboximidic acid or imidate intermediate, which is then tautomerized and hydrated to the stable amide. Careful control of conditions (temperature, concentration of base/acid) is crucial to prevent over-hydrolysis to the carboxylic acid.[8]
-
Reaction Setup: Dissolve 2-chloro-4-cyanopyridine (1.0 eq) in a suitable solvent (e.g., ethanol or water).
-
Reagent Addition: Add a catalytic amount of a strong base (e.g., NaOH, 0.05 eq) or a strong acid (e.g., concentrated H₂SO₄).
-
Heating: Heat the mixture to reflux (typically 80-100 °C) and stir for 2-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be isolated by filtration. If not, neutralize the solution.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol or water to afford pure 2-Chloroisonicotinamide.
Reactivity and Applications in Synthesis
The synthetic utility of 2-Chloroisonicotinamide is primarily driven by the reactivity of the chlorine atom at the C2 position.
Nucleophilic Aromatic Substitution (SₙAr)
The pyridine ring is electron-deficient, a property enhanced by the electron-withdrawing nitrogen heteroatom. This deficiency is most pronounced at the α (C2, C6) and γ (C4) positions. Consequently, the chlorine atom at C2 is highly activated towards nucleophilic aromatic substitution (SₙAr).[1] This allows for the facile displacement of the chloride ion by a wide range of nucleophiles, including amines, alcohols, thiols, and carbanions, making it an exceptional scaffold for diversification.[7]
Applications in Drug Discovery and Agrochemicals
This reactivity profile makes 2-Chloroisonicotinamide a sought-after intermediate.
-
Pharmaceuticals: It serves as a precursor for synthesizing compounds targeting a range of diseases. A notable example is its use as a starting material in the synthesis of inhibitors of NF-κB Inducing Kinase (NIK), which are investigated for their potential in treating autoimmune diseases and certain cancers. For instance, it can be a precursor to 3-amino-2-chloroisonicotinamide, a key intermediate in this class of molecules.[8]
-
Agrochemicals: The pyridine core is a common feature in many pesticides and herbicides. 2-Chloroisonicotinamide provides a convenient entry point for creating novel derivatives with potential bioactivity. The introduction of different nucleophiles at the C2 position allows for the systematic modification of the molecule's properties to optimize its efficacy and selectivity as an agrochemical.[1]
Safety and Handling
As with any laboratory chemical, proper handling of 2-Chloroisonicotinamide is paramount to ensure personnel safety. The compound is classified with specific hazards according to the Globally Harmonized System (GHS).
Table 3: GHS Hazard and Precautionary Statements
| Hazard Class | Code | Statement | Source |
| Skin Corrosion/Irritation | H315 | Causes skin irritation. | |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation. | |
| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation. | |
| Prevention | P261 | Avoid breathing dust. | |
| P280 | Wear protective gloves/eye protection/face protection. | ||
| Response | P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage Recommendations
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents. Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent degradation.[2]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, rinse mouth and seek immediate medical advice.
Conclusion
2-Chloroisonicotinamide is a high-value chemical intermediate whose utility is rooted in the predictable and versatile reactivity of its 2-chloro substituent. Its straightforward synthesis from common starting materials, coupled with its stability and amenability to a wide range of nucleophilic substitution reactions, secures its role as a key building block in the discovery pipelines for new pharmaceuticals and agrochemicals. This guide has provided the core technical knowledge required for its safe and effective application in a research and development setting.
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A Technical Guide to the Physicochemical Properties and Applications of 2-Chloropyridine-4-carboxamide
Abstract
2-Chloropyridine-4-carboxamide (CAS No. 100859-84-5) is a halogenated pyridine derivative that has garnered significant interest as a versatile intermediate in synthetic chemistry.[1] Its bifunctional nature, characterized by a reactive chloro-substituent on the pyridine ring and a carboxamide moiety, makes it a valuable building block for the construction of more complex molecules. This technical guide provides an in-depth analysis of its core physical and chemical properties, outlines a representative synthetic methodology, discusses its key applications in research and development, and details essential safety and handling protocols. This document is intended for researchers, chemists, and drug development professionals who utilize pyridine-based heterocycles in their work.
Introduction: The Role of Substituted Pyridines
Pyridine and its derivatives are fundamental heterocyclic scaffolds that are ubiquitous in medicinal chemistry and materials science. The introduction of specific functional groups onto the pyridine ring allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties. The chloropyridine carboxamides, in particular, serve as crucial precursors in the synthesis of a wide array of biologically active compounds, including kinase inhibitors and agents targeting the central nervous system. 2-Chloropyridine-4-carboxamide exemplifies this class of reagents, offering two distinct points for chemical modification, thereby enabling diverse synthetic strategies.
Physicochemical and Structural Properties
A thorough understanding of a compound's physical properties is paramount for its effective use in experimental design, from reaction setup to purification and formulation.
Summary of Physical Data
The key physical and identifying properties of 2-Chloropyridine-4-carboxamide are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 100859-84-5 | [1][2] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1][3][4] |
| Appearance | White to off-white crystalline powder | [4][5] |
| Melting Point | 148 - 164 °C | [4][5][6] |
| Boiling Point | 298.1 ± 25.0 °C (Predicted) | [5][7] |
| Density | 1.381 ± 0.06 g/cm³ (Predicted) | [5][7] |
| Synonyms | 2-Chloroisonicotinamide | [8] |
Solubility Profile
While quantitative solubility data is not extensively published, empirical evidence from synthetic procedures suggests that 2-Chloropyridine-4-carboxamide exhibits limited solubility in water but is soluble in various organic solvents. Its purification via recrystallization from ethyl acetate indicates good solubility in this solvent at elevated temperatures and lower solubility at room temperature, a desirable characteristic for this purification technique.[9]
Structural and Spectroscopic Characterization
The identity and purity of 2-Chloropyridine-4-carboxamide are unequivocally confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be expected to show distinct signals for the three aromatic protons on the pyridine ring, with chemical shifts and coupling patterns influenced by the electron-withdrawing chloro and carboxamide groups. The two protons of the -NH₂ group would typically appear as a broad singlet.
-
Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the molecular weight, showing a protonated molecular ion [M+H]⁺ at m/z 157, along with a characteristic isotopic pattern (approximately 3:1 ratio for [M+H]⁺ and [M+H+2]⁺) due to the presence of the chlorine atom.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by strong absorption bands corresponding to the N-H stretching of the primary amide (typically around 3400-3200 cm⁻¹) and the C=O stretching of the amide carbonyl group (around 1680-1650 cm⁻¹).
Chemical Properties and Reactivity Analysis
The synthetic utility of 2-Chloropyridine-4-carboxamide stems from the reactivity of its two primary functional groups.
Core Reactivity
The molecule's reactivity is centered on the pyridine ring and the carboxamide side chain. The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution (SₙAr). This is the most significant reaction pathway, allowing for the displacement of the chloride by a variety of nucleophiles (e.g., amines, thiols, alcohols) to build more complex molecular architectures.[10] This reaction is fundamental to its role as a versatile building block.[9][11] The carboxamide group can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, or it can be a site for further chemical modification.
Caption: Key reactive sites of 2-Chloropyridine-4-carboxamide.
Stability and Incompatible Materials
The compound is stable under standard laboratory storage conditions.[12] However, contact with strong oxidizing agents, strong acids, and peroxides should be avoided to prevent uncontrolled reactions.[12]
Hazardous Decomposition
Upon exposure to high temperatures or fire, 2-Chloropyridine-4-carboxamide can decompose to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), phosgene, and hydrogen chloride gas.[12]
Representative Synthesis Protocol
The synthesis of chloropyridine carboxamides typically involves the amidation of a corresponding carboxylic acid derivative. The following protocol, adapted from the synthesis of the isomeric 4-chloropyridine-2-carboxamide, illustrates a robust and high-yielding methodology.[9]
Objective: To synthesize a chloropyridine carboxamide from its corresponding carboxylic acid.
Pillar of Trustworthiness: This protocol is a self-validating system. The conversion of the carboxylic acid to the highly reactive acyl chloride intermediate is a standard and reliable transformation. The subsequent amidation is a rapid and generally clean reaction. Purity can be readily assessed by melting point determination and HPLC analysis, with recrystallization serving as an effective final purification step.
Step-by-Step Methodology:
-
Activation of the Carboxylic Acid:
-
To a flask containing the starting material, 2-chloropyridine-4-carboxylic acid (1.0 equivalent), add thionyl chloride (approx. 5-10 volumes).
-
Causality: Thionyl chloride serves as both the reagent and solvent, converting the carboxylic acid into the more electrophilic 2-chloropyridine-4-carbonyl chloride. This "activation" step is crucial as carboxylic acids do not react directly with ammonia under these conditions.
-
Heat the mixture to reflux (approx. 80 °C) for 2-3 hours until the reaction is complete (cessation of gas evolution).
-
-
Removal of Excess Reagent:
-
Cool the reaction mixture to room temperature.
-
Remove the excess thionyl chloride under reduced pressure. This step is critical to prevent unwanted side reactions in the next stage.
-
-
Amidation Reaction:
-
Place the flask containing the crude acyl chloride residue in an ice bath (0-5 °C).
-
Slowly add a solution of ammonia in an alcohol, such as 7N ammonia in methanol (approx. 10 volumes), to the cooled residue with vigorous stirring.
-
Causality: The amidation reaction is highly exothermic. The ice bath is essential to control the reaction temperature, preventing potential side reactions and ensuring safety.
-
Stir the mixture in the ice bath for 15-30 minutes, then allow it to warm to room temperature and continue stirring for an additional 2-3 hours.
-
-
Isolation and Purification:
-
Remove the solvent under reduced pressure.
-
The resulting crude solid residue can be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product, 2-Chloropyridine-4-carboxamide, as a crystalline solid.[9]
-
Caption: General workflow for the synthesis of 2-Chloropyridine-4-carboxamide.
Applications in Research and Development
2-Chloropyridine-4-carboxamide is not typically an end-product but rather a key intermediate. Its value lies in its ability to participate in reactions that build molecular complexity.
-
Pharmaceutical Development: The compound is a precursor for synthesizing a range of pharmaceutical agents. Its structure is incorporated into molecules designed as anti-inflammatory drugs, anti-cancer agents, and kinase inhibitors.[4][6][11] The ability to readily substitute the chlorine atom allows for the introduction of various pharmacophores.
-
Agrochemical Synthesis: In the agrochemical industry, this intermediate is used in the development of novel herbicides and pesticides.[4] The pyridine core is a common feature in many effective crop protection agents.
-
Organic Synthesis: As a versatile building block, it is used by researchers to create novel pyridine-fused heterocyclic systems and other complex organic molecules.[11]
Safety and Handling
Proper handling of 2-Chloropyridine-4-carboxamide is essential to ensure laboratory safety.
-
Hazard Identification (GHS Classification):
-
Recommended Handling Procedures:
-
Storage Guidelines:
Conclusion
2-Chloropyridine-4-carboxamide is a high-value chemical intermediate whose utility is defined by its distinct physical properties and predictable chemical reactivity. Its bifunctional structure provides a reliable platform for nucleophilic substitution and amide chemistry, making it an indispensable tool for medicinal and agricultural chemists. A comprehensive understanding of its properties, synthesis, and safe handling procedures, as detailed in this guide, is crucial for leveraging its full potential in the advancement of chemical research and development.
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2-Chloroisonicotinamide: A Comprehensive Technical Guide for Scientific Professionals
Introduction
2-Chloroisonicotinamide is a halogenated pyridine derivative that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique electronic properties and reactive sites make it a valuable intermediate in diverse fields, most notably in the development of novel pharmaceuticals and advanced agrochemicals.[1] The presence of a chlorine atom at the 2-position and a carboxamide group at the 4-position of the pyridine ring allows for versatile chemical modifications, enabling the construction of molecules with specific biological activities.[2] This guide provides a detailed technical overview of 2-Chloroisonicotinamide, encompassing its chemical structure, physicochemical properties, synthesis, applications, and safety protocols, tailored for researchers and professionals in drug discovery and chemical development.
Chemical Identity and Molecular Structure
2-Chloroisonicotinamide is systematically named 2-chloropyridine-4-carboxamide .[3] Its identity is unambiguously confirmed by its unique CAS Registry Number, 100859-84-5.[1]
The molecular structure consists of a pyridine ring substituted with a chlorine atom at the C2 position and a carboxamide group (-CONH₂) at the C4 position. This arrangement is crucial for its reactivity, influencing the electrophilicity of the pyridine ring and providing a key functional group for further synthetic transformations.
Caption: Chemical Structure of 2-Chloroisonicotinamide (C₆H₅ClN₂O).
Physicochemical Properties
The physical and chemical properties of 2-Chloroisonicotinamide are essential for its handling, storage, and application in synthetic chemistry. A summary of its key properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₅ClN₂O | [1][3] |
| Molecular Weight | 156.57 g/mol | [1][3] |
| Appearance | White to off-white or pale yellow crystalline powder | [1] |
| Melting Point | 196 - 200 °C | [1] |
| Purity | Typically ≥ 98% | [1] |
| CAS Number | 100859-84-5 | [1][3] |
| PubChem CID | 2800022 | [3] |
| XLogP3 | 0.5 | [3] |
Synthesis and Purification
The most common and industrially relevant synthesis of 2-Chloroisonicotinamide involves the controlled hydrolysis of its nitrile precursor, 2-chloro-4-cyanopyridine . This reaction selectively converts the nitrile group into a primary amide while preserving the chloro-substituent.
The causality behind this experimental choice lies in the robust nature of nitrile hydrolysis under acidic or basic conditions. Acid-catalyzed hydrolysis, often employing concentrated sulfuric acid, is particularly effective for this transformation on an industrial scale. The mechanism proceeds via protonation of the nitrile nitrogen, followed by nucleophilic attack by water, tautomerization, and finally, release of the amide.
Caption: General workflow for the synthesis of 2-Chloroisonicotinamide.
Experimental Protocol: Synthesis via Nitrile Hydrolysis
This protocol is adapted from established procedures for the hydrolysis of isomeric chlorocyanopyridines and represents a standard method for achieving this transformation.[3]
-
Reaction Setup : In a three-necked flask equipped with a mechanical stirrer and thermometer, add concentrated sulfuric acid (approx. 3 volumes relative to the starting material).
-
Reactant Addition : Slowly add 2-chloro-4-cyanopyridine (1.0 equivalent) to the stirred sulfuric acid. The addition should be portion-wise to control any initial exotherm.
-
Heating : Once the starting material is fully dissolved, heat the reaction mixture to approximately 90°C.
-
Reaction Monitoring : Maintain the temperature and stirring for approximately 2 hours. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Work-up : After completion, cool the reaction mixture to room temperature. In a separate, larger vessel containing a stirred mixture of crushed ice and aqueous ammonia, slowly pour the reaction mixture. This quenching step must be performed cautiously due to the highly exothermic nature of acid neutralization.
-
Isolation : The product, 2-Chloroisonicotinamide, will precipitate as a solid. Continue stirring the slurry for approximately 1 hour to ensure complete precipitation.
-
Purification : Collect the crude product by filtration. Wash the filter cake thoroughly with cold water to remove residual salts. Further purification can be achieved by washing with a suitable organic solvent, such as ethyl acetate, to remove non-polar impurities.
-
Drying : Dry the purified white to off-white solid product under vacuum at 50-60°C to a constant weight.
Applications in Research and Development
The bifunctional nature of 2-Chloroisonicotinamide makes it a versatile intermediate in several key areas of chemical science.
-
Pharmaceutical Development : This compound is a critical starting material for the synthesis of Active Pharmaceutical Ingredients (APIs).[2] The chlorine atom can be displaced by various nucleophiles (e.g., amines, thiols, alcohols) in nucleophilic aromatic substitution (SNAr) reactions, while the amide group can be hydrolyzed, dehydrated, or used as a handle for building more complex molecular architectures. It has been utilized in the synthesis of compounds targeting neurological disorders and in the development of anti-tuberculosis drugs.[1]
-
Agrochemical Chemistry : In the agricultural sector, 2-Chloroisonicotinamide serves as a precursor for new pesticides and herbicides.[1] The resulting molecules are designed to interact with specific biological pathways in pests or weeds, contributing to crop protection and enhanced yields.
-
Biochemical Research : Researchers use this compound in studies focused on enzyme inhibition.[1] By incorporating it into larger molecules, scientists can probe the active sites of enzymes, helping to elucidate metabolic pathways and design novel therapeutic strategies.
-
Material Science : The compound is also finding use in the formulation of advanced materials, where it can be integrated into polymer backbones to confer specific properties such as thermal stability or altered electronic characteristics.[1]
Safety, Handling, and Storage
As a Senior Application Scientist, it is imperative to emphasize a culture of safety. 2-Chloroisonicotinamide must be handled with appropriate precautions.
-
Hazard Identification : The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[3][4]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical safety goggles, nitrile gloves, and a lab coat. When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhalation.[2][5]
-
Handling : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Minimize dust generation.[5]
-
Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.[5]
-
First Aid :
-
Skin Contact : Immediately flush skin with plenty of soap and water. Remove contaminated clothing.[5]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes.[5]
-
Inhalation : Remove the person to fresh air. If breathing is difficult, administer oxygen.[5]
-
In all cases of exposure, seek medical attention.
-
Conclusion
2-Chloroisonicotinamide is a cornerstone intermediate for chemical synthesis, offering a reliable and versatile platform for innovation in drug discovery, agrochemicals, and material science. Its well-defined physicochemical properties, established synthetic routes, and diverse reactivity profile ensure its continued importance for researchers and development professionals. Adherence to rigorous safety protocols is paramount to harnessing its full potential responsibly.
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Introduction: The Critical Role of Solubility in the Application of 2-Chloroisonicotinamide
An In-Depth Technical Guide to the Solubility of 2-Chloroisonicotinamide
2-Chloroisonicotinamide (CAS No. 100859-84-5), a pyridine carboxamide derivative, is a pivotal building block in modern chemistry.[1] Its utility spans the synthesis of pharmaceuticals, the development of novel agrochemicals, and as a key intermediate in various organic syntheses.[1][2] For researchers, scientists, and drug development professionals, a thorough understanding of its solubility profile is not merely academic; it is a fundamental prerequisite for successful process development, formulation, and biological screening. Poorly characterized solubility can lead to failed reactions, inaccurate biological assays, and significant delays in development timelines.
This guide provides a comprehensive technical overview of the solubility of 2-Chloroisonicotinamide. Recognizing the scarcity of publicly available quantitative data, we shift the focus from a simple data repository to a practical, instructional framework. Herein, we will explore the theoretical underpinnings of its solubility based on its physicochemical properties, provide estimations for its behavior in common laboratory solvents, and, most critically, present a detailed, field-proven experimental protocol for its precise determination.
Physicochemical Properties and Theoretical Solubility Profile
The solubility of a compound is dictated by its molecular structure and its interactions with the solvent. The structure of 2-Chloroisonicotinamide, featuring a pyridine ring, a chloro substituent, and a carboxamide group, allows for a complex interplay of intermolecular forces.
Key Physicochemical Parameters:
| Property | Value / Estimate | Source |
| Molecular Formula | C₆H₅ClN₂O | [1][3] |
| Molecular Weight | 156.57 g/mol | [1][3] |
| Melting Point | ~198 °C | [4] |
| Predicted pKa | 14.37 ± 0.50 | [4] |
| XLogP3 (Estimate) | 1.6 | [5] |
The amide group (-CONH₂) is capable of acting as both a hydrogen bond donor (via the N-H bonds) and acceptor (via the carbonyl oxygen). The pyridine nitrogen and the chloro group can also act as hydrogen bond acceptors. This complex functionality suggests that 2-Chloroisonicotinamide will exhibit its highest solubility in polar solvents capable of hydrogen bonding.
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents can act as both hydrogen bond donors and acceptors. Strong interactions are expected, leading to favorable solubility. However, the relatively nonpolar pyridine ring and chloro-substituent may limit very high solubility in water.
-
Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, THF): These solvents are strong hydrogen bond acceptors. Solvents like DMSO and DMF are particularly powerful due to their high polarity and are often used when other solvents fail.[6][7] Good solubility is anticipated in these solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): Lacking polarity and hydrogen bonding capabilities, these solvents are unlikely to effectively solvate the polar amide group of 2-Chloroisonicotinamide. Solubility is expected to be very low.
Estimated Solubility in Common Solvents
While precise, experimentally determined values are scarce, we can provide the following estimations based on first principles and anecdotal evidence from synthesis literature. This table serves as a practical starting point for solvent selection.
| Solvent Class | Solvent | Estimated Solubility | Rationale |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Highly polar, strong H-bond acceptor.[8] |
| N,N-Dimethylformamide (DMF) | High | Highly polar, strong H-bond acceptor.[7] | |
| Tetrahydrofuran (THF) | Moderate | Polar ether, H-bond acceptor, but less polar than DMSO/DMF.[9][10] | |
| Acetone | Moderate to Low | Ketone with moderate polarity. | |
| Polar Protic | Methanol | Moderate | Capable of H-bonding, polar. |
| Ethanol | Moderate to Low | Less polar than methanol, but still capable of H-bonding. | |
| Water | Low | Can form H-bonds, but the molecule's overall polarity is limited. | |
| Nonpolar | Toluene | Very Low | Aromatic hydrocarbon, unable to form strong interactions. |
| Hexane | Very Low | Aliphatic hydrocarbon, unable to form strong interactions. | |
| Chlorinated | Dichloromethane (DCM) | Low | Moderately polar but a weak H-bond acceptor. |
Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method
The "gold standard" for determining equilibrium solubility is the shake-flask method, as outlined in guidelines such as OECD 105.[2][3][11][12] This method is reliable, widely accepted, and directly measures the saturation concentration of a compound in a given solvent at a specific temperature.[6]
Causality Behind Experimental Choices
-
Use of Excess Solid: Adding an excess of the compound ensures that the resulting solution is truly saturated, representing the thermodynamic equilibrium between the dissolved and undissolved states.[6]
-
Prolonged Agitation: Continuous agitation for 24-48 hours is crucial to ensure that this equilibrium is reached. Insufficient agitation time is a common source of error, leading to an underestimation of solubility.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and precise temperature (e.g., 25 °C ± 0.5 °C) is mandatory for reproducible results.
-
Phase Separation: After equilibration, it is critical to separate the undissolved solid from the saturated solution without altering the equilibrium (e.g., by changing the temperature). Centrifugation followed by careful withdrawal of the supernatant is a robust method.
-
Quantitative Analysis: The concentration of the solute in the clear, saturated supernatant must be determined using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, to ensure accuracy.
Step-by-Step Protocol
-
Preparation:
-
Add an excess amount of crystalline 2-Chloroisonicotinamide to several vials (a minimum of three replicates is recommended). "Excess" means enough solid will visibly remain at the end of the experiment. A starting point is to add ~10-20 mg of solid to 1-2 mL of the chosen solvent.
-
Add the precise volume of the test solvent to each vial.
-
Seal the vials securely to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant-temperature shaker bath or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the vials at a constant speed (e.g., 150 rpm) for a predetermined period. A 24-hour period is often sufficient, but a preliminary experiment should be run to confirm that equilibrium is reached (i.e., concentrations measured at 24h and 48h are not significantly different).[13]
-
-
Phase Separation:
-
After the equilibration period, allow the vials to rest at the same constant temperature to let the excess solid settle.
-
To ensure complete removal of undissolved particles, centrifuge the vials at the experimental temperature.
-
Carefully withdraw a known volume of the clear supernatant using a pipette. Be cautious not to disturb the solid pellet.
-
-
Analysis:
-
Dilute the supernatant with a suitable mobile phase to a concentration that falls within the linear range of a pre-established calibration curve.
-
Quantify the concentration of 2-Chloroisonicotinamide in the diluted sample using a validated HPLC-UV method.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the solubility, typically expressed in mg/mL or µg/mL.
-
Experimental Workflow Diagram
Caption: Shake-Flask method workflow for solubility determination.
Conclusion
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A Comprehensive Technical Guide to the Synthesis of 2-Chloroisonicotinamide from 2-Chloro-4-Cyanopyridine
Foreword: The Strategic Importance of 2-Chloroisonicotinamide
In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of medicinal chemistry. Among its many functionalized derivatives, 2-chloroisonicotinamide serves as a pivotal intermediate in the synthesis of a wide array of pharmacologically active agents. Its strategic importance lies in the dual reactivity of the chloro and amide functionalities, allowing for diverse downstream molecular elaborations. This guide provides an in-depth exploration of a primary synthetic route to this valuable building block: the controlled hydrolysis of 2-chloro-4-cyanopyridine. We will delve into the underlying chemical principles, present a robust experimental protocol, and address critical aspects of process optimization and safety, offering researchers and development professionals a comprehensive resource for its efficient synthesis.
The Chemical Core: Understanding Nitrile Hydrolysis
The conversion of a nitrile (R-C≡N) to a carboxamide (R-CONH₂) is a classical yet nuanced organic transformation. The reaction proceeds via the nucleophilic addition of water to the electrophilic carbon of the nitrile group. This process can be catalyzed under either acidic or basic conditions, with each pathway presenting a distinct mechanistic profile and set of operational considerations.
Base-Catalyzed Hydrolysis Mechanism
For the synthesis of 2-chloroisonicotinamide from its corresponding cyanopyridine, base-catalyzed hydrolysis is frequently the method of choice. This preference stems from the typically milder conditions required to arrest the reaction at the amide stage, preventing over-hydrolysis to the carboxylic acid.
The mechanism unfolds as follows:
-
Nucleophilic Attack: A hydroxide ion (OH⁻), a potent nucleophile, directly attacks the electrophilic carbon of the nitrile. This addition breaks the carbon-nitrogen pi bond, forming a negatively charged nitrogen intermediate.
-
Protonation: The intermediate is protonated by a water molecule in the solvent, yielding an imidic acid tautomer.
-
Tautomerization: The imidic acid rapidly tautomerizes to the more stable amide form, 2-chloroisonicotinamide.
Controlling the stoichiometry of the base is paramount. A catalytic amount of base favors the formation of the amide. In contrast, using a stoichiometric excess of a strong base, particularly at elevated temperatures, can drive the subsequent hydrolysis of the amide to the corresponding carboxylate salt.[1][2]
Acid-Catalyzed Hydrolysis Mechanism
While less common for this specific transformation due to the higher risk of over-hydrolysis, the acid-catalyzed pathway is mechanistically insightful.
-
Protonation: The nitrile nitrogen is protonated by an acid catalyst (e.g., H₃O⁺), significantly increasing the electrophilicity of the nitrile carbon.[3][4]
-
Nucleophilic Attack: A weak nucleophile, such as water, can now attack the activated nitrile carbon.
-
Proton Transfer & Tautomerization: A series of proton transfers results in the formation of the amide product.
Prolonged reaction times or high acid concentrations will readily facilitate the further hydrolysis of the amide to 2-chloroisonicotinic acid.[3][5]
Field-Proven Experimental Protocol
This protocol outlines a robust procedure for the base-catalyzed synthesis of 2-chloroisonicotinamide. It is designed to be self-validating by emphasizing control over key reaction parameters to ensure reproducibility and high selectivity.
Materials and Equipment
| Reagents & Materials | Equipment |
| 2-Chloro-4-cyanopyridine | Three-neck round-bottom flask |
| Sodium Hydroxide (NaOH) | Reflux condenser |
| Deionized Water | Magnetic stirrer and stir bar |
| Ethanol (for recrystallization) | Heating mantle with temperature controller |
| Celite (optional, for filtration) | Thermometer |
| Buchner funnel and filter flask | |
| Standard laboratory glassware |
Step-by-Step Methodology
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The Strategic Application of 2-Chloroisonicotinamide in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
[CITY, STATE] – [Date] – In the landscape of modern drug discovery and development, the strategic selection of foundational chemical scaffolds is paramount to the successful synthesis of novel therapeutic agents. Among the myriad of heterocyclic building blocks, 2-Chloroisonicotinamide has emerged as a particularly versatile and powerful scaffold. This technical guide, intended for researchers, scientists, and drug development professionals, delves into the core attributes of 2-Chloroisonicotinamide and its expanding role in medicinal chemistry, with a focus on its application in the synthesis of kinase inhibitors and other targeted therapies.
Core Characteristics of 2-Chloroisonicotinamide: A Versatile Chemical Intermediate
2-Chloroisonicotinamide, with the CAS number 100859-84-5, is a derivative of isonicotinic acid.[1] Its structure is characterized by a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position. This arrangement of functional groups bestows upon the molecule a unique reactivity profile that is highly advantageous for medicinal chemistry applications.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O | [1][2] |
| Molecular Weight | 156.57 g/mol | [1][2] |
| Melting Point | 196 - 200 °C | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| CAS Number | 100859-84-5 | [1] |
The key to its utility lies in the reactivity of the chlorine atom at the 2-position of the pyridine ring. This chlorine atom is susceptible to nucleophilic aromatic substitution (SNAr) and can readily participate in a variety of palladium-catalyzed cross-coupling reactions. This allows for the facile introduction of a wide range of substituents, enabling the exploration of vast chemical space in the quest for optimized biological activity. The amide group, on the other hand, provides a crucial hydrogen bond donor and acceptor, which can be pivotal for binding to biological targets.
The Role of 2-Chloroisonicotinamide as a Privileged Scaffold in Kinase Inhibitor Design
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, kinase inhibitors have become a major class of therapeutic agents. The 2-chloroisonicotinamide scaffold has proven to be a valuable starting point for the design of potent and selective kinase inhibitors.
A prime example of the utility of a closely related isomer is in the synthesis of Sorafenib , a multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma and hepatocellular carcinoma.[1][4] While Sorafenib itself is synthesized from 4-chloropyridine-2-carboxamide, the synthetic strategies employed are directly applicable to 2-chloroisonicotinamide for the generation of novel analogues.[1][4][5]
The general synthetic approach involves the nucleophilic substitution of the chloro-group with a phenoxide, followed by further elaboration to introduce the urea pharmacophore. This highlights the potential of 2-chloroisonicotinamide to serve as a key building block for a new generation of kinase inhibitors.
Experimental Workflow: Synthesis of Kinase Inhibitor Scaffolds from 2-Chloroisonicotinamide
The following diagram illustrates a generalized workflow for the synthesis of kinase inhibitor scaffolds utilizing 2-Chloroisonicotinamide as the starting material. This workflow is based on common palladium-catalyzed cross-coupling reactions.
Caption: Synthetic pathways from 2-Chloroisonicotinamide.
Key Synthetic Transformations of 2-Chloroisonicotinamide
The versatility of 2-Chloroisonicotinamide in medicinal chemistry is a direct result of its ability to undergo a variety of robust and well-established chemical transformations.
Palladium-Catalyzed Cross-Coupling Reactions
-
Suzuki Coupling: This reaction allows for the formation of a carbon-carbon bond between the pyridine ring and a variety of aryl or vinyl boronic acids or esters.[6][7][8][9] This is a powerful method for introducing diverse aromatic and heteroaromatic moieties, which can be crucial for modulating the selectivity and potency of kinase inhibitors.
-
Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the pyridine ring and a terminal alkyne.[10][11][12][13][14] The resulting alkynyl-substituted isonicotinamides can serve as valuable intermediates for further functionalization or as final products with unique biological activities.
-
Buchwald-Hartwig Amination: This reaction facilitates the formation of a carbon-nitrogen bond, allowing for the introduction of a wide range of primary and secondary amines at the 2-position.[15][16][17][18][19] This is particularly useful for accessing novel chemical space and for synthesizing compounds that can form key hydrogen bond interactions with their biological targets.
Nucleophilic Aromatic Substitution (SNAr)
The electron-withdrawing nature of the pyridine ring nitrogen and the carboxamide group activates the chlorine atom at the 2-position towards nucleophilic attack. This allows for the displacement of the chloride by a variety of nucleophiles, including alcohols, thiols, and amines, to form the corresponding ethers, thioethers, and amino-substituted derivatives.[20][21][22] This reaction is often performed under relatively mild conditions and is a cost-effective method for scaffold diversification.
Therapeutic Potential Beyond Kinase Inhibition
While the application of 2-Chloroisonicotinamide in the synthesis of kinase inhibitors is a major focus, its derivatives have shown promise in a variety of other therapeutic areas.
-
Anti-inflammatory Agents: Nicotinamide and its derivatives have been investigated for their anti-inflammatory properties.[5] The ability to functionalize the 2-position of the isonicotinamide core allows for the synthesis of novel compounds with potential cyclooxygenase (COX) or other inflammatory pathway inhibitory activity.
-
Anticancer Agents: Beyond kinase inhibition, derivatives of 2-chloro-pyridines have been explored for their broader anticancer activities.[4] The scaffold can be incorporated into molecules designed to target other aspects of cancer cell biology, such as apoptosis or cell cycle regulation.
-
Neuroprotective Agents: There is growing interest in the development of neuroprotective agents for the treatment of neurodegenerative diseases.[2] The isonicotinamide scaffold can be a starting point for the synthesis of compounds that target pathways involved in neuronal cell death and dysfunction.
Structure-Activity Relationship (SAR) Insights
The ability to systematically modify the 2-Chloroisonicotinamide scaffold through the aforementioned synthetic methods is crucial for establishing robust structure-activity relationships (SAR). By synthesizing and testing a library of derivatives with diverse substituents at the 2-position, medicinal chemists can identify the key structural features required for potent and selective biological activity. For example, in the context of kinase inhibitors, SAR studies can reveal the optimal size, shape, and electronic properties of the substituent that best fits into the ATP-binding pocket of the target kinase.
Logical Flow: From Scaffold to Lead Compound
The following diagram outlines the logical progression from the initial 2-Chloroisonicotinamide scaffold to the identification of a lead compound through iterative synthesis and biological evaluation.
Caption: The drug discovery cycle starting with 2-Chloroisonicotinamide.
Conclusion and Future Perspectives
2-Chloroisonicotinamide stands out as a highly valuable and versatile building block in medicinal chemistry. Its favorable reactivity, coupled with the biological relevance of the isonicotinamide core, makes it an attractive starting point for the synthesis of a wide range of potential therapeutic agents. The continued development of novel cross-coupling methodologies and a deeper understanding of the structure-activity relationships of its derivatives will undoubtedly lead to the discovery of new and improved drugs for a variety of diseases. As the demand for targeted and personalized medicines grows, the strategic application of scaffolds like 2-Chloroisonicotinamide will remain a cornerstone of successful drug discovery programs.
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Babić, A., et al. (2012). New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. Molecules, 17(10), 11927-11940. Available from: [Link]
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The Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]
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Epistemeo. (2012, April 6). The Buchwald-Hartwig Amination Reaction [Video]. YouTube. Retrieved from [Link]
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Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]
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Wang, Y., et al. (2024). The synthesis and bioactivities of ROCK2 inhibitors with 1,2-dithiolan-3-yl motif. RSC Medicinal Chemistry. Advance Article. Available from: [Link]
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The Pivotal Role of 2-Chloroisonicotinamide and Its Analogues in Modern Drug Discovery: A Technical Guide
Abstract
2-Chloroisonicotinamide, a halogenated derivative of the pyridine carboxamide scaffold, has emerged as a cornerstone in medicinal chemistry. While its intrinsic biological activity is a subject of ongoing investigation, its true value lies in its exceptional versatility as a synthetic intermediate. This technical guide provides an in-depth exploration of the biological significance of 2-chloroisonicotinamide, not as a standalone therapeutic, but as a pivotal building block for a diverse array of biologically active analogues. We will delve into the synthesis, mechanism of action, and structure-activity relationships of its derivatives, which have shown significant promise in antifungal, antitubercular, and anticancer research. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the chemical tractability of 2-chloroisonicotinamide to engineer novel therapeutics.
2-Chloroisonicotinamide: A Chemist's Gateway to Bioactive Molecules
2-Chloroisonicotinamide (CID 2800022) is a stable, solid compound with the molecular formula C₆H₅ClN₂O.[1] Its chemical structure, featuring a pyridine ring substituted with a chlorine atom at the 2-position and a carboxamide group at the 4-position, presents a unique combination of reactivity and stability. The chlorine atom serves as an excellent leaving group, facilitating nucleophilic substitution reactions, while the carboxamide moiety offers opportunities for further derivatization. This dual functionality makes 2-chloroisonicotinamide a highly sought-after precursor in the synthesis of complex heterocyclic compounds with a wide spectrum of biological activities.[2]
Antifungal Applications: Exploiting the Nicotinamide Scaffold
The nicotinamide core, inherent to 2-chloroisonicotinamide, is a recognized pharmacophore in the development of antifungal agents.[3] Research has demonstrated that derivatives of 2-aminonicotinamide, which can be synthesized from 2-chloroisonicotinamide, exhibit potent in vitro activity against a range of fungal pathogens, including Candida albicans.[4]
Mechanism of Action: Targeting Fungal Cell Wall Integrity
A key mechanism of action for these antifungal analogues is the inhibition of glycosylphosphatidylinositol (GPI)-anchored protein biosynthesis.[4] GPI anchors are crucial for the proper localization and function of many cell surface proteins in fungi, which are essential for maintaining cell wall integrity. By disrupting this process, these compounds compromise the fungal cell wall, leading to cell lysis and death.[3][4]
Experimental Workflow: Screening for Antifungal Activity
Caption: Simplified pathway of nicotinamide's role in NAD+ metabolism and enzyme regulation.
Development of Specific Enzyme Inhibitors
The versatility of the 2-chloroisonicotinamide scaffold allows for the synthesis of analogues designed to target specific enzymes with greater potency and selectivity. For example, nicotinamide derivatives have been investigated as inhibitors of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo biosynthesis of guanine nucleotides, which is upregulated in many cancer cells. [5]
Future Directions and Conclusion
2-Chloroisonicotinamide stands as a testament to the power of synthetic chemistry in driving drug discovery. Its utility as a versatile building block has enabled the exploration of a vast chemical space, leading to the identification of potent antifungal, antitubercular, and anticancer agents. Future research will likely focus on the development of more sophisticated synthetic methodologies to further diversify the range of accessible analogues. Moreover, a deeper understanding of the specific molecular targets and mechanisms of action of these derivatives will be crucial for their translation into clinically effective therapeutics. The continued exploration of 2-chloroisonicotinamide and its analogues holds immense potential for addressing some of the most pressing challenges in human health.
References
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El-Khamisy, S. F. (2021). The Role of Nicotinamide in Cancer Chemoprevention and Therapy. ResearchGate. Retrieved from [Link]
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ResearchGate. (2025). Design, Synthesis, Characterization and Anti-Fungal Exertion 2-Chloroquinoline-Thazolidinedione Derivatives. Retrieved from [Link]
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International Journal of Mycobacteriology. (2025). Advances in Anti-Tubercular Agents: A Comprehensive Review. Retrieved from [Link]
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The Strategic Role of 2-Chloroisonicotinamide in the Synthesis of Anti-Tuberculosis Agents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The persistent global health threat of tuberculosis (TB), exacerbated by the emergence of multidrug-resistant strains, necessitates the continuous development of novel and effective therapeutic agents. Pyrazinamide, a cornerstone of first-line anti-TB treatment, and its derivatives, continue to be a focal point of research. This technical guide delves into the pivotal role of 2-chloroisonicotinamide as a versatile precursor in the synthesis of pyrazinamide and its analogues. We will explore the chemical properties and reactivity of 2-chloroisonicotinamide, providing detailed, field-proven insights into the synthetic methodologies for its conversion into potent anti-tuberculosis compounds. This guide emphasizes the causality behind experimental choices, offering a self-validating framework for researchers in the field.
Introduction: The Enduring Challenge of Tuberculosis
Tuberculosis, caused by Mycobacterium tuberculosis, remains a leading cause of death from a single infectious agent worldwide. The standard short-course chemotherapy, while effective, is lengthy and challenged by the rise of multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains.[1] This has intensified the search for new anti-tubercular drugs with novel mechanisms of action and improved efficacy against resistant strains.
Pyrazinamide (PZA) is a critical component of the current first-line treatment regimen, valued for its unique ability to eradicate persistent, non-replicating mycobacteria residing in the acidic environment of macrophages.[1] The development of PZA derivatives and analogues is a promising strategy to enhance its therapeutic profile, overcome resistance, and potentially shorten treatment duration.
2-Chloroisonicotinamide: A Key Synthetic Precursor
2-Chloroisonicotinamide, a halogenated derivative of isonicotinamide, serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with medicinal applications. Its chemical structure, featuring an electron-withdrawing carboxamide group and a labile chlorine atom on the pyridine ring, makes it an ideal substrate for nucleophilic aromatic substitution reactions.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 2-chloroisonicotinamide is essential for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₆H₅ClN₂O | PubChem |
| Molecular Weight | 156.57 g/mol | PubChem |
| Appearance | White to off-white crystalline solid | |
| Melting Point | 198-202 °C | |
| Solubility | Soluble in polar organic solvents |
Reactivity and Mechanistic Considerations
The key to the synthetic utility of 2-chloroisonicotinamide lies in the reactivity of the C-Cl bond at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen and the carboxamide group. The reaction proceeds via a Meisenheimer-like intermediate, where the aromaticity of the pyridine ring is temporarily disrupted.
Synthesis of Pyrazinamide and Analogues from 2-Chloroisonicotinamide
The conversion of 2-chloroisonicotinamide to pyrazinamide and its N-substituted derivatives is a prime example of nucleophilic aromatic substitution. This section provides a detailed protocol for this transformation, emphasizing the rationale behind the chosen conditions.
Synthesis of Pyrazinamide
The direct conversion of 2-chloroisonicotinamide to pyrazinamide involves the displacement of the chloride ion by an amino group.
Experimental Protocol: Amination of 2-Chloroisonicotinamide
-
Reaction Setup: In a sealed pressure vessel, dissolve 2-chloroisonicotinamide (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water.
-
Reagent Addition: Add an excess of aqueous ammonia (e.g., 25-30% solution, 10-20 eq). The large excess of ammonia serves as both the nucleophile and the base to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
-
Reaction Conditions: Heat the mixture at 120-150 °C for 12-24 hours. The elevated temperature and pressure are necessary to overcome the activation energy of the nucleophilic aromatic substitution on the electron-rich pyridine ring.
-
Work-up and Purification: After cooling the reaction vessel to room temperature, the solvent is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure pyrazinamide.
Causality of Experimental Choices:
-
Excess Ammonia: Ensures the reaction goes to completion and prevents the accumulation of HCl, which could protonate the starting material and deactivate it towards nucleophilic attack.
-
Sealed Vessel and Heat: Provides the necessary energy to facilitate the reaction and contains the volatile ammonia.
-
Polar Protic Solvent: Helps to solvate the ionic intermediates and facilitates the reaction.
Diagram of the Synthetic Workflow:
Caption: Workflow for the synthesis of Pyrazinamide.
Synthesis of N-Substituted Pyrazinamide Analogues
The synthesis of N-substituted pyrazinamide analogues follows a similar principle, utilizing primary or secondary amines as nucleophiles. These derivatives are of significant interest in medicinal chemistry for their potential to exhibit improved pharmacological properties.
Experimental Protocol: Synthesis of N-Aryl/Alkyl Pyrazinamide Analogues
-
Reaction Setup: Dissolve 2-chloroisonicotinamide (1.0 eq) in a high-boiling polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Reagent Addition: Add the desired primary or secondary amine (1.1-1.5 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (2.0 eq). The base is crucial to neutralize the HCl formed.
-
Reaction Conditions: Heat the reaction mixture at 100-140 °C for 8-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and pour it into ice-water to precipitate the crude product. The solid is then collected by filtration, washed with water, and purified by column chromatography on silica gel or by recrystallization.
Causality of Experimental Choices:
-
Polar Aprotic Solvent: Facilitates the dissolution of reactants and stabilizes the charged intermediate without interfering with the nucleophile.
-
Non-nucleophilic Base: Prevents side reactions that could occur if a nucleophilic base were used.
-
Elevated Temperature: Provides the necessary energy for the reaction to proceed at a reasonable rate.
Diagram of the General Reaction Scheme:
Caption: General scheme for N-substituted analogue synthesis.
Mechanistic Pathway of Nucleophilic Aromatic Substitution
The synthesis of pyrazinamide and its analogues from 2-chloroisonicotinamide proceeds through a well-established nucleophilic aromatic substitution (SNAAr) mechanism.
Diagram of the Reaction Mechanism:
Caption: Simplified SNAAr mechanism.
Detailed Mechanistic Steps:
-
Nucleophilic Attack: The nucleophile (ammonia or an amine) attacks the carbon atom bearing the chlorine atom. This is the rate-determining step. The electron density is pushed onto the pyridine ring, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex.
-
Loss of Leaving Group: The aromaticity of the pyridine ring is restored by the expulsion of the chloride ion.
-
Deprotonation: A base (either another molecule of the amine nucleophile or an added base) removes a proton from the nitrogen atom of the newly attached amino group, yielding the final neutral product.
Conclusion and Future Perspectives
2-Chloroisonicotinamide is a readily accessible and highly valuable precursor for the synthesis of pyrazinamide and a diverse library of its analogues. The nucleophilic aromatic substitution reaction provides a robust and versatile method for introducing various amino functionalities at the 2-position of the isonicotinamide scaffold. The continued exploration of new derivatives synthesized from this precursor holds significant promise for the discovery of next-generation anti-tuberculosis agents with improved potency, selectivity, and resistance-breaking capabilities. The methodologies and mechanistic insights provided in this guide offer a solid foundation for researchers dedicated to combating the global threat of tuberculosis.
References
- World Health Organization. (2023). Global Tuberculosis Report 2023. WHO.
- Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. The International Journal of Tuberculosis and Lung Disease, 7(1), 6-21.
-
Doležal, M., Zitko, J., & Kuneš, J. (2013). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Molecules, 18(10), 12356-12372. [Link]
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PubChem. (n.d.). 2-Chloroisonicotinamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Chemguide. (n.d.). Nucleophilic addition/elimination in the reaction between acyl chlorides and amines. Retrieved from [Link]
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Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 2-Chloroisonicotinamide
Introduction: The Significance of 2-Chloroisonicotinamide
2-Chloroisonicotinamide (CAS No: 100859-84-5) is a pivotal pyridine derivative that serves as a versatile intermediate in the synthesis of a wide array of high-value chemical entities.[1] Its structure, featuring a reactive chlorine atom and an amide functional group on a pyridine scaffold, makes it a crucial building block for active pharmaceutical ingredients (APIs) and complex agrochemicals.[1] The ability to reliably synthesize this compound with high purity and yield is therefore of paramount importance to researchers in medicinal chemistry and process development.
This application note provides a comprehensive, field-proven protocol for the synthesis of 2-Chloroisonicotinamide via the controlled acid-catalyzed hydrolysis of 2-chloro-4-cyanopyridine. The methodology detailed herein is based on well-established chemical principles analogous to the synthesis of related isomers, ensuring robustness and reproducibility.[2][3] We will delve into the causality behind each procedural step, offering insights to empower researchers to not only execute the synthesis but also to understand and troubleshoot the process effectively.
Synthesis Overview and Mechanistic Rationale
The selected synthetic route involves the conversion of a nitrile group to a primary amide using concentrated sulfuric acid. This method is advantageous due to its operational simplicity, use of readily available reagents, and typically high conversion rates.
Reaction Scheme: 2-chloro-4-cyanopyridine → 2-Chloroisonicotinamide
Mechanism: The reaction proceeds via acid-catalyzed hydrolysis. The nitrile nitrogen is first protonated by the strong acid (H₂SO₄), which activates the carbon atom toward nucleophilic attack by water (present in trace amounts in concentrated acid or as the bisulfate ion). The resulting intermediate undergoes tautomerization and further protonation, ultimately leading to the formation of the stable primary amide upon work-up.
Scientist's Note: Concentrated sulfuric acid serves a dual role in this reaction. It acts as the catalyst by protonating the nitrile and also serves as the solvent, ensuring a homogenous reaction environment. Its powerful dehydrating nature minimizes the risk of over-hydrolysis to the corresponding carboxylic acid, which is a potential side reaction.
Synthesis Workflow Diagram
The overall process from starting material to purified product is outlined in the following workflow.
Caption: Workflow for the synthesis of 2-Chloroisonicotinamide.
Materials and Equipment
| Reagents | Grade | Supplier | Notes |
| 2-chloro-4-cyanopyridine | >98% | Major Chemical Supplier | Starting Material |
| Sulfuric Acid (H₂SO₄) | 95-98% (Conc.) | Major Chemical Supplier | Reagent and Solvent |
| Ammonia Solution (NH₄OH) | 28-30% | Major Chemical Supplier | For neutralization |
| Ethyl Acetate (EtOAc) | ACS Grade | Major Chemical Supplier | For washing |
| Deionized Water | N/A | In-house | For ice preparation |
| Ice | N/A | In-house | For quenching |
| Equipment | Specifications |
| Three-necked round-bottom flask | Sized appropriately for the scale |
| Magnetic stirrer and stir bar | |
| Heating mantle with temperature controller | |
| Thermometer | |
| Dropping funnel (optional) | |
| Large beaker | For quench mixture |
| Buchner funnel and vacuum flask | For filtration |
| Vacuum source | |
| Laboratory oven or desiccator | For drying |
| Standard laboratory glassware | Beakers, graduated cylinders, etc. |
| Personal Protective Equipment (PPE) | Safety goggles, lab coat, acid-resistant gloves |
Detailed Experimental Protocol
Warning: This procedure involves highly corrosive and hazardous materials. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Step 1: Reaction Setup
-
In a clean, dry three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, carefully add concentrated sulfuric acid (approx. 2.9 mL per 1 g of starting material).
-
Begin stirring the sulfuric acid. In a controlled manner, add 2-chloro-4-cyanopyridine in small portions. An exothermic reaction may be observed; ensure the temperature does not rise uncontrollably.
-
Scientist's Note: Adding the solid nitrile to the stirred acid prevents clumping and ensures an even distribution for a controlled reaction initiation. This order of addition is standard for dissolving solids in strong acids.
-
Step 2: Reaction Execution
-
Once the addition is complete and the solid has dissolved, fit the flask with a condenser.
-
Heat the reaction mixture to 90 °C using a heating mantle.[2][3]
-
Maintain the temperature at 90 °C and continue stirring for 2-3 hours.
-
The reaction progress can be monitored by Thin Layer Chromatography (TLC) by carefully taking a small aliquot, quenching it in a separate vial with base, and extracting with an organic solvent.
Step 3: Work-up and Isolation
-
Prepare a quenching vessel by placing a large beaker in an ice bath. To this beaker, add crushed ice (approx. 7 g per 1 g of starting material) and concentrated ammonia solution (approx. 7 mL per 1 g of starting material).
-
After the reaction is complete, allow the mixture to cool to near room temperature.
-
CRITICAL STEP: Very slowly and carefully, pour the reaction mixture into the vigorously stirred ice/ammonia slurry. This process is extremely exothermic and will generate fumes. Maintain a slow addition rate to keep the quench temperature low.
-
Scientist's Note: This neutralization step is the most hazardous part of the procedure. Pouring the acid mixture into the basic slurry ensures that the base is always in excess, which helps to control the heat generated. The large volume of ice is essential to absorb the significant heat of neutralization.
-
-
A precipitate (the crude product) will form as the acid is neutralized. Continue stirring the slurry in the ice bath for 1 hour to ensure complete precipitation.
-
Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid in the funnel with a small amount of cold deionized water.
Step 4: Purification and Drying
-
Transfer the crude solid to a beaker containing ethyl acetate (approx. 7 mL per 1 g of starting material).
-
Stir the slurry for 1 hour at room temperature. This wash removes residual organic impurities.[2][3]
-
Filter the solid again using a Buchner funnel. Wash the purified solid cake with a small amount of fresh ethyl acetate.
-
Dry the resulting white to beige solid product in a vacuum oven at 50-60 °C to a constant weight.
Data Summary and Expected Results
| Parameter | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | White to beige crystalline powder | [3] |
| Melting Point | Approx. 198 °C | [1] |
| Expected Yield | 90-98% | Based on analogous reactions[2][3] |
Safety and Hazard Management
A thorough risk assessment must be conducted before beginning this synthesis.
-
2-Chloroisonicotinamide (Product): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[4]
-
Concentrated Sulfuric Acid: Causes severe skin burns and eye damage. Highly corrosive. Reacts violently with water and bases.
-
Ammonia Solution: Causes severe skin burns and eye damage. Toxic if inhaled. Use in a well-ventilated fume hood.
-
2-chloro-4-cyanopyridine: Acutely toxic and an irritant. Handle with care.
Required PPE:
-
Eye Protection: Chemical splash goggles are mandatory. A face shield is recommended during the quenching step.
-
Hand Protection: Acid-resistant gloves (e.g., butyl rubber or thick nitrile) must be worn.
-
Body Protection: A flame-retardant lab coat.
Handling and Disposal:
-
All operations must be conducted within a certified chemical fume hood.
-
Waste materials, including aqueous filtrate and organic washes, must be collected and disposed of according to institutional and local environmental regulations. Neutralize acidic and basic waste streams before disposal.
References
- PrepChem.com.Synthesis of 2-chloro-4-pyridinecarboxaldehyde.
- PrepChem.com.Synthesis of 2-chloro-4-pyridinecarboxylic acid.
- ChemicalBook.2-Chloro-N-phenyl-isonicotinamide synthesis.
-
PubChem. 2-Chloroisonicotinamide (CID 2800022). Available at: [Link]
- ChemicalBook.2-Chloronicotinamide synthesis.
-
ChemBeq. Understanding 2-Chloroisonicotinamide: Properties, Applications, and Sourcing Tips. Available at: [Link]
-
Atlantis Press. Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
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Application Note: A Step-by-Step Guide to the Purification of 2-Chloroisonicotinamide by Recrystallization
Abstract
This comprehensive guide provides a detailed protocol for the purification of 2-Chloroisonicotinamide, a key intermediate in pharmaceutical and agrochemical synthesis, using the recrystallization technique. The document outlines the fundamental principles of recrystallization, systematic solvent selection, step-by-step procedures for both single-solvent and multi-solvent methods, and essential troubleshooting strategies. This application note is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of 2-Chloroisonicotinamide in a laboratory setting.
Introduction: The Principle of Recrystallization
Recrystallization is a paramount purification technique for solid organic compounds.[1] The method is predicated on the principle that the solubility of most solids in a given solvent increases with temperature.[2][3] In a typical procedure, an impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution.[4][5] As this solution cools, the solubility of the desired compound decreases, leading to the formation of a crystalline lattice. The slow, controlled formation of these crystals selectively excludes impurities, which remain dissolved in the surrounding solution (mother liquor).[4] The pure crystals are then isolated by filtration, washed, and dried, resulting in a significant increase in purity.
2-Chloroisonicotinamide (IUPAC Name: 2-chloropyridine-4-carboxamide) is a pyridine derivative with the molecular formula C₆H₅ClN₂O.[6] It serves as a vital building block in the synthesis of more complex molecules. Achieving high purity of this intermediate is critical for the success of subsequent reaction steps and the quality of the final active ingredient.
| Property | Value | Reference |
| Molecular Formula | C₆H₅ClN₂O | [6] |
| Molecular Weight | ~156.57 g/mol | [6] |
| Appearance | White to off-white solid/powder | |
| Melting Point | ~198°C (unpurified, may vary) | [7] |
Health and Safety Precautions
Prior to commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for 2-Chloroisonicotinamide and all solvents used.
2.1 Compound-Specific Hazards 2-Chloroisonicotinamide is classified with the following GHS hazard statements:
-
H315: Causes skin irritation.[6]
-
H319: Causes serious eye irritation.[6]
-
H335: May cause respiratory irritation.[6]
2.2 Required Personal Protective Equipment (PPE)
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[8]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile). Inspect gloves prior to use.
-
Skin and Body Protection: A lab coat must be worn. Ensure full skin coverage.[8]
-
Respiratory Protection: All handling of the solid compound and solvents should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[8]
The Cornerstone of Success: Solvent Selection
The choice of solvent is the most critical factor in a successful recrystallization.[2] An ideal solvent should exhibit:
-
High solvency for 2-Chloroisonicotinamide at elevated temperatures.[5]
-
Low solvency for 2-Chloroisonicotinamide at room temperature or below.[5]
-
Favorable solubility for impurities at all temperatures, or no solubility at all.[9]
-
Chemical inertness , meaning it does not react with the compound.[10]
-
Volatility sufficient for easy removal from the purified crystals during drying.[5]
-
A boiling point lower than the melting point of the compound.
3.1 Protocol for Solvent Screening Due to the lack of published specific solubility data, a small-scale solvent screening is the mandatory first step.
-
Place approximately 20-30 mg of crude 2-Chloroisonicotinamide into several small test tubes.
-
To each test tube, add a different potential solvent (e.g., ethanol, isopropanol, ethyl acetate, water) dropwise at room temperature, swirling after each addition. Observe if the compound dissolves readily. A solvent that dissolves the compound at room temperature is unsuitable for single-solvent recrystallization.[11]
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.[11]
-
Remove the test tube from the heat and allow it to cool slowly to room temperature.
-
Once at room temperature, place the test tube in an ice-water bath for 10-15 minutes to maximize crystallization.[12]
-
Evaluate the outcome. The best solvent will dissolve the compound when hot and yield a large quantity of crystalline solid upon cooling.
| Solvent Candidate | Rationale & Potential Use |
| Ethanol / Isopropanol | The amide functional group suggests that polar protic solvents like ethanol or isopropanol are good starting points.[11] |
| Ethyl Acetate | A medium-polarity solvent that is versatile for a range of compounds. |
| Water | As a highly polar solvent, it is unlikely to be a good single solvent but may be an excellent "anti-solvent" in a multi-solvent system with a solvent like ethanol or isopropanol.[11] |
| Toluene | A nonpolar solvent, less likely to be effective alone but could be tested. |
| Hexane / Heptane | Nonpolar solvents that can be used as anti-solvents with more polar choices. |
Experimental Protocol: Purification of 2-Chloroisonicotinamide
The following protocols detail the single-solvent and multi-solvent recrystallization processes.
4.1 Workflow Overview
Caption: Recrystallization workflow for 2-Chloroisonicotinamide purification.
4.2 Protocol 1: Single-Solvent Recrystallization
-
Dissolution: Place the crude 2-Chloroisonicotinamide in an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent and begin heating the mixture on a hotplate with stirring. Gradually add more hot solvent in small increments until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent required to avoid low recovery.[4]
-
Hot Filtration (Optional): If insoluble impurities (e.g., dust, particulates) are observed in the hot solution, perform a hot gravity filtration. Pre-heat a stemless funnel and a new receiving Erlenmeyer flask with a small amount of hot solvent. Place a piece of fluted filter paper in the funnel and pour the hot solution through it quickly to remove the impurities.[11]
-
Crystallization: Cover the flask containing the clear solution with a watch glass and set it on a benchtop, away from drafts, to cool slowly and undisturbed. Slow cooling is essential for the formation of large, pure crystals.[2] Rushing this step by placing it directly in an ice bath can cause the compound to precipitate as a less pure powder.[12]
-
Complete Crystallization: Once the flask has reached room temperature and crystal formation appears to have ceased, place it in an ice-water bath for at least 30 minutes to maximize the yield of the purified compound.[12]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[13]
-
Washing: While the crystals are still in the funnel under vacuum, wash them with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor containing dissolved impurities.
-
Drying: Transfer the crystalline product to a pre-weighed watch glass. Dry the crystals thoroughly, preferably in a vacuum oven at a temperature well below the compound's melting point, until a constant weight is achieved.
4.3 Protocol 2: Multi-Solvent Recrystallization (Solvent/Anti-Solvent)
This method is employed when no single solvent meets all the necessary criteria. A "good" solvent, in which the compound is soluble, is paired with a miscible "bad" (or anti-solvent), in which the compound is insoluble.[13][14] A common pair for a compound like this could be Ethanol (good) and Water (bad).
-
Dissolution: Dissolve the crude 2-Chloroisonicotinamide in the minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask, as described in the single-solvent protocol.
-
Addition of Anti-Solvent: While keeping the solution hot, add the "bad" solvent (e.g., water) dropwise with constant swirling until a persistent cloudiness (turbidity) is observed. This indicates the solution is saturated.[15]
-
Re-clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[15]
-
Crystallization, Isolation, and Drying: Follow steps 3 through 7 from the Single-Solvent Recrystallization protocol. The wash in step 6 should be done with a cold mixture of the two solvents in the same approximate ratio used to induce crystallization.
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Solution(s) |
| No crystals form upon cooling | Too much solvent was added. | Boil off some of the solvent to re-saturate the solution and allow it to cool again. If that fails, try adding a seed crystal or scratching the inside of the flask with a glass rod at the solution's surface to provide a nucleation site. |
| "Oiling out" occurs | The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated with impurities, depressing the melting point. | Re-heat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool again more slowly. If the problem persists, a different solvent system may be required.[16] |
| Low recovery of purified product | Too much solvent was used; the compound has significant solubility in the cold solvent; premature crystallization during hot filtration. | Use the minimum amount of hot solvent. Ensure the solution is thoroughly cooled in an ice bath before filtration. When performing hot filtration, ensure all equipment is pre-heated. |
| Colored impurities remain | The impurity is co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before the hot filtration step to adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.[5] |
Conclusion
Recrystallization is a powerful and essential technique for the purification of 2-Chloroisonicotinamide. By systematically selecting an appropriate solvent system and carefully controlling the cooling process, researchers can effectively remove impurities and obtain a high-purity crystalline product. The protocols and troubleshooting guide provided herein serve as a robust framework for achieving successful purification, a critical step in the synthesis of advanced chemical entities.
References
-
Organic Chemistry at CU Boulder. (n.d.). Crystallization. University of Colorado Boulder. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. [Link]
-
University of California, Los Angeles. (n.d.). Recrystallization. [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
University of Missouri–St. Louis, Science Learning Center. (n.d.). Experiment: Recrystallization – Part I: Solvent Selection. [Link]
-
SOP: CRYSTALLIZATION. (n.d.). [Link]
- Myerson, A. S. (Ed.). (2002). Crystallization of Organic Compounds. John Wiley & Sons.
-
PubChem. (n.d.). 2-Chloroisonicotinamide. National Center for Biotechnology Information. [Link]
-
Aakash Institute. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. [Link]
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Recrystallization. (n.d.). [Link]
-
Sathee Jee. (n.d.). Chemistry Crystallization. [Link]
-
ChemTalk. (n.d.). Lab Procedure: Recrystallization. [Link]
- He, H., et al. (2025). Solubility determination, molecular simulation and thermodynamic analysis of 2-chloronicotinamide in three binary solvents from 278.15 K to 328.15 K. Journal of Molecular Liquids.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. [Link]
- BenchChem. (2025).
-
Sci Vis Lab. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
-
ResearchGate. (n.d.). Determination and correlation of solubility and mixing properties of isonicotinamide (Form II) in some pure solvents. [Link]
- BenchChem. (2025).
-
Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Eureka. [Link]
- BenchChem. (n.d.).
- Rahimpour, E., et al. (2024).
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Application Note: Comprehensive Analytical Characterization of 2-Chloroisonicotinamide
Introduction
2-Chloroisonicotinamide (CAS No: 100859-84-5), a pyridine derivative, is a pivotal intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its chemical structure, featuring a reactive chlorine atom and an amide group on a pyridine ring, allows for diverse synthetic modifications.[1] Given its role as a critical building block, ensuring the identity, purity, and stability of 2-Chloroisonicotinamide is paramount for the quality and safety of the final products. Impurities arising from the synthesis or degradation can impact the efficacy and safety profile of the resultant compounds.[3]
This application note provides a comprehensive guide with detailed protocols for the analytical characterization of 2-Chloroisonicotinamide. We will delve into chromatographic and spectroscopic techniques, explaining the rationale behind method selection and providing step-by-step procedures suitable for researchers, quality control analysts, and drug development professionals.
Chemical Structure:
-
IUPAC Name: 2-chloropyridine-4-carboxamide[4]
-
Molecular Formula: C₆H₅ClN₂O[4]
-
Molecular Weight: 156.57 g/mol [4]
| Property | Value | Source |
| CAS Number | 100859-84-5 | [4][5] |
| Appearance | White to off-white or pale green powder/crystal | [2][5] |
| Melting Point | 196 - 203 °C | [5][6] |
| Purity (Typical) | >98% | [1][5] |
General Analytical Workflow
A robust analytical workflow is essential for the complete characterization of a chemical intermediate. The process begins with sample preparation and proceeds through various analytical techniques to confirm identity, quantify purity, and identify any impurities.
Caption: General workflow for the analytical characterization of 2-Chloroisonicotinamide.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating the main component from synthesis-related impurities, starting materials, and degradation products.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: Reversed-phase HPLC (RP-HPLC) is the gold standard for purity determination of non-volatile, polar to moderately non-polar organic compounds like 2-Chloroisonicotinamide. The method separates compounds based on their differential partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase. It provides excellent resolution and quantitative accuracy, making it ideal for calculating purity by area percentage.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV-Vis detector.
-
Standard Preparation: Accurately weigh ~10 mg of 2-Chloroisonicotinamide reference standard and dissolve in 10 mL of diluent to get a 1 mg/mL stock solution. Further dilute as required.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar aromatic compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides good peak shape for pyridine-containing compounds. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency. |
| Gradient | 0-2 min (5% B), 2-15 min (5-95% B), 15-18 min (95% B), 18-20 min (5% B) | A gradient elution ensures that impurities with a wide range of polarities are eluted and separated. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Ensures reproducible retention times. |
| Injection Volume | 10 µL | A small volume minimizes peak distortion. |
| Detector Wavelength | 265 nm | Approximate λmax for the pyridine chromophore. |
| Diluent | Acetonitrile:Water (50:50) | Ensures sample solubility and compatibility with the mobile phase. |
-
System Suitability: Inject the standard solution five times. The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.
-
Analysis: Inject a blank (diluent), followed by the standard and sample solutions.
-
Calculation: Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
Rationale: GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities that may not be detected by HPLC.[3][7] The gas chromatograph separates compounds based on their boiling points and interaction with the stationary phase, while the mass spectrometer provides mass information for definitive identification by fragmentation pattern analysis.
Caption: Experimental workflow for GC-MS analysis.
Experimental Protocol:
-
Instrumentation: Gas chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of a suitable volatile solvent like Methanol or Dichloromethane.
-
GC-MS Conditions:
| Parameter | Recommended Condition | Rationale |
| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm | A low-polarity column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Injector Temp. | 250 °C | Ensures complete vaporization without thermal degradation. |
| Oven Program | 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | Separates compounds with different boiling points effectively. |
| MS Source Temp. | 230 °C | Standard temperature for EI source. |
| MS Quad Temp. | 150 °C | Standard temperature for quadrupole mass analyzer. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard energy for creating reproducible fragmentation patterns. |
| Mass Range | 40 - 450 amu | Covers the mass of the parent compound and expected fragments/impurities. |
-
Analysis: Inject the prepared sample. Monitor the total ion chromatogram (TIC).
-
Data Interpretation: The identity of 2-Chloroisonicotinamide is confirmed by its retention time and the mass spectrum of the corresponding peak. The mass spectrum should show a molecular ion peak (m/z 156) and a characteristic M+2 peak due to the ³⁷Cl isotope. Library searches (e.g., NIST) can be used to tentatively identify unknown impurity peaks.
Spectroscopic Methods for Structural Confirmation
Spectroscopic methods provide orthogonal data to confirm the chemical structure and identify functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR is the most powerful technique for unambiguous structural elucidation.[8] ¹H NMR provides information about the number and chemical environment of protons, while ¹³C NMR provides similar information for carbon atoms.[9] 2D NMR techniques like COSY and HSQC can further confirm connectivity.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of 2-Chloroisonicotinamide in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent solvent for amides and its residual proton signal does not interfere with the aromatic region.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire ¹H, ¹³C, and optionally, 2D correlation spectra.
Expected Spectral Data:
| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~8.6 | d | H6 (proton adjacent to N) |
| ~8.2 | br s | -NH₂ (amide protons) | |
| ~7.9 | s | H3 (proton between Cl and C=O) | |
| ~7.8 | br s | -NH₂ (amide protons) | |
| ~7.7 | d | H5 (proton adjacent to C=O) | |
| ¹³C NMR | ~165 | s | C=O (amide carbonyl) |
| ~152 | s | C2 (carbon bearing Cl) | |
| ~150 | s | C6 | |
| ~145 | s | C4 (carbon bearing amide) | |
| ~122 | s | C5 | |
| ~120 | s | C3 |
Note: Chemical shifts are approximate and can vary based on solvent and concentration. The amide protons (-NH₂) often appear as broad singlets and their chemical shift is highly dependent on temperature and concentration.
Fourier-Transform Infrared (FTIR) Spectroscopy
Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11] The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds, providing a molecular "fingerprint".
Experimental Protocol:
-
Instrumentation: FTIR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory. Rationale: ATR is a common, modern technique that requires minimal sample preparation compared to traditional KBr pellets.[12]
-
Sample Preparation: Place a small amount of the powdered sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.
Expected Characteristic Absorption Bands:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3350 - 3150 | N-H stretch (asymmetric & symmetric) | Amide (-NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic C-H |
| ~1670 | C=O stretch (Amide I band) | Carbonyl (-C=O) |
| ~1620 | N-H bend (Amide II band) | Amide (-NH₂) |
| 1600 - 1450 | C=C and C=N ring stretching | Pyridine Ring |
| ~850 | C-Cl stretch | Aryl Halide (C-Cl) |
The presence of these characteristic bands provides strong evidence for the 2-Chloroisonicotinamide structure.[4][12][13]
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of 2-Chloroisonicotinamide. The combination of chromatographic techniques (HPLC, GC-MS) for purity and impurity assessment, along with spectroscopic methods (NMR, FTIR) for structural confirmation, ensures a thorough evaluation of material quality. Adherence to these protocols will enable researchers and manufacturers to confidently assess the identity, strength, quality, and purity of 2-Chloroisonicotinamide, which is critical for its successful application in pharmaceutical and agrochemical development.
References
- Understanding 2-Chloroisonicotinamide: Properties, Applications, and Sourcing Tips. (n.d.). Vertex AI Search.
- 2-Chloronicotinamide(10366-35-5) 13C NMR spectrum. (n.d.). ChemicalBook.
- 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022. (n.d.). PubChem.
- 2-Chloronicotinamide 98 10366-35-5. (n.d.). Sigma-Aldrich.
- 2-Chloronicotinamide | C6H5ClN2O | CID 82588. (n.d.). PubChem.
- FTIR spectra of the CHCl2COCl photolysis products in the Ar, Kr, Xe, and O2 matrices. (n.d.). ScienceDirect.
- Gas Chromatography-Mass Spectroscopy (GC/MS) Analysis Considerations. (2020). Forensic Science International.
- 2-Chloroisonicotinamide | 100859-84-5. (n.d.). Tokyo Chemical Industry Co., Ltd.
-
FTIR of 2 and isn spectra. (n.d.). ResearchGate. Retrieved January 12, 2026, from
- Utilizing hot-stage polarized microscopy and ATR-FTIR for ramipril co-crystal screening. (2023). Journal of Pharmacy & Pharmacognosy Research.
- 2-Chloroisonicotinamide. (n.d.). Chem-Impex.
- 2-Chloroisonicotinamide | 100859-84-5. (n.d.). Sigma-Aldrich.
- Two-dimensional nuclear magnetic resonance spectroscopy. (n.d.). Wikipedia.
- 1D and 2D NMR spectroscopy for identification of carbamide-containing biologically active compounds. (2021). ResearchGate.
- NMR Spectroscopy. (n.d.). Michigan State University Department of Chemistry.
- Pharmaceutical impurity profiling & custom synthesis. (n.d.). LGC Standards.
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- 5. 2-Chloroisonicotinamide | 100859-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
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- 13. researchgate.net [researchgate.net]
Application Note & Protocol: A Robust HPLC Method for the Purity Determination of 2-Chloroisonicotinamide
Abstract
This document provides a comprehensive guide to a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2-Chloroisonicotinamide, a key intermediate in pharmaceutical synthesis.[1] The described reversed-phase HPLC method is designed for accuracy, precision, and specificity, enabling the reliable quantification of 2-Chloroisonicotinamide and the separation of potential process-related impurities and degradation products. This application note details the chromatographic conditions, system suitability criteria, sample preparation, and a step-by-step protocol suitable for researchers, scientists, and professionals in drug development and quality control.
Introduction: The Significance of 2-Chloroisonicotinamide Purity
2-Chloroisonicotinamide is a vital building block in the synthesis of various pharmaceutical compounds, including those targeting neurological disorders.[1] Its chemical structure, a chlorinated pyridine derivative, imparts specific reactivity that is crucial for subsequent synthetic steps. The purity of this intermediate is paramount, as impurities can lead to the formation of undesired side products, impacting the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a reliable analytical method to assess the purity of 2-Chloroisonicotinamide is essential for ensuring the quality and consistency of the drug manufacturing process.[2][3]
High-Performance Liquid Chromatography (HPLC) is the preeminent analytical technique for the quantitative analysis of non-volatile and thermally unstable compounds, making it ideal for the purity determination of pharmaceutical intermediates.[4][5] This application note describes a reversed-phase HPLC method, which is a common and robust technique for the separation of moderately polar compounds like 2-Chloroisonicotinamide.
Physicochemical Properties of 2-Chloroisonicotinamide
A thorough understanding of the analyte's properties is fundamental to developing a successful HPLC method.
| Property | Value | Source |
| Chemical Name | 2-chloropyridine-4-carboxamide | PubChem[6] |
| Synonyms | 2-Chloroisonicotinamide, 2-Chloropyridine-4-carboxamide | Chem-Impex[1] |
| Molecular Formula | C₆H₅ClN₂O | PubChem[6] |
| Molecular Weight | 156.57 g/mol | PubChem[6] |
| Appearance | White to off-white crystalline powder | Chem-Impex[1] |
| Melting Point | 196 - 200 °C | Chem-Impex[1] |
The presence of the pyridine ring and the amide group suggests that 2-Chloroisonicotinamide will have significant UV absorbance, making UV detection a suitable choice for this HPLC method.
HPLC Method Parameters and Rationale
The following HPLC method has been developed and optimized for the purity determination of 2-Chloroisonicotinamide.
Chromatographic Conditions
| Parameter | Condition | Rationale |
| Stationary Phase | C18, 250 mm x 4.6 mm, 5 µm | A C18 column provides excellent hydrophobic retention for the moderately polar 2-Chloroisonicotinamide. The 250 mm length ensures high resolution for separating closely eluting impurities. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | The acidic mobile phase suppresses the ionization of the pyridine nitrogen, leading to better peak shape and retention. |
| Mobile Phase B | Acetonitrile | Acetonitrile is a common organic modifier in reversed-phase HPLC with good UV transparency and low viscosity. |
| Gradient Elution | 0-20 min: 10-90% B; 20-25 min: 90% B; 25-26 min: 90-10% B; 26-30 min: 10% B | A gradient elution is employed to ensure the elution of any potential non-polar impurities while maintaining a reasonable analysis time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and chromatographic efficiency. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 270 nm | The pyridine ring in 2-Chloroisonicotinamide is expected to have a strong UV absorbance around this wavelength, providing good sensitivity. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) | Using a mixture of the mobile phases as a diluent ensures good peak shape and compatibility with the chromatographic system. |
System Suitability
System suitability testing is a critical component of any analytical method, ensuring the chromatographic system is performing adequately.[7]
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | ≤ 2.0 for the 2-Chloroisonicotinamide peak |
| Theoretical Plates (N) | ≥ 2000 for the 2-Chloroisonicotinamide peak |
| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% for six replicate injections of the standard solution |
Experimental Protocol
Reagents and Materials
-
2-Chloroisonicotinamide reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Phosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Syringe filters (0.45 µm)
Solution Preparation
-
Mobile Phase A (0.1% Phosphoric Acid in Water): Add 1.0 mL of phosphoric acid to 1000 mL of HPLC grade water and mix well.
-
Mobile Phase B (Acetonitrile): Use HPLC grade acetonitrile directly.
-
Diluent (50:50 Mobile Phase A:B): Mix equal volumes of Mobile Phase A and Mobile Phase B.
-
Standard Solution (100 µg/mL): Accurately weigh about 10 mg of 2-Chloroisonicotinamide reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Sample Solution (100 µg/mL): Accurately weigh about 10 mg of the 2-Chloroisonicotinamide sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
Chromatographic Procedure
-
Set up the HPLC system with the parameters described in Table 3.1.
-
Equilibrate the column with the initial mobile phase composition (10% B) for at least 30 minutes or until a stable baseline is achieved.
-
Perform a blank injection (diluent) to ensure the absence of interfering peaks.
-
Inject the standard solution six times and verify that the system suitability criteria (Table 3.2) are met.
-
Inject the sample solution in duplicate.
Data Analysis and Calculation
The purity of the 2-Chloroisonicotinamide sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of 2-Chloroisonicotinamide Peak / Total Area of All Peaks) x 100
Workflow and Logical Relationships
The following diagram illustrates the overall workflow for the HPLC purity determination of 2-Chloroisonicotinamide.
Caption: Workflow for HPLC Purity Determination of 2-Chloroisonicotinamide.
Potential Impurities
While this method is designed to be a general purity assay, potential impurities in 2-Chloroisonicotinamide could include:
-
Starting materials: Such as isonicotinic acid.
-
Related substances: Isomers like 2-chloronicotinamide.[8]
-
Degradation products: Hydrolysis of the amide to the corresponding carboxylic acid.
The developed gradient method is intended to provide sufficient resolution to separate these and other potential impurities from the main analyte peak.
Conclusion
The HPLC method detailed in this application note provides a reliable and robust approach for determining the purity of 2-Chloroisonicotinamide. By following the outlined protocol and ensuring system suitability, researchers and quality control analysts can confidently assess the quality of this important pharmaceutical intermediate, contributing to the overall safety and efficacy of the final drug product.
References
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PubChem. 2-Chloroisonicotinamide. National Center for Biotechnology Information. [Link]
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PubChem. 2-Chloronicotinamide. National Center for Biotechnology Information. [Link]
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SIELC Technologies. HPLC Method for Separation of Nicotinic Acid, Nicotinamide, Tranexamic Acid on Primesep 100 Column.[Link]
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ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.[Link]
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ResearchGate. Fast and fully automated analytical method for the screening of residues of aziridine and 2-chloroethylamine in pharmaceutical active principles.[Link]
- Nelson, D. A.
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Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine.[Link]
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HELIX Chromatography. HPLC Methods for analysis of Pyridine.[Link]
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MDPI. Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades.[Link]
- Acta Poloniae Pharmaceutica.HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL.
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DTIC. Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC).[Link]
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- 7. researchgate.net [researchgate.net]
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Application Notes and Protocols for the Utilization of 2-Chloroisonicotinamide in Negishi Cross-Coupling Reactions
Introduction: The Strategic Importance of Substituted Isonicotinamides and the Power of the Negishi Coupling
Substituted isonicotinamides are privileged structural motifs found in a multitude of biologically active compounds and pharmaceutical agents. Their unique electronic properties and ability to engage in hydrogen bonding make them key pharmacophores in drug discovery. The development of efficient and versatile synthetic methodologies to access functionalized isonicotinamide derivatives is therefore of paramount importance to researchers in medicinal chemistry and materials science.
The Negishi cross-coupling reaction, a palladium- or nickel-catalyzed reaction between an organozinc reagent and an organic halide, stands out as a powerful tool for the formation of carbon-carbon bonds.[1][2] Its high functional group tolerance, broad substrate scope, and the relatively mild reaction conditions make it particularly well-suited for the late-stage functionalization of complex molecules.[3] This application note provides a detailed guide for the use of 2-Chloroisonicotinamide as an electrophilic coupling partner in Negishi reactions, offering researchers a robust protocol for the synthesis of a diverse array of 2-substituted isonicotinamides.
Mechanistic Insights: The Palladium-Catalyzed Negishi Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed Negishi cross-coupling reaction proceeds through a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][4] Understanding this cycle is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the organic halide (2-Chloroisonicotinamide) to a low-valent palladium(0) complex. This step involves the insertion of the palladium center into the carbon-chlorine bond, resulting in the formation of a square planar palladium(II) intermediate. The reactivity of the halide follows the general trend I > Br > Cl, making chloro-heterocycles like 2-Chloroisonicotinamide more challenging substrates that often require more active catalyst systems.[1]
-
Transmetalation: In this step, the organozinc reagent transfers its organic group to the palladium(II) center, displacing the halide. This forms a diorganopalladium(II) complex. The facility of this step is one of the key advantages of organozinc reagents, which exhibit a good balance of reactivity and stability.[5]
-
Reductive Elimination: The final step of the catalytic cycle is the reductive elimination of the two organic groups from the palladium(II) complex to form the desired carbon-carbon bond in the product. This step regenerates the catalytically active palladium(0) species, allowing it to re-enter the catalytic cycle.[4]
Figure 1: The Negishi Catalytic Cycle. A simplified representation of the key steps in the palladium-catalyzed Negishi cross-coupling reaction.
Experimental Protocols
General Considerations and Reagent Handling
Organozinc reagents are sensitive to air and moisture, therefore all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques or in a glovebox.[2] Anhydrous solvents are essential for optimal results. Tetrahydrofuran (THF) is a commonly used solvent for Negishi couplings.
Protocol 1: General Procedure for the Negishi Cross-Coupling of 2-Chloroisonicotinamide with an Aryl Zinc Reagent
This protocol describes a general procedure for the coupling of 2-Chloroisonicotinamide with a pre-formed or commercially available aryl zinc reagent.
Materials:
-
2-Chloroisonicotinamide
-
Aryl zinc chloride or bromide solution (e.g., 0.5 M in THF)
-
Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or P(t-Bu)₃)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Schlenk flask and other standard glassware for inert atmosphere chemistry
Procedure:
-
Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Reaction Setup: Add anhydrous THF to the flask to dissolve the catalyst components. Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Addition of Electrophile: Add 2-Chloroisonicotinamide (1.0 equivalent) to the reaction flask.
-
Addition of Organozinc Reagent: Slowly add the aryl zinc reagent solution (1.2-1.5 equivalents) to the reaction mixture at room temperature. A slight exotherm may be observed.
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-isonicotinamide.
Figure 2: General Experimental Workflow. A step-by-step overview of the Negishi cross-coupling protocol.
Protocol 2: In Situ Preparation of the Organozinc Reagent via Halogen-Metal Exchange
This protocol is useful when the desired organozinc reagent is not commercially available. It involves the preparation of the organozinc reagent from an aryl halide followed by the cross-coupling reaction in a one-pot fashion.
Materials:
-
Aryl bromide or iodide
-
n-Butyllithium (n-BuLi) or isopropylmagnesium chloride (i-PrMgCl)
-
Anhydrous zinc chloride (ZnCl₂) solution in THF
-
2-Chloroisonicotinamide
-
Palladium catalyst and ligand (as in Protocol 1)
-
Anhydrous THF
-
Standard work-up and purification reagents (as in Protocol 1)
Procedure:
-
Organolithium/Grignard Formation: In a dry Schlenk flask under an inert atmosphere, dissolve the aryl bromide or iodide (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C (for n-BuLi) or 0 °C (for i-PrMgCl) and slowly add the organolithium or Grignard reagent. Stir for 30-60 minutes at this temperature.
-
Transmetalation: To the freshly prepared organolithium or Grignard reagent, slowly add a solution of anhydrous ZnCl₂ (1.2 equivalents) in THF. Allow the mixture to warm to room temperature and stir for 1 hour. This forms the desired aryl zinc reagent in situ.
-
Cross-Coupling: In a separate Schlenk flask, prepare the palladium catalyst as described in Protocol 1. Add 2-Chloroisonicotinamide (1.0 equivalent) to the catalyst mixture.
-
Addition of In Situ Generated Organozinc: Transfer the freshly prepared aryl zinc reagent solution to the flask containing the catalyst and 2-Chloroisonicotinamide via cannula.
-
Reaction, Work-up, and Purification: Follow steps 5-9 from Protocol 1.
Key Reaction Parameters and Optimization
The success of the Negishi coupling with 2-Chloroisonicotinamide is highly dependent on the careful selection of several key parameters.
| Parameter | Recommended Options | Rationale and Key Considerations |
| Palladium Precursor | Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄ | Pd₂(dba)₃ and Pd(OAc)₂ are common and effective Pd(0) sources when combined with a suitable ligand. Pd(PPh₃)₄ can be used directly but may be less active for challenging substrates. |
| Ligand | Bulky, electron-rich monophosphines: XPhos, SPhos, RuPhos, P(t-Bu)₃ | These ligands promote the oxidative addition of the less reactive C-Cl bond and facilitate the reductive elimination step.[6] The choice of ligand can significantly impact the reaction yield and should be screened for optimal performance. |
| Solvent | THF, Dioxane, Toluene | THF is the most common solvent due to its ability to solvate the organozinc reagents and the palladium complexes. Dioxane and toluene can be used for higher temperature reactions. |
| Temperature | Room Temperature to 100 °C | While some highly active catalyst systems can promote the reaction at room temperature, heating is often required for the coupling of chloro-heterocycles.[7] The optimal temperature should be determined experimentally. |
| Organozinc Reagent | Aryl, Heteroaryl, Alkyl, Benzyl Zinc Halides | The Negishi coupling is compatible with a wide range of organozinc reagents. The stability and reactivity of the organozinc reagent can influence the reaction outcome.[5] |
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Poor quality organozinc reagent; Insufficient temperature. | Screen different palladium/ligand combinations; Use freshly prepared or titrated organozinc reagent; Increase the reaction temperature. |
| Homocoupling of the Organozinc Reagent | Slow transmetalation or reductive elimination. | Change the ligand to one that promotes these steps more effectively; Lower the reaction temperature. |
| Decomposition of Reactants or Products | Reaction temperature is too high; Presence of air or moisture. | Lower the reaction temperature; Ensure rigorous inert atmosphere and use of anhydrous solvents. |
| Formation of Protodehalogenated Byproduct | Presence of protic impurities. | Use thoroughly dried solvents and reagents. |
Conclusion
The Negishi cross-coupling reaction provides a powerful and versatile platform for the synthesis of 2-substituted isonicotinamides from 2-Chloroisonicotinamide. By carefully selecting the catalyst system and optimizing the reaction conditions, researchers can access a wide range of novel isonicotinamide derivatives for applications in drug discovery and materials science. The protocols and guidelines presented in this application note offer a solid foundation for the successful implementation of this important transformation.
References
-
Luzung, M. R., Patel, J. S., & Yin, J. (2010). A mild Negishi cross-coupling of 2-heterocyclic organozinc reagents and aryl chlorides. The Journal of Organic Chemistry, 75(23), 8330–8332. [Link]
- Negishi cross‐coupling reactions using the organozinc reagents 6 a and 6 g. (n.d.). In ResearchGate.
-
Limberakis, C. (2016). Negishi Coupling. In Synthetic Methods in Drug Discovery: Volume 1 (pp. 70-103). The Royal Society of Chemistry. [Link]
-
Lützen, A., & Hapke, M. (2002). Synthesis of 5-Substituted 2,2'-Bipyridines from Substituted 2-Chloropyridines by a Modified Negishi Cross-Coupling Reaction. European Journal of Organic Chemistry, 2002(14), 2292–2297. [Link]
-
An Extremely Active Catalyst for the Negishi Cross-Coupling Reaction. (2002). Journal of the American Chemical Society, 124(41), 12102–12103. [Link]
-
Negishi coupling. (2023, November 29). In Wikipedia. [Link]
-
Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of β,β-Disubstituted Ketones. (2019). Bucknell Digital Commons. [Link]
-
Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines. (2011). The Journal of Organic Chemistry, 76(15), 6331–6337. [Link]
-
Mild and General Conditions for Negishi Cross-Coupling Enabled by the Use of Palladacycle Precatalysts. (2012). Angewandte Chemie International Edition, 51(41), 10430–10433. [Link]
- Negishi cross-coupling catalysis a. (n.d.). In ResearchGate.
-
Jin, X., et al. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. The Journal of Organic Chemistry, 87(3), 1541-1544. [Link]
- Screening of ligands for NP activity for catalysis of Negishi couplings. (n.d.). In ResearchGate.
-
Negishi Reaction (Palladium Catalyzed Coupling). (n.d.). Common Organic Chemistry. Retrieved from [Link]
-
Negishi Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Negishi coupling reaction: Mechanism, popular application. (2022, August 12). ChemistRn. [Link]
- Proposed mechanism for Negishi cross‐coupling reaction with pre‐catalyst 1. (n.d.). In ResearchGate.
-
Negishi cross-coupling. (n.d.). Name-Reaction.com. [Link]
- The Negishi Cross-Coupling Reaction. (n.d.). Denmark Group. Retrieved from a relevant university research group website.
-
Low-cost transition metal catalysed Negishi coupling: an update. (2020). RSC Publishing. [Link]
-
Negishi Cross Coupling Reaction. (2014, March 14). Chem-Station International Edition. [Link]
-
Kinetics and Intermediates of Palladium-catalyzed Negishi Cross-Coupling Reactions. (2023, May 22). Elektronische Hochschulschriften der LMU München. [Link]
- Synthesis of some N‐substituted isonicotinamides. (2025, August 9). In ResearchGate.
-
Total Synthesis of Piericidin A1. Application of a Modified Negishi Carboalumination-Nickel-Catalyzed Cross-Coupling. (2009). PMC - NIH. [Link]
-
Elucidating Ni-catalyzed Negishi Couplings with Craig Day (Episode 52). (2021, June 11). YouTube. [Link]
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- 6. "Optimization of a Negishi Cross-Coupling Reaction for the Synthesis of" by Cami Berlin [digitalcommons.bucknell.edu]
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Application Notes and Protocols for the Synthesis of 2-Chloroisonicotinamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed protocol for the synthesis of 2-Chloroisonicotinamide derivatives, crucial intermediates in the development of novel pharmaceutical and agrochemical agents. The document outlines the core chemical principles, provides step-by-step experimental procedures, and emphasizes critical safety measures.
Introduction: The Significance of 2-Chloroisonicotinamide Scaffolds
2-Chloroisonicotinamide and its derivatives are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The pyridine ring, substituted with a chlorine atom and an amide functional group, serves as a versatile scaffold for building more complex molecules. These intermediates are precursors to a wide range of bioactive compounds, including fungicides, herbicides, and potential therapeutic agents for various diseases.[1][2] The synthesis of these derivatives typically revolves around the formation of a stable amide bond, a reaction that is one of the most frequently used in drug discovery.[3]
Section 1: Core Synthetic Strategy: Overcoming the Amide Bond Challenge
The direct condensation of a carboxylic acid (like 2-chloroisonicotinic acid) and an amine is generally inefficient. The acidic proton of the carboxylic acid reacts with the basic amine to form a highly unreactive ammonium carboxylate salt, hindering the desired nucleophilic attack.[4][5] Therefore, an effective synthesis requires the "activation" of the carboxylic acid's carbonyl group to make it more electrophilic.
Two primary strategies are employed for this activation:
-
Conversion to a Highly Reactive Acyl Chloride : This is a robust and widely used method where the hydroxyl group of the carboxylic acid is replaced by a chlorine atom using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[4][6] The resulting acyl chloride is highly electrophilic and reacts readily with amines.[4]
-
Use of Peptide Coupling Reagents : Inspired by peptide synthesis, this strategy utilizes reagents that form a highly activated ester intermediate in situ. Common examples include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and reduce side reactions like racemization.[4][7]
This guide will focus on the acyl chloride method due to its cost-effectiveness and high reactivity, while also providing an overview of the coupling reagent approach as a milder alternative.
Section 2: Primary Protocol: Synthesis via 2-Chloroisonicotinoyl Chloride
This two-step protocol is a reliable method for synthesizing a wide array of 2-Chloroisonicotinamide derivatives.
Workflow Overview
The overall process involves the initial activation of the starting material, 2-chloroisonicotinic acid, to its corresponding acyl chloride, followed by a nucleophilic acyl substitution reaction with a chosen amine.
Caption: General workflow for the two-step synthesis.
Protocol 1: Synthesis of 2-Chloroisonicotinoyl Chloride
This step converts the carboxylic acid into its highly reactive acyl chloride derivative.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2-Chloroisonicotinic Acid | 157.55 | 3.4 g | 1.0 | Starting material.[8] |
| Thionyl Chloride (SOCl₂) | 118.97 | 10 mL | ~7.8 | Reagent and solvent. Use in excess. |
| Dichloromethane (DCM) | 84.93 | 20 mL | - | Optional solvent. |
| N,N-Dimethylformamide (DMF) | 73.09 | 1-2 drops | Catalytic | Catalyst. |
Procedure
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloroisonicotinic acid (3.4 g, ~22 mmol).[9]
-
Reagent Addition : Working in a certified chemical fume hood, add thionyl chloride (10 mL). Caution: Thionyl chloride is highly corrosive and reacts violently with water.[10][11]
-
Catalyst Addition : Add one drop of DMF. The addition of DMF catalyzes the reaction.[6]
-
Reaction : Heat the mixture to reflux (approximately 80°C) with constant stirring. The reaction mixture will typically turn from a turbid suspension to a clear solution.[9] Continue refluxing for an additional 30 minutes to ensure the reaction goes to completion.
-
Removal of Excess Reagent : After cooling to room temperature, remove the excess thionyl chloride under reduced pressure using a rotary evaporator. This will yield a yellow liquid or solid upon cooling, which is the 2-chloroisonicotinoyl chloride intermediate.[9] This intermediate is moisture-sensitive and is often used immediately in the next step without further purification.[4]
Protocol 2: Synthesis of a 2-Chloro-N-arylisonicotinamide Derivative
This step forms the final amide product. Aniline is used here as an example amine.
Materials and Reagents
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Molar Equiv. | Notes |
| 2-Chloroisonicotinoyl Chloride | 176.00 | ~22 mmol | 1.0 | From Protocol 1. |
| Aniline | 93.13 | 2.2 mL | ~1.1 | Example amine. |
| Triethylamine (TEA) or Pyridine | 101.19 | 3.4 mL | ~1.1 | Base to neutralize HCl byproduct. |
| Dichloromethane (DCM) | 84.93 | 50 mL | - | Anhydrous solvent. |
Procedure
-
Amine Solution : In a separate flask, dissolve the amine (e.g., aniline, ~23 mmol) and a non-nucleophilic base like triethylamine (~23 mmol) in anhydrous dichloromethane (50 mL) under an inert atmosphere (e.g., nitrogen or argon). Cool the solution in an ice bath (0°C).
-
Acyl Chloride Addition : Dissolve the crude 2-chloroisonicotinoyl chloride from Protocol 1 in a minimal amount of anhydrous DCM. Slowly add this solution dropwise to the stirring amine solution at 0°C.
-
Reaction : After the addition is complete, allow the reaction to warm to room temperature and stir for 8-16 hours.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up :
-
Quench the reaction by adding deionized water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification : The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure 2-Chloroisonicotinamide derivative.
Reaction Mechanism
The synthesis proceeds via a two-stage mechanism: activation followed by nucleophilic acyl substitution.
Caption: Mechanism of the two-step amide synthesis.
Section 3: Alternative Protocol: Carbodiimide Coupling
For sensitive substrates where the harsh conditions of thionyl chloride are not suitable, carbodiimide-mediated coupling is an excellent alternative. Reagents like EDC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by the amine.[4]
Brief Protocol using EDC/HOBt:
-
Dissolve 2-chloroisonicotinic acid (1 equiv.), the desired amine (1.1 equiv.), and HOBt (1.1 equiv.) in an aprotic solvent like DMF or DCM.
-
Cool the mixture to 0°C.
-
Add EDC (1.2 equiv.) portion-wise and stir.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Perform an aqueous work-up and purify as described in the primary protocol. The urea byproduct from EDC is water-soluble, simplifying purification.
Section 4: Critical Safety Protocols
Chemical synthesis requires strict adherence to safety protocols. The reagents used in this procedure present significant hazards.
| Reagent | Hazard | Mitigation Measures |
| Thionyl Chloride (SOCl₂) | Corrosive, toxic if inhaled, reacts violently with water to release toxic HCl and SO₂ gas.[11][12] | Always handle in a certified chemical fume hood. Wear appropriate PPE: chemical splash goggles, face shield, acid-resistant gloves (neoprene or rubber), and a lab coat.[13] Ensure no contact with water or moisture.[14] Have a spill kit with an appropriate absorbent (e.g., dry sand) ready. |
| Amines (e.g., Aniline, Pyridine) | Toxic, flammable, skin and respiratory irritants. | Handle in a well-ventilated fume hood. Avoid inhalation of vapors. Wear gloves and eye protection. |
| Dichloromethane (DCM) | Volatile, suspected carcinogen. | Use only in a fume hood. Minimize inhalation exposure. |
| Strong Acids/Bases (HCl, NaOH) | Corrosive. | Wear appropriate gloves, lab coat, and eye protection. Add reagents slowly to avoid exothermic reactions. |
Emergency Procedures :
-
Skin Contact : Immediately flush with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention, especially for thionyl chloride burns.[14]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[12]
-
Inhalation : Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[12]
Conclusion
The synthesis of 2-Chloroisonicotinamide derivatives is a straightforward yet powerful procedure for generating valuable chemical intermediates. The acyl chloride method offers a high-yielding and scalable route, provided that stringent safety precautions, particularly when handling thionyl chloride, are observed. Understanding the underlying mechanism and the availability of milder alternatives like carbodiimide coupling allows researchers to adapt the synthesis to a wide variety of substrates, facilitating the exploration of new chemical entities in drug discovery and development.
References
-
Chemistry LibreTexts. (2023). Conversion of Carboxylic acids to amides using DCC as an activating agent. [Link]
- Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research.
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. [Link]
- Ishihara, K., et al. (2021). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine.
-
Carl ROTH. (n.d.). Safety Data Sheet: Thionyl chloride. [Link]
-
University of California, Santa Barbara. (2013). SOP 0079 - Thionyl Chloride. [Link]
-
Zhao, B., et al. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate. [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. [Link]
- Zheng, G., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. PMC - NIH.
-
Wikipedia. (n.d.). 2-Chloronicotinic acid. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. [Link]
- Patsnap Eureka. (2019). 2-chloro-N-(phenyl formamyl)
- Google Patents. (n.d.).
-
MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. [Link]
- Google Patents. (n.d.).
-
Patsnap Eureka. (n.d.). Method for preparing 2-chloronicotinic acid. [Link]
-
ResearchGate. (n.d.). Synthesis of 2-chloronicotinic acid derivatives. [Link]
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Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. [Link]
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The Pivotal Role of 2-Chloroisonicotinamide in Modern Agrochemical Synthesis: Application Notes and Protocols
Introduction: Unveiling the Versatility of a Key Pyridine Intermediate
In the landscape of modern agrochemical development, the pursuit of efficient, selective, and environmentally conscious active ingredients is paramount. Central to this endeavor is the strategic use of versatile chemical intermediates that serve as foundational building blocks for a diverse array of pesticides. Among these, 2-Chloroisonicotinamide and its derivatives have emerged as pivotal precursors in the synthesis of high-performance fungicides and herbicides. This pyridine derivative, characterized by its reactive chlorine and amide functionalities, offers a gateway to complex molecular architectures with potent biological activities.[1][2]
This technical guide provides an in-depth exploration of the application of 2-Chloroisonicotinamide in the synthesis of key agrochemicals. We will delve into the synthetic pathways of a leading fungicide, Boscalid, and a selective herbicide, Diflufenican, showcasing the strategic importance of this intermediate. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical logic to empower innovation in the agrochemical industry.
Key Physicochemical Properties of 2-Chloroisonicotinamide
A thorough understanding of the physical and chemical properties of an intermediate is fundamental to its successful application in multi-step synthesis.
| Property | Value | Source |
| CAS Number | 100859-84-5 | [1] |
| Molecular Formula | C₆H₅ClN₂O | [1] |
| Molecular Weight | 156.57 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 198-200 °C |
Application in Fungicide Synthesis: The Case of Boscalid
Boscalid is a broad-spectrum succinate dehydrogenase inhibitor (SDHI) fungicide, widely used for the control of a range of fungal pathogens in various crops.[3] The synthesis of Boscalid prominently features a derivative of 2-Chloroisonicotinamide, namely 2-chloronicotinoyl chloride, in a critical amide bond formation step.
Synthetic Pathway Overview
The synthesis of Boscalid typically involves the coupling of 2-chloronicotinoyl chloride with 2-amino-4'-chlorobiphenyl. The latter is often prepared via a Suzuki coupling reaction. The final acylation step is crucial for installing the toxophore responsible for the fungicidal activity.
Caption: Synthetic workflow for Boscalid highlighting the key acylation step.
Experimental Protocol: Synthesis of 2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide (Boscalid)
This protocol outlines the laboratory-scale synthesis of Boscalid via the acylation of 2-amino-4'-chlorobiphenyl with 2-chloronicotinoyl chloride.
Materials:
-
2-amino-4'-chlorobiphenyl
-
2-chloronicotinoyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., Dichloroethane, Toluene)
-
Hydrochloric acid (10% aqueous solution)
-
Water
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Standard laboratory glassware and magnetic stirrer
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-amino-4'-chlorobiphenyl (1 equivalent) in the anhydrous solvent.
-
Base Addition: Add triethylamine (1.1 equivalents) to the solution and stir.
-
Acylation: Cool the mixture in an ice bath. Dissolve 2-chloronicotinoyl chloride (1.05 equivalents) in the anhydrous solvent and add it dropwise to the stirred solution via the dropping funnel over 30-60 minutes, maintaining the temperature below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Washing: Wash the organic layer sequentially with 10% hydrochloric acid, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/heptane) to yield pure Boscalid.
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent is critical as 2-chloronicotinoyl chloride is highly reactive towards water, which would lead to the formation of the corresponding carboxylic acid and reduce the yield of the desired amide.
-
Base: Triethylamine acts as a scavenger for the hydrochloric acid generated during the acylation reaction, driving the equilibrium towards product formation.
-
Controlled Addition and Low Temperature: The dropwise addition of the acyl chloride at low temperature is essential to control the exothermic reaction and minimize the formation of side products.
Application in Herbicide Synthesis: The Case of Diflufenican
Diflufenican is a selective pre- and early post-emergence herbicide used for the control of broad-leaved weeds in cereals.[4] The synthesis of this herbicide involves the use of 2-chloronicotinic acid, the hydrolyzed form of 2-Chloroisonicotinamide, as a key starting material.
Synthetic Pathway Overview
One common synthetic route to Diflufenican involves a one-pot reaction where 2-chloronicotinic acid is first converted to an activated intermediate, which then reacts with 2,4-difluoroaniline. A subsequent etherification with 3-(trifluoromethyl)phenol yields the final product.
Caption: One-pot synthesis of Diflufenican from 2-chloronicotinic acid.
Experimental Protocol: One-Pot Synthesis of Diflufenican
This protocol describes a one-pot synthesis of Diflufenican starting from 2-chloronicotinic acid.
Materials:
-
2-chloronicotinic acid
-
Thionyl chloride (SOCl₂)
-
2,4-difluoroaniline
-
3-(trifluoromethyl)phenol
-
A suitable base (e.g., Potassium carbonate)
-
Anhydrous aprotic solvent (e.g., N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))
-
Standard laboratory glassware and magnetic stirrer
-
Heating mantle
Procedure:
-
Acid Chloride Formation: In a dry reaction vessel, suspend 2-chloronicotinic acid (1 equivalent) in the anhydrous solvent. Add thionyl chloride (1.1 equivalents) dropwise at room temperature. Heat the mixture gently (e.g., to 50-60°C) for 1-2 hours until the evolution of gas ceases, indicating the formation of 2-chloronicotinoyl chloride.
-
Amidation: Cool the reaction mixture to room temperature. In a separate flask, dissolve 2,4-difluoroaniline (1 equivalent) in the anhydrous solvent and add it to the reaction mixture. Stir for 2-4 hours at room temperature.
-
Etherification: Add 3-(trifluoromethyl)phenol (1 equivalent) and the base (e.g., potassium carbonate, 2 equivalents) to the reaction mixture.
-
Reaction: Heat the mixture to an elevated temperature (e.g., 100-140°C) and stir for several hours until the reaction is complete (monitored by TLC or HPLC).[5]
-
Work-up and Purification: Cool the reaction mixture and pour it into water. The crude product will precipitate. Filter the solid, wash it with water, and dry. The crude Diflufenican can be further purified by recrystallization.
Trustworthiness and Self-Validation:
The protocols provided are based on established chemical principles and literature precedents.[5][6] For self-validation, it is crucial to monitor each reaction step using appropriate analytical techniques such as TLC, GC-MS, or HPLC to confirm the consumption of starting materials and the formation of the desired products. The final products should be characterized by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and their purity assessed by HPLC to ensure they meet the required specifications.
Conclusion
2-Chloroisonicotinamide and its derivatives are indispensable intermediates in the agrochemical industry, enabling the efficient synthesis of a wide range of fungicides and herbicides. The strategic incorporation of this pyridine building block into molecules like Boscalid and Diflufenican has led to the development of highly effective crop protection agents. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers and professionals in the field, fostering further innovation and the development of the next generation of agrochemicals.
References
- Vertex AI Search. Understanding 2-Chloroisonicotinamide: Properties, Applications, and Sourcing Tips. Accessed January 12, 2026.
- Chem-Impex. 2-Chloroisonicotinamide. Accessed January 12, 2026.
- Google Patents. CN114685365B - Synthesis method of diflufenican. Accessed January 12, 2026.
- Google Patents. CN104402814A - Method for synthesizing 2-chlorine-N-(2,4-difluorophenyl) nicotinamide by one-pot method. Accessed January 12, 2026.
- RSC Publishing. Synthesis of Boscalid via a three-step telescoped continuous flow process implemented on a MJOD reactor platform - Reaction Chemistry & Engineering. Accessed January 12, 2026.
- ACS Publications. A Sustainable 1-Pot, 3-Step Synthesis of Boscalid Using Part per Million Level Pd Catalysis in Water. Org. Process Res. Dev. 2020, 24, 101–105.
- PubChem. Boscalid. Accessed January 12, 2026.
- Google Patents. CN104725303A - Synthetic method of 2-chloro-N-(4'-chlorodiphenyl-2-yl) nicotinamide. Accessed January 12, 2026.
- Wikipedia. Diflufenican. Accessed January 12, 2026.
- Guidechem. What is Diflufenican and how does it work? - FAQ. Accessed January 12, 2026.
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Synthesis of 2-Chloroisonicotinamide: A Detailed Laboratory Guide
Introduction: The Significance of 2-Chloroisonicotinamide
2-Chloroisonicotinamide is a key heterocyclic building block in the development of novel therapeutic agents and agrochemicals. As a derivative of isonicotinamide, a form of vitamin B3, its structure offers a versatile scaffold for medicinal chemists. The presence of a chlorine atom at the 2-position of the pyridine ring provides a reactive handle for nucleophilic substitution and cross-coupling reactions, enabling the synthesis of a diverse array of more complex molecules. Its applications are found in the synthesis of compounds with potential anti-tuberculosis and anti-cancer properties, making a reliable and well-understood synthetic protocol essential for researchers in drug discovery and development.[1]
This application note provides a comprehensive, step-by-step guide for the laboratory-scale synthesis of 2-chloroisonicotinamide, starting from the readily available isonicotinic acid. The described multi-step synthesis is designed to be robust and scalable for typical laboratory settings. Each step is accompanied by an explanation of the underlying chemical principles and critical operational parameters.
Synthetic Strategy: A Multi-Step Approach to 2-Chloroisonicotinamide
The chosen synthetic pathway for 2-chloroisonicotinamide is a four-step process commencing with isonicotinic acid. This strategy is predicated on the well-established chemistry of pyridine N-oxides for regioselective functionalization of the pyridine ring. The overall transformation is depicted in the workflow diagram below.
Sources
Application Notes & Protocols: Safe Handling of 2-Chloroisonicotinamide
Abstract
This document provides a comprehensive guide to the safe handling, storage, and disposal of 2-Chloroisonicotinamide (CAS RN: 100859-84-5), a versatile heterocyclic building block used in pharmaceutical and agrochemical research.[1] Adherence to these protocols is critical for minimizing risks associated with skin, eye, and respiratory irritation. The following application notes are intended for researchers, scientists, and drug development professionals to establish a self-validating system of safety and procedural integrity within the laboratory environment.
Hazard Identification and Risk Assessment
2-Chloroisonicotinamide is a solid, typically a white to off-white crystalline powder, that presents specific hazards requiring careful management.[1] A thorough risk assessment must be conducted before any handling of this compound.
GHS Classification and Hazards
The primary hazards, as identified by the Globally Harmonized System (GHS), are summarized below. This information is aggregated from multiple supplier safety data sheets.[2][3]
| Hazard Class | GHS Code | Signal Word | Hazard Statement |
| Skin Corrosion/Irritation | H315 | Warning | Causes skin irritation |
| Serious Eye Damage/Irritation | H319 | Warning | Causes serious eye irritation |
| Specific Target Organ Toxicity | H335 | Warning | May cause respiratory irritation |
Data sourced from PubChem and Tokyo Chemical Industry Co., Ltd.[2][3]
Expert Insight: The hazards associated with 2-Chloroisonicotinamide are primarily irritant-based. The fine, dusty nature of the solid powder increases the risk of inadvertent inhalation and contact. The causality behind these hazards lies in the reactivity of the chlorinated pyridine ring and the amide functional group, which can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to an inflammatory response.
Toxicological Profile
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is mandatory.
Primary Engineering Controls
All manipulations of 2-Chloroisonicotinamide, especially handling of the solid powder, must be performed within a certified chemical fume hood.[4][6] The fume hood provides critical protection against inhalation of airborne particles and ensures that any vapors are safely exhausted. The work area should be well-ventilated, and an emergency eyewash station and safety shower must be accessible within a 10-second travel distance.[4]
Required Personal Protective Equipment (PPE)
PPE is the final barrier between the researcher and the chemical. The selection of appropriate PPE is critical and non-negotiable.[5]
| Protection Type | Specification | Rationale and Citation |
| Hand Protection | Nitrile or Neoprene Gloves | Provides adequate protection against incidental contact. Latex gloves are not recommended.[5][6] Gloves must be inspected before use and changed immediately if contaminated. |
| Eye Protection | Chemical Safety Goggles | Must be worn at all times to protect against splashes and airborne powder.[3] |
| Skin/Body Protection | Fully-Buttoned Laboratory Coat | Protects skin and personal clothing from contamination.[4] |
| Respiratory Protection | N95 Dust Mask (or higher) | Recommended when handling large quantities or if there is a risk of dust generation outside of a fume hood.[7] |
Standard Operating Procedures & Protocols
The following protocols are designed to ensure procedural consistency and safety.
Protocol for Handling and Weighing Solid 2-Chloroisonicotinamide
-
Preparation: Before starting, ensure the chemical fume hood is operational. Don appropriate PPE (lab coat, safety goggles, nitrile gloves).
-
Staging: Place a weigh boat, spatula, and the sealed container of 2-Chloroisonicotinamide onto the analytical balance inside the fume hood.
-
Taring: Tare the balance with the empty weigh boat.
-
Dispensing: Carefully open the container. Using the spatula, gently transfer the desired amount of powder to the weigh boat. Avoid generating dust by using slow, deliberate movements.[8]
-
Sealing: Immediately and securely close the main container of 2-Chloroisonicotinamide.[6]
-
Documentation: Record the weight.
-
Cleanup: Gently wipe the spatula and any surrounding surfaces within the fume hood with a damp cloth or paper towel to remove any residual powder. Dispose of the cleaning material as hazardous waste.
-
Doffing PPE: After completing the task, remove gloves and wash hands thoroughly with soap and water.[4][9]
Workflow for Safe Chemical Handling
The following diagram illustrates the critical workflow for safely managing 2-Chloroisonicotinamide in a laboratory setting.
Caption: Workflow for handling 2-Chloroisonicotinamide.
Storage and Waste Management
Storage Conditions
Proper storage is essential to maintain the chemical's integrity and prevent hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area.[4]
-
Container: Keep the container tightly closed to prevent moisture absorption.[3] Some suppliers recommend storing under an inert gas as the compound can be air-sensitive.[3]
-
Incompatibilities: Segregate from strong oxidizing agents, acids, and bases.[4][10]
Waste Disposal
All waste materials contaminated with 2-Chloroisonicotinamide must be treated as hazardous waste.
-
Solid Waste: Collect excess solid reagent and any contaminated disposables (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.[4]
-
Liquid Waste: Solutions containing 2-Chloroisonicotinamide should be collected in a designated, sealed, and properly labeled hazardous waste container.
-
Disposal Protocol: Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain.[11]
Emergency and Spill Response Protocols
Rapid and correct response to emergencies can significantly mitigate potential harm.
Personal Exposure
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][12] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected skin area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][12] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If the person is not breathing, begin artificial respiration. Seek immediate medical attention.[12][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14][15] |
Spill Response
For minor spills within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Containment: Wearing appropriate PPE, cover the spill with an inert absorbent material like sand or vermiculite.[5]
-
Collection: Carefully sweep or scoop the absorbed material into a labeled hazardous waste container.[8][12]
-
Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.
-
Disposal: Dispose of all cleanup materials as hazardous waste.
For major spills, evacuate the laboratory, alert personnel, and contact the institution's emergency response team.
Emergency Decision Flowchart
Caption: Decision tree for emergency response procedures.
References
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
-
University of Washington. Standard Operating Procedure for Pyridine. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 2800022, 2-Chloroisonicotinamide. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR HPLC / UV SPECTROSCOPY. [Link]
-
U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 82588, 2-Chloronicotinamide. [Link]
-
Post Apple Scientific. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety. [Link]
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Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals. [Link]
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Western Carolina University. (n.d.). Standard Operating Procedure for the use of 2-Chloroethanol. [Link]
-
University of Toronto, Department of Chemistry. (2025, May). Standard Operating Procedure: Emergency Response. [Link]
-
Centers for Disease Control and Prevention. (n.d.). Emergency Room Procedures in Chemical Hazard Emergencies: A Job Aid. [Link]
-
GOV.UK. (2015, July 1). Initial Operational Response to a CBRN Incident. [Link]
-
The Chlorine Institute. (n.d.). Chlorine Response / CHLOREP. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Chloroisonicotinamide
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with the synthesis of 2-Chloroisonicotinamide. This document provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the common challenges encountered during its synthesis and purification.
Introduction
2-Chloroisonicotinamide is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its purity is critical for the successful outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). This guide provides practical, experience-driven advice to help you identify and resolve common issues related to impurities in 2-Chloroisonicotinamide synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to 2-Chloroisonicotinamide?
While multiple synthetic strategies exist, a common laboratory and potential industrial approach involves the chlorination of a corresponding precursor. One plausible route is the chlorination of 2-hydroxyisonicotinamide or a related derivative. Another approach could involve the hydrolysis of a nitrile precursor, such as 2-chloro-4-cyanopyridine.[2]
Q2: What are the primary types of impurities I should expect?
Impurities in 2-Chloroisonicotinamide synthesis can be broadly categorized as:
-
Process-Related Impurities: These arise from the synthetic process itself and include unreacted starting materials, intermediates, and by-products from side reactions.
-
Degradation Impurities: These can form during the reaction, work-up, or storage due to factors like temperature, pH, or exposure to air and light.
-
Residual Solvents and Reagents: Solvents and reagents used in the synthesis and purification steps can be carried over into the final product.
Q3: How can I minimize the formation of these impurities?
Minimizing impurity formation requires careful control over reaction parameters. Key strategies include:
-
Temperature Control: Many side reactions, such as over-chlorination, are highly temperature-dependent. Maintaining the optimal reaction temperature is crucial.
-
Stoichiometry: Precise control of the molar ratios of reactants can prevent the formation of by-products resulting from an excess of one reagent.
-
Reaction Time: Monitoring the reaction progress and stopping it once the desired conversion is achieved can prevent the formation of degradation products.
-
Inert Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions with atmospheric components.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 2-Chloroisonicotinamide and provides actionable solutions.
Problem 1: Low Yield of 2-Chloroisonicotinamide
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC, or GC). If the reaction has stalled, consider extending the reaction time or slightly increasing the temperature. | Incomplete conversion of the starting material is a common cause of low yields. Reaction monitoring ensures that the reaction is allowed to proceed to completion. |
| Sub-optimal Reaction Temperature | Ensure the reaction is being conducted at the optimal temperature as specified in the literature or your developed protocol. Use a calibrated thermometer and a reliable heating/cooling system. | The rate and efficiency of chemical reactions are highly dependent on temperature. Deviations from the optimal temperature can significantly impact the yield. |
| Poor Quality of Reagents | Use reagents of high purity from a reputable supplier. If necessary, purify reagents before use. | Impurities in starting materials or reagents can interfere with the desired reaction, leading to lower yields and the formation of by-products. |
| Product Loss During Work-up | Optimize your extraction and purification procedures. Ensure the pH is appropriate for partitioning the product into the desired phase. Use the correct solvent system for crystallization or chromatography. | The work-up and purification steps are critical for isolating the final product. Improper techniques can lead to significant product loss. |
Problem 2: Presence of Over-chlorinated Impurities (e.g., 2,6-Dichloroisonicotinamide)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Excess Chlorinating Agent | Carefully control the stoichiometry of the chlorinating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided. | An excess of the chlorinating agent can lead to the substitution of multiple positions on the pyridine ring, resulting in over-chlorinated by-products. |
| High Reaction Temperature | Maintain strict temperature control, as higher temperatures can promote multiple chlorination events.[3] | The activation energy for subsequent chlorination reactions may be overcome at higher temperatures, leading to the formation of di- and tri-chlorinated species. |
| Prolonged Reaction Time | Monitor the reaction closely and quench it as soon as the desired product is formed in optimal yield. | Extended reaction times can provide more opportunities for over-chlorination to occur, even with stoichiometric amounts of the chlorinating agent. |
Problem 3: Formation of Isomeric Impurities
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Non-selective Reaction Conditions | The choice of chlorinating agent and reaction conditions can influence the regioselectivity of the chlorination. Investigate different chlorinating agents or the use of a catalyst to improve selectivity. | The electronic and steric properties of the pyridine ring and the nature of the electrophile (or radical) in the chlorination reaction determine the position of substitution. |
| Isomerization of Starting Material or Product | Analyze the starting material for the presence of isomers. Ensure the reaction and work-up conditions are not harsh enough to cause isomerization of the product. | The presence of isomeric impurities in the starting material will carry through to the final product. Harsh conditions can sometimes lead to rearrangement reactions. |
Problem 4: Presence of Hydrolysis-Related Impurities (e.g., 2-Chloroisonicotinic Acid)
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of Water in the Reaction | Use anhydrous solvents and reagents. Conduct the reaction under an inert, dry atmosphere. | The amide functional group in 2-Chloroisonicotinamide can be susceptible to hydrolysis to the corresponding carboxylic acid, especially under acidic or basic conditions in the presence of water.[4] |
| Work-up Conditions | During aqueous work-up, maintain a neutral pH if possible and minimize the time the product is in contact with aqueous acidic or basic solutions. | Prolonged exposure to acidic or basic aqueous environments during extraction and washing can promote the hydrolysis of the amide. |
Visualization of a Potential Synthetic Pathway and Impurity Formation
The following diagram illustrates a hypothetical synthesis of 2-Chloroisonicotinamide and highlights potential points of impurity introduction.
Caption: Potential impurity formation during 2-Chloroisonicotinamide synthesis.
Common Impurities and Analytical Methods
The following table summarizes common potential impurities and suggests appropriate analytical techniques for their detection and quantification.
| Impurity | Potential Source | Recommended Analytical Method(s) |
| Isonicotinamide (Starting Material) | Incomplete reaction | HPLC, GC-MS |
| 2,6-Dichloroisonicotinamide | Over-chlorination | HPLC, GC-MS, LC-MS |
| Positional Isomers (e.g., 6-Chloroisonicotinamide) | Lack of regioselectivity in chlorination | HPLC, GC-MS |
| 2-Chloroisonicotinic Acid | Hydrolysis of the amide functional group | HPLC, LC-MS |
| Residual Solvents | Purification and reaction steps | Headspace GC-MS |
Experimental Protocols
General Protocol for In-Process Reaction Monitoring by Thin-Layer Chromatography (TLC)
-
Prepare a TLC chamber with an appropriate solvent system (e.g., a mixture of ethyl acetate and hexanes).
-
Spot a small amount of the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture onto a TLC plate.
-
Develop the plate in the TLC chamber.
-
Visualize the spots under a UV lamp.
-
The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
General Protocol for Purification by Recrystallization
-
Dissolve the crude 2-Chloroisonicotinamide in a minimum amount of a suitable hot solvent.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent.
-
Dry the purified crystals under vacuum.
References
-
LookChem. (n.d.). Cas 100859-84-5, 2-CHLOROISONICOTINAMIDE. Retrieved from [Link]
- Google Patents. (n.d.). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
PubChem. (n.d.). 2-Chloroisonicotinamide. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]
-
Acta Chimica Slovenica. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Potassium Cyanide. Retrieved from [Link]
-
PubMed. (2020). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2020). Understanding unconventional routes to impurities from drugs in hydrolytic conditions. Retrieved from [Link]
-
United States Patent Office. (n.d.). Process for preparing isonicotinyl hydrazide. Retrieved from [Link]
-
Eureka | Patsnap. (n.d.). Method for preparing 2-chloronicotinic acid. Retrieved from [Link]
-
Filo. (2025). Question 4: Compare and contrast the mechanisms for chlorination of pyridine. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Reaction Conditions for 2-Chloroisonicotinamide Production
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for the synthesis of 2-Chloroisonicotinamide. Here, we delve into the nuances of the reaction, offering troubleshooting guidance and frequently asked questions to ensure a successful and optimized synthesis. 2-Chloroisonicotinamide is a key building block in the development of various pharmaceuticals and agrochemicals.[1][2] Its synthesis, while conceptually straightforward, requires careful control of reaction conditions to achieve high yield and purity.
I. Overview of the Primary Synthetic Route
The most common and high-yielding laboratory-scale synthesis of 2-chloroisonicotinamide often starts from 2-chloroisonicotinoyl chloride and a suitable amine source. A detailed protocol for a related synthesis of 2-chloro-N-phenyl-isonicotinamide is available, which can be adapted.[3][4] This guide will focus on troubleshooting and optimizing this general transformation.
II. Frequently Asked Questions (FAQs)
This section addresses common questions that arise during the planning and execution of the 2-chloroisonicotinamide synthesis.
Q1: What are the most critical parameters affecting the yield and purity of 2-Chloroisonicotinamide?
A1: The critical parameters to control are:
-
Temperature: The initial reaction is often conducted at a low temperature (e.g., 0 °C) to control the exothermic reaction between the acid chloride and the amine.[3] Subsequent heating might be necessary to drive the reaction to completion.
-
Reagent Purity: The purity of the starting materials, especially the 2-chloroisonicotinoyl chloride, is crucial. Impurities can lead to side reactions and complicate purification.
-
Solvent Selection: A dry, inert solvent is essential to prevent hydrolysis of the acid chloride. Dichloromethane or 1,2-dichloroethane are common choices.[3]
-
Stoichiometry: Precise control of the molar ratios of reactants is vital. An excess of the amine source can sometimes be used to drive the reaction, but this may complicate purification.
-
Work-up Procedure: The method of quenching the reaction and isolating the product significantly impacts the final purity.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be monitored by:
-
Thin-Layer Chromatography (TLC): This is a quick and effective method to track the consumption of the starting material and the formation of the product.
-
High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the conversion rate and identify the presence of any side products.
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can be used to confirm the identity of the product and any intermediates or byproducts.[3][5]
Q3: What are the primary safety concerns when working with the reagents for this synthesis?
A3: The primary safety concerns include:
-
Corrosive Reagents: 2-chloroisonicotinoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[6]
-
Solvent Hazards: The chlorinated solvents often used are hazardous and should be handled with care in a well-ventilated area.[7]
-
Exothermic Reaction: The reaction can be exothermic, especially on a larger scale. Proper temperature control is essential to prevent a runaway reaction.
-
Product Hazards: 2-Chloroisonicotinamide itself is classified as a skin and eye irritant.[8]
III. Troubleshooting Guide
This section provides a systematic approach to troubleshooting common problems encountered during the synthesis of 2-Chloroisonicotinamide.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Degradation of Starting Material | Verify the quality of 2-chloroisonicotinoyl chloride. Acid chlorides are susceptible to hydrolysis. Use a fresh or properly stored batch. Consider re-purifying the acid chloride by distillation if necessary. |
| Incorrect Reaction Temperature | Optimize the temperature profile. While the initial addition is often done at 0°C to control the exotherm, the reaction may require heating to proceed to completion.[3] Monitor the reaction by TLC or HPLC at different temperatures to find the optimal conditions. |
| Insufficient Reaction Time | Extend the reaction time. Some reactions may be sluggish. Monitor the reaction over a longer period to ensure it has gone to completion. |
| Poor Quality Solvent | Ensure the use of an anhydrous solvent. The presence of water will hydrolyze the acid chloride, reducing the yield of the desired amide. Use freshly dried solvents. |
Issue 2: Presence of Impurities in the Final Product
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Incomplete Reaction | Drive the reaction to completion. This can be achieved by increasing the reaction time, temperature, or using a slight excess of the amine source. Monitor by TLC or HPLC until the starting material is consumed. |
| Formation of Side Products | Optimize reaction conditions to minimize side reactions. For example, the formation of a dimer or other byproducts can sometimes be suppressed by controlling the rate of addition of the amine and maintaining a low temperature during this addition. |
| Hydrolysis of Product or Starting Material | Maintain anhydrous conditions throughout the reaction and work-up. During the work-up, minimize the contact time with aqueous solutions if the product is susceptible to hydrolysis. |
| Ineffective Purification | Optimize the purification method. Recrystallization is a common method for purifying solid amides.[3] Experiment with different solvent systems to achieve the best separation. Column chromatography on silica gel can also be employed if recrystallization is not effective. |
Issue 3: Difficulty in Product Isolation
| Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Product is too soluble in the work-up solvent | Choose an appropriate solvent for extraction and precipitation. If the product is highly soluble in the extraction solvent, it may be difficult to recover. Consider using a different solvent or a combination of solvents to facilitate precipitation or extraction. |
| Formation of an Emulsion during Extraction | Break the emulsion. This can often be achieved by adding a saturated brine solution or by filtering the mixture through a pad of celite. |
| Product is an oil instead of a solid | Induce crystallization. If the product oils out, try scratching the inside of the flask with a glass rod, adding a seed crystal, or cooling the solution in an ice bath. If these methods fail, consider purifying the oil by column chromatography. |
IV. Experimental Protocol: Synthesis of 2-Chloro-N-phenyl-isonicotinamide (Model Reaction)
This protocol is adapted from a known procedure and serves as a general guideline.[3]
Materials:
-
2-chloroisonicotinoyl chloride
-
Aniline
-
N,N-diisopropylethylamine (DIPEA)
-
1,2-dichloroethane (anhydrous)
-
Water
-
Dichloromethane
-
Anhydrous magnesium sulfate
-
Methanol
Procedure:
-
Dissolve 2-chloroisonicotinoyl chloride (1.0 eq) in anhydrous 1,2-dichloroethane in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of aniline (1.1 eq) and DIPEA (1.05 eq) in anhydrous 1,2-dichloroethane.
-
Slowly add the aniline/DIPEA solution to the cooled 2-chloroisonicotinoyl chloride solution over approximately 1 hour, maintaining the temperature at 0 °C.
-
After the addition is complete, stir the reaction mixture at 0 °C for 1 hour.
-
Warm the reaction mixture to 95 °C and maintain for 1 hour.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Recrystallize the crude product from a methanol/water mixture to afford the pure 2-chloro-N-phenyl-isonicotinamide.[3]
V. Data Summary
| Parameter | Recommended Value/Range | Reference |
| Starting Material | 2-chloroisonicotinoyl chloride | [3] |
| Reagent | Aniline | [3] |
| Base | N,N-diisopropylethylamine (DIPEA) | [3] |
| Solvent | 1,2-dichloroethane (anhydrous) | [3] |
| Initial Reaction Temperature | 0 °C | [3] |
| Heating Temperature | 95 °C | [3] |
| Reaction Time | 2 hours (1h at 0°C, 1h at 95°C) | [3] |
| Purification Method | Recrystallization | [3] |
| Expected Yield | ~92% | [3] |
VI. Visualizations
Reaction Pathway
Caption: General reaction scheme for the synthesis of 2-Chloroisonicotinamide derivatives.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common synthesis issues.
VII. References
-
Zhao, B., Lan, Z., Xu, S., & Xiong, Y. (2019). Synthesis of 2-Chloronicotinic Acid Derivatives. International Conference on Materials Engineering and Applied Science (ICMEAS 2019). Atlantis Press.
-
Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC - NIH. (2024). Retrieved January 12, 2026, from [Link]
-
2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem. (n.d.). Retrieved January 12, 2026, from [Link]
-
Method for synthesizing 2-chloronicotinic acid by one-step oxidation - Google Patents. (n.d.). Retrieved January 12, 2026, from
-
Cas 100859-84-5,2-CHLOROISONICOTINAMIDE - LookChem. (n.d.). Retrieved January 12, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Cas 100859-84-5,2-CHLOROISONICOTINAMIDE | lookchem [lookchem.com]
- 3. 2-Chloro-N-phenyl-isonicotinamide | 80194-83-8 [chemicalbook.com]
- 4. 2-Chloro-N-phenyl-isonicotinamide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. echemi.com [echemi.com]
- 7. fishersci.com [fishersci.com]
- 8. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-Chloroisonicotinamide
Welcome to the technical support center for the synthesis of 2-chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this important chemical intermediate. Here, you will find practical advice, detailed protocols, and scientific explanations to help you navigate the challenges of this synthesis and minimize the formation of unwanted side reactions.
Introduction
2-Chloroisonicotinamide is a key building block in the synthesis of various pharmaceuticals and agrochemicals. Its preparation, while seemingly straightforward, can be complicated by several side reactions that can impact yield and purity. This guide will focus on the most common synthetic pathway: the conversion of 2-chloronicotinic acid to 2-chloroisonicotinamide, typically via an acyl chloride intermediate. We will explore the critical parameters of this reaction, troubleshoot common issues, and provide methods for purification and analysis.
Core Synthetic Pathway and Potential Side Reactions
The primary route to 2-chloroisonicotinamide involves the amidation of 2-chloronicotinic acid. This is usually a two-step process:
-
Activation of the Carboxylic Acid: 2-chloronicotinic acid is activated, most commonly by converting it to 2-chloronicotinoyl chloride using a chlorinating agent like thionyl chloride (SOCl₂).
-
Amidation: The resulting acyl chloride is then reacted with an amine source, typically ammonia, to form the desired 2-chloroisonicotinamide.
This process is an example of the Schotten-Baumann reaction, which is widely used for amide synthesis.[1][2]
Below is a DOT graph illustrating the main reaction and the key side reactions to be avoided.
Sources
how to remove unreacted starting material from 2-Chloroisonicotinamide
This guide provides in-depth troubleshooting and purification protocols for researchers encountering contamination of 2-chloroisonicotinamide with its common precursor, 2-chloroisonicotinic acid. The methodologies described are based on fundamental chemical principles to ensure robust and reproducible results.
Frequently Asked Questions (FAQs)
Q1: My crude 2-chloroisonicotinamide shows contamination with the starting material, 2-chloroisonicotinic acid. Why is this a common issue?
This is a frequent challenge because the synthesis of amides from carboxylic acids often does not proceed to 100% completion. The typical synthetic route involves activating 2-chloroisonicotinic acid, often by converting it to an acyl chloride with a reagent like thionyl chloride (SOCl₂), followed by amination.[1][2][3] If the initial activation or the subsequent amination is incomplete, the unreacted acidic starting material will carry through into the crude product.
Q2: What is the fundamental chemical difference I can exploit to separate the product (amide) from the starting material (carboxylic acid)?
The primary difference lies in their acid-base properties. 2-Chloroisonicotinic acid is, as its name implies, an acid due to its carboxylic acid group (-COOH).[4] In contrast, 2-chloroisonicotinamide is neutral. This difference allows for a straightforward separation using liquid-liquid extraction with a mild aqueous base. The base will deprotonate the carboxylic acid, forming a water-soluble salt, while the neutral amide remains in an organic solvent.[5][6]
Q3: I need a quick and efficient method to remove the bulk of the acidic impurity. What do you recommend?
For rapid purification, an acid-base liquid-liquid extraction is the most effective method. It is a work-up procedure that can be completed relatively quickly and efficiently removes acidic impurities from a neutral organic compound. This method is ideal for initial purification before a final polishing step like recrystallization.
Q4: How can I achieve the highest possible purity for my final product, suitable for downstream applications like drug development?
For achieving high purity, recrystallization or flash column chromatography are the gold-standard techniques.
-
Recrystallization is excellent for removing small amounts of impurities from a solid product, provided a suitable solvent system can be identified.[7][8]
-
Flash Column Chromatography offers the most powerful separation based on the differential adsorption of the compounds to a stationary phase (like silica gel).[9][10] It is particularly useful when dealing with multiple impurities or when recrystallization is ineffective.
Troubleshooting and Purification Protocols
Before beginning any purification, it is crucial to have a clear understanding of the physical properties of both the desired product and the contaminant.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | General Polarity |
| 2-Chloroisonicotinamide (Product) | C₆H₅ClN₂O | 156.57 | ~198 °C[11] | Moderately Polar |
| 2-Chloroisonicotinic Acid (Starting Material) | C₆H₄ClNO₂ | 157.55 | >175 °C (decomposes)[12] | More Polar[4] |
Method 1: Purification via Acid-Base Liquid-Liquid Extraction
This method leverages the acidic nature of the unreacted 2-chloroisonicotinic acid. By washing an organic solution of the crude product with a mild aqueous base (e.g., sodium bicarbonate), the acidic starting material is converted to its water-soluble sodium salt and extracted into the aqueous layer. The neutral amide product remains in the organic layer.
Experimental Protocol
-
Dissolution: Dissolve the crude 2-chloroisonicotinamide in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane (DCM), in a separatory funnel.
-
Aqueous Wash: Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, ensuring to vent frequently to release any pressure buildup (CO₂ gas may evolve from the acid-base reaction).
-
Separation: Allow the layers to separate completely. The aqueous layer (containing the deprotonated starting material) can be drained off.
-
Repeat: Repeat the wash (steps 2-4) one or two more times to ensure complete removal of the acid.
-
Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to remove any residual water.
-
Drying & Concentration: Drain the organic layer into an Erlenmeyer flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified 2-chloroisonicotinamide.
Workflow: Acid-Base Extraction
Caption: Workflow for purifying 2-chloroisonicotinamide via acid-base extraction.
Method 2: Purification via Recrystallization
Recrystallization purifies compounds based on differences in solubility. The ideal solvent will dissolve the crude product at a high temperature but not at a low temperature. Upon slow cooling, the desired compound crystallizes out in a pure form, while impurities remain dissolved in the solvent (mother liquor).[13][14]
Solvent Selection
Choosing the right solvent is critical. Based on literature, amides like 2-chloroisonicotinamide are often recrystallized from polar protic solvents or solvent mixtures.
| Solvent | Boiling Point (°C) | Comments |
| Ethanol | 78 | Good general solvent for moderately polar compounds. |
| Methanol | 65 | Higher solubility than ethanol; may require cooling to low temperatures. |
| Isopropanol | 82 | Similar to ethanol, good for inducing crystallization. |
| Ethyl Acetate | 77 | A more polar aprotic solvent; can be effective.[15] |
| Water | 100 | The product has low solubility in water, but the acidic impurity is moderately soluble.[4][16] A mixed solvent system (e.g., Ethanol/Water) is a strong candidate. |
Experimental Protocol (Two-Solvent System: e.g., Ethanol/Water)
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely.
-
Induce Cloudiness: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the point of saturation).[17]
-
Re-dissolve: Add a few drops of hot ethanol to make the solution clear again.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of pure, well-defined crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent mixture (the same ethanol/water ratio) to remove any adhering mother liquor.
-
Drying: Dry the crystals thoroughly under vacuum to remove all traces of solvent.
Workflow: Recrystallization
Sources
- 1. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. youtube.com [youtube.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CAS 6313-54-8: 2-Chloroisonicotinic acid | CymitQuimica [cymitquimica.com]
- 5. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. biotage.com [biotage.com]
- 10. Properties of two amide-based hydrophilic interaction liquid chromatography columns - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. 2-Chloronicotinic acid CAS#: 2942-59-8 [m.chemicalbook.com]
- 13. youtube.com [youtube.com]
- 14. m.youtube.com [m.youtube.com]
- 15. 2-Chloronicotinamide synthesis - chemicalbook [chemicalbook.com]
- 16. jubilantingrevia.com [jubilantingrevia.com]
- 17. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Purification of Crude 2-Chloroisonicotinamide
Welcome to the technical support center for the purification of crude 2-Chloroisonicotinamide (CAS: 100859-84-5). This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important chemical intermediate. By providing in-depth troubleshooting advice and detailed experimental protocols, we aim to equip you with the knowledge to consistently achieve high purity for your downstream applications.
Introduction: The Challenge of Purity
2-Chloroisonicotinamide is a key building block in the synthesis of various pharmaceuticals and agrochemicals.[1] The purity of this intermediate is critical, as impurities can lead to unwanted side reactions, lower yields of the final product, and potential toxicological issues. The structure of 2-Chloroisonicotinamide, featuring a pyridine ring, a chloro substituent, and a primary amide, presents a unique set of purification challenges. This guide will address these challenges through a series of frequently asked questions and troubleshooting scenarios.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-Chloroisonicotinamide?
A1: The impurity profile of your crude material will largely depend on the synthetic route employed. However, common impurities can be broadly categorized as:
-
Starting Materials: Unreacted starting materials are a common source of contamination. For instance, if synthesized from 2-chloronicotinonitrile, residual nitrile may be present.
-
Reaction Byproducts: Side reactions can generate structurally related impurities. These may include isomers, over-chlorinated species, or products of hydrolysis.
-
Reagents and Solvents: Residual reagents, catalysts, and solvents used in the synthesis and work-up are also common impurities.
A general workflow for identifying and mitigating these impurities is outlined below:
Caption: Impurity Identification and Purification Workflow.
Q2: What is the best single solvent for recrystallizing 2-Chloroisonicotinamide?
A2: Finding the ideal single solvent for recrystallization requires a balance of solubility characteristics: the compound should be sparingly soluble at room temperature and highly soluble at the solvent's boiling point. Based on the polar nature of the amide group and the aromatic pyridine ring, polar protic and aprotic solvents are good starting points for screening.
Recommended Solvents for Screening:
-
Ethanol: Often a good choice for compounds with moderate polarity.
-
Isopropanol: Similar to ethanol but may offer different solubility characteristics.
-
Acetonitrile: A polar aprotic solvent that can be effective.
-
Water: Due to the polar amide group, water is a potential recrystallization solvent, especially for highly impure samples where the impurities are less polar.[2]
Screening Protocol:
-
Place a small amount of your crude 2-Chloroisonicotinamide (e.g., 20-30 mg) in a test tube.
-
Add the chosen solvent dropwise at room temperature until the solid is just covered. Observe the solubility.
-
If the solid is insoluble or sparingly soluble, heat the test tube in a water bath.
-
Continue adding the solvent dropwise with heating until the solid dissolves completely.
-
Allow the solution to cool slowly to room temperature, and then in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a good crop of crystals upon cooling.
Q3: My compound "oils out" during recrystallization. What should I do?
A3: "Oiling out" occurs when the solid melts in the hot solvent before it dissolves, or when the solution becomes supersaturated at a temperature above the compound's melting point. This is a common problem with compounds that have relatively low melting points or when the impurity level is high.[3][4]
Troubleshooting Steps:
-
Re-heat and Add More Solvent: Re-heat the mixture to dissolve the oil. Add a small amount of additional hot solvent to decrease the saturation point.[3][4]
-
Lower the Cooling Rate: Allow the solution to cool more slowly. A slower cooling rate provides more time for ordered crystal lattice formation.
-
Use a Different Solvent or a Co-solvent System: The initial solvent may not be ideal. Consider a solvent with a lower boiling point or switch to a two-solvent (co-solvent) recrystallization method.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the purification of 2-Chloroisonicotinamide.
Problem 1: Low Recovery After Recrystallization
| Potential Cause | Solution | Scientific Rationale |
| Too much solvent used | Concentrate the mother liquor by carefully evaporating some of the solvent and cool again. | The compound's solubility limit was not reached upon cooling, leaving a significant amount dissolved in the solvent. |
| Crystals are too soluble in the wash solvent | Use a minimal amount of ice-cold wash solvent. Ensure the solvent is thoroughly chilled. | Solubility is temperature-dependent. Using cold solvent minimizes the loss of the purified product during the washing step. |
| Premature crystallization during hot filtration | Use a pre-heated funnel and filter flask. Add a slight excess of hot solvent before filtration and evaporate it later. | This prevents the solution from cooling and the product from crystallizing on the filter paper, which would lead to loss of material. |
Problem 2: No Crystals Form Upon Cooling
| Potential Cause | Solution | Scientific Rationale |
| Solution is not saturated | Evaporate some of the solvent to increase the concentration of the solute. | Crystallization requires a supersaturated solution, where the concentration of the solute exceeds its solubility at a given temperature. |
| Supersaturation | Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal.[4] | Scratching creates microscopic imperfections on the glass surface that can serve as nucleation sites for crystal growth. A seed crystal provides a pre-existing crystal lattice for new molecules to deposit onto. |
| Inappropriate solvent | Re-evaluate your solvent choice. The solubility curve of the compound in the chosen solvent may not be steep enough. | A good recrystallization solvent shows a large difference in the solubility of the compound at high and low temperatures. |
Detailed Experimental Protocols
Protocol 1: Two-Solvent Recrystallization of 2-Chloroisonicotinamide
This method is useful when a suitable single solvent cannot be found.[5][6] A common approach is to use a "soluble" solvent in which the compound is highly soluble and an "anti-solvent" in which the compound is poorly soluble. For 2-Chloroisonicotinamide, a potential system could be Ethanol (soluble) and Water (anti-solvent).
Step-by-Step Methodology:
-
Dissolve the crude 2-Chloroisonicotinamide in the minimum amount of hot ethanol in an Erlenmeyer flask.
-
While the solution is still hot, add water dropwise until you observe persistent cloudiness (turbidity).
-
Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Remove the flask from the heat source and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Dry the purified crystals in a vacuum oven.
Caption: Two-Solvent Recrystallization Workflow.
Protocol 2: Column Chromatography
Column chromatography is a powerful technique for separating compounds with different polarities. For substituted pyridines, silica gel is a common stationary phase.[3][7]
Step-by-Step Methodology:
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Carefully pour the slurry into a chromatography column, ensuring there are no air bubbles or cracks in the stationary phase.
-
Sample Loading: Dissolve the crude 2-Chloroisonicotinamide in a minimum amount of the eluent or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.
-
Elution: Start the elution with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient could be from 100% hexane to a mixture of hexane/ethyl acetate.
-
Fraction Collection: Collect the eluting solvent in fractions.
-
Analysis: Analyze the fractions by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 2-Chloroisonicotinamide.
Recommended Eluent System (for screening): Hexane/Ethyl Acetate or Dichloromethane/Methanol.
Safety Precautions
2-Chloroisonicotinamide is an irritant. Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8][9] In case of contact with skin or eyes, rinse immediately with plenty of water.
References
- Google Patents. (n.d.). Eco-friendly process for recovery of pyridine and/or its derivatives.
-
MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Lee, Y.-Y. (2022). Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. Molecules, 27(16), 5243. MDPI AG. Retrieved from [Link]
- Google Patents. (n.d.). Method for extracting pyridine compound by using ionized liquid extracting agent.
-
Biocyclopedia. (n.d.). Problems in recrystallization. Retrieved from [Link]
-
ResearchGate. (n.d.). Extraction of pyridine using systems based on water-soluble polymers. Retrieved from [Link]
- Google Patents. (n.d.). Separation of pyridine or pyridine derivatives from aqueous solutions.
-
University of Rochester Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
PubMed. (1987). Gas chromatographic separation of substituted pyridines. Retrieved from [Link]
-
MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]
-
Ferreira, V. F., de Souza, M. C. B. V., Cunha, A. C., Pereira, L. O. R., & Ferreira, M. L. G. (2001). Modern Synthetic Methods for the Synthesis of Substituted Pyridines. Organic Preparations and Procedures International, 33(5), 411–454. Informa UK Limited. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloroisonicotinamide. Retrieved from [Link]
-
PubChem. (n.d.). 2-Chloronicotinamide. Retrieved from [Link]
- Jouyban, A. (2020). Nicotinamide Solubility in Ethanol + Acetonitrile at Different Temperatures. Journal of Solution Chemistry, 49(7), 951-963.
Sources
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- 4. US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions - Google Patents [patents.google.com]
- 5. CN102603617B - Method for extracting pyridine compound by using ionized liquid extracting agent - Google Patents [patents.google.com]
- 6. ocw.mit.edu [ocw.mit.edu]
- 7. mdpi.com [mdpi.com]
- 8. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 2-Chloronicotinamide | C6H5ClN2O | CID 82588 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Scale-Up of 2-Chloroisonicotinamide
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloroisonicotinamide. It provides in-depth troubleshooting advice and frequently asked questions to address challenges that may arise during laboratory-scale experiments and large-scale production. The information herein is curated from established chemical principles and available literature to ensure scientific integrity and practical applicability.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the synthesis of 2-Chloroisonicotinamide, providing a foundational understanding of the process.
1. What are the primary synthetic routes to 2-Chloroisonicotinamide?
While multiple synthetic strategies can be envisioned, a common and industrially relevant approach involves the transformation of isonicotinic acid or its derivatives. A plausible and documented route for a closely related compound, 2-chloroisonicotinic acid, starts from citrazinic acid, which can be adapted for the synthesis of the amide.[1] The general sequence involves:
-
Chlorination: Conversion of a hydroxyl group at the 2-position of the pyridine ring to a chloro group.
-
Amidation: Formation of the amide from a carboxylic acid or its derivative.
A potential synthetic pathway starting from 2-hydroxyisonicotinamide is outlined below:
Caption: A general synthetic scheme for 2-Chloroisonicotinamide.
2. What are the critical process parameters to monitor during the synthesis?
Successful synthesis of 2-Chloroisonicotinamide hinges on the careful control of several key parameters:
-
Temperature: Both the chlorination and amidation steps are temperature-sensitive. Exothermic reactions, if not properly managed, can lead to the formation of byproducts and pose safety risks.
-
Reagent Stoichiometry: The molar ratios of the starting materials and reagents must be precisely controlled to ensure complete conversion and minimize side reactions.
-
Reaction Time: Monitoring the reaction progress is crucial to determine the optimal reaction time for maximizing yield and purity.
-
Mixing: Efficient mixing is essential, especially during scale-up, to ensure uniform temperature distribution and reactant contact.[2]
3. What are the expected physical and chemical properties of 2-Chloroisonicotinamide?
Understanding the properties of the target compound is vital for its handling, purification, and characterization.
| Property | Value | Source |
| Molecular Formula | C6H5ClN2O | [3] |
| Molecular Weight | 156.57 g/mol | [3] |
| Appearance | White to off-white crystalline solid | [4] |
| Melting Point | 196-200 °C | [4] |
| Solubility | Soluble in many organic solvents | |
| CAS Number | 100859-84-5 | [3] |
4. What are the primary safety concerns associated with the synthesis of 2-Chloroisonicotinamide?
The synthesis of 2-Chloroisonicotinamide involves the use of hazardous materials, and appropriate safety precautions are paramount.
-
Corrosive Reagents: Chlorinating agents such as phosphorus oxychloride (POCl3) and thionyl chloride (SOCl2) are highly corrosive and toxic.[5]
-
Exothermic Reactions: The chlorination reaction can be highly exothermic, requiring careful temperature control to prevent runaways.
-
Hazardous Byproducts: The reaction may generate hazardous byproducts, such as hydrogen chloride gas, which must be properly scrubbed.
-
Product Hazards: 2-Chloroisonicotinamide itself is classified as a skin and eye irritant.[3]
II. Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot specific issues that may be encountered during the synthesis and scale-up of 2-Chloroisonicotinamide.
Problem 1: Low Yield of 2-Chloroisonicotinamide in the Chlorination Step
-
Question: My chlorination of 2-hydroxyisonicotinamide is resulting in a low yield of the desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in the chlorination step can be attributed to several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction:
-
Probable Cause: The reaction may not have gone to completion due to insufficient reaction time or temperature.
-
Solution: Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, HPLC). Consider extending the reaction time or gradually increasing the temperature, while carefully monitoring for byproduct formation.
-
-
Degradation of Starting Material or Product:
-
Probable Cause: The reaction temperature might be too high, leading to the degradation of the starting material or the desired product.
-
Solution: Perform the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve the yield by minimizing degradation.
-
-
Suboptimal Reagent Stoichiometry:
-
Probable Cause: An incorrect molar ratio of the chlorinating agent to the starting material can lead to incomplete conversion or the formation of byproducts.
-
Solution: Carefully optimize the stoichiometry of the chlorinating agent. A slight excess of the chlorinating agent is often used to ensure complete conversion, but a large excess should be avoided.
-
-
Moisture in the Reaction Mixture:
-
Probable Cause: Chlorinating agents like POCl3 and SOCl2 are sensitive to moisture and can be deactivated by water.
-
Solution: Ensure that all glassware is thoroughly dried and that anhydrous solvents are used. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of atmospheric moisture.
-
-
Problem 2: Formation of Impurities and Byproducts
-
Question: I am observing significant impurities in my crude 2-Chloroisonicotinamide. What are the likely byproducts and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge in organic synthesis. Understanding the potential side reactions is key to mitigating this issue.
-
Over-chlorination:
-
Probable Cause: The use of a large excess of the chlorinating agent or high reaction temperatures can lead to the formation of di- or tri-chlorinated species. A patent for the synthesis of the related 2-chloroisonicotinic acid mentions the formation of 2,6-dichloro-isonicotinic acid.[1]
-
Solution: Carefully control the stoichiometry of the chlorinating agent and the reaction temperature. A stepwise addition of the chlorinating agent may also be beneficial.
-
-
Isomer Formation:
-
Probable Cause: Depending on the starting material and reaction conditions, the formation of other chloro-isonicotinamide isomers (e.g., 6-chloroisonicotinamide) is possible.
-
Solution: The choice of starting material and catalyst can influence the regioselectivity of the chlorination. A directed synthesis approach, as suggested by the patent starting from citrazinic acid, can offer better control over isomer formation.[1]
-
-
Hydrolysis of the Amide:
-
Probable Cause: If the reaction conditions are too harsh (e.g., high temperature, presence of acid or base), the amide group can be hydrolyzed to the corresponding carboxylic acid.
-
Solution: Maintain moderate reaction conditions and ensure that the work-up procedure is performed under neutral or near-neutral pH.
-
-
Sources
- 1. CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid - Google Patents [patents.google.com]
- 2. Scale-Up Challenges in Bioreactor Systems and How to Overcome Them [synapse.patsnap.com]
- 3. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. CN101117332B - The preparation method of 2-chloronicotinic acid - Google Patents [patents.google.com]
Technical Support Center: Optimizing 2-Chloroisonicotinamide Synthesis
A Guide to Temperature Control for Maximizing Reaction Yield and Purity
Welcome to the technical support center for the synthesis of 2-Chloroisonicotinamide. As a Senior Application Scientist, I've designed this guide to move beyond simple protocols and address the nuanced challenges researchers face, particularly concerning the profound impact of temperature on reaction outcomes. 2-Chloroisonicotinamide is a vital intermediate in the development of pharmaceuticals and agrochemicals, making the reliability of its synthesis paramount.[1][2] This document provides in-depth, experience-based answers and troubleshooting workflows to help you navigate the complexities of its synthesis and achieve high-yield, high-purity results.
Section 1: Frequently Asked Questions - Core Principles of Temperature Management
This section addresses the fundamental questions regarding the role of temperature in the synthesis of 2-Chloroisonicotinamide, primarily focusing on the common and efficient route of hydrolyzing 2-chloro-4-cyanopyridine.
Q1: What is the generally accepted optimal temperature for the sulfuric acid-mediated hydrolysis of 2-chloro-4-cyanopyridine to 2-Chloroisonicotinamide?
Based on established and high-yield procedures, the recommended reaction temperature is approximately 90°C .[3] A synthesis method involving the dissolution of 2-chloronicotinonitrile (an isomer, but the principle of nitrile hydrolysis is analogous and widely cited) in concentrated sulfuric acid specifies heating to 90°C and stirring for 2 hours, which results in a yield of up to 98%.[3] This temperature provides a robust balance, supplying sufficient activation energy for the hydrolysis of the nitrile group without aggressively promoting side reactions.
Q2: Why is precise temperature control so critical for this specific reaction's yield and purity?
Temperature is the most critical variable in this synthesis for two primary reasons:
-
Reaction Rate and Selectivity: The conversion of the nitrile group to a primary amide is the desired outcome. Like most chemical reactions, this process has a specific activation energy. Temperatures below the optimal range (~80-90°C) will result in a sluggish or incomplete reaction, leaving a significant amount of starting material unreacted and consequently lowering the yield.[4]
-
Prevention of Over-Hydrolysis: The primary amide product, 2-Chloroisonicotinamide, can undergo a subsequent hydrolysis reaction under the strong acidic and aqueous conditions to form the corresponding carboxylic acid (2-chloroisonicotinic acid). This is a highly temperature-dependent side reaction. Exceeding the optimal temperature significantly accelerates the rate of this second hydrolysis, converting your desired product into an impurity that can be difficult to separate.[5][6]
Q3: What is the primary impurity I should be concerned about when the reaction temperature is too high?
The principal temperature-related byproduct is 2-chloroisonicotinic acid . Its formation is a direct result of the over-hydrolysis of the 2-Chloroisonicotinamide product. If your reaction runs too hot (e.g., >100-110°C) or for an extended period even at a moderately elevated temperature, you should anticipate an increased presence of this carboxylic acid in your crude product mixture.
Section 2: Troubleshooting Guide - Diagnosing and Solving Common Issues
This guide provides a systematic approach to troubleshooting common problems encountered during the synthesis, with a focus on temperature as the root cause.
Issue: Low Reaction Yield
Q: My final yield of 2-Chloroisonicotinamide is poor, and my TLC analysis shows a strong spot for the starting material, 2-chloro-4-cyanopyridine. Is the temperature too low?
Yes, this is the classic symptom of insufficient reaction temperature. If a significant amount of starting material remains after the recommended reaction time, it indicates that the system lacks the necessary thermal energy to overcome the activation barrier of the nitrile hydrolysis at an adequate rate.
-
Causality: Chemical reaction rates are directly proportional to temperature. A lower temperature leads to a lower kinetic energy of the reactant molecules, resulting in fewer effective collisions and a slower conversion to the product.
-
Solution: Gradually increase the reaction temperature in 5°C increments, holding at the new temperature for the standard reaction time. The target should be the 85-95°C range. Ensure your heating mantle and thermometer are calibrated and providing an accurate reading of the internal reaction temperature.
Q: I increased the temperature to over 100°C to push the reaction to completion, but my yield is still low and my crude product looks impure. What went wrong?
You have likely overshot the optimal temperature window. While you may have successfully consumed the starting material, you have simultaneously promoted the degradation of your desired amide product into the carboxylic acid byproduct.
-
Causality: The rate of the side reaction (amide to carboxylic acid) increases more dramatically with temperature than the rate of the desired reaction (nitrile to amide). By pushing the temperature too high, you create a scenario where the product is formed quickly but is also converted to a byproduct just as fast.
-
Solution: Reduce the temperature back to the recommended 90°C. It is more effective to achieve a high yield by allowing the reaction to proceed for a slightly longer time at the optimal temperature than to force it with excessive heat. Always monitor the reaction progress using TLC to identify the point of maximum amide concentration before significant byproduct formation occurs.
Issue: High Impurity Profile
Q: My NMR/LC-MS analysis confirms the presence of 2-chloroisonicotinic acid in my final product. How can I adjust my protocol to prevent this?
The presence of 2-chloroisonicotinic acid is a definitive indicator that the reaction was either too hot or ran for too long. Temperature and time are coupled variables; the higher the temperature, the shorter the reaction time should be to minimize this byproduct.
-
Causality: The stability of the amide functional group is limited under harsh acidic conditions and elevated temperatures. The energy supplied has begun to drive the second, undesired hydrolysis step.
-
Solution Protocol:
-
Temperature Reduction: Lower the reaction temperature to the 85-90°C range.
-
Time-Course Study: Run the reaction at the new, lower temperature and take aliquots every 30 minutes. Quench the aliquots and analyze them by TLC or LC-MS to determine the optimal reaction time where the starting material is consumed, and the carboxylic acid spot is minimal.
-
Work-up Quench: Ensure that upon completion, the reaction mixture is promptly and efficiently quenched by pouring it into a cold base solution (e.g., ammonia/ice mixture) as described in literature protocols.[3] This immediately neutralizes the acid and halts any further hydrolysis.
-
Section 3: Experimental Protocols
Protocol 1: Standard Synthesis of 2-Chloroisonicotinamide
This protocol is adapted from established methods and is designed to produce a high yield of the target compound.[3]
-
Setup: In a well-ventilated fume hood, equip a three-necked flask with a mechanical stirrer, a thermometer, and a reflux condenser.
-
Reagent Addition: Carefully add concentrated sulfuric acid (approx. 3 mL per gram of starting material) to the flask.
-
Dissolution: While stirring, slowly add 2-chloro-4-cyanopyridine to the sulfuric acid. Stir until the solid is completely dissolved.
-
Heating: Immerse the flask in a pre-heated oil bath set to maintain an internal reaction temperature of 90°C .
-
Reaction: Stir the mixture vigorously at 90°C for 2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 Ethyl Acetate:Hexane mobile phase).
-
Quenching: Prepare a separate beaker containing a mixture of crushed ice and concentrated aqueous ammonia. Once the reaction is complete, carefully and slowly pour the reaction mixture onto the ice/ammonia slurry with vigorous stirring. This is an exothermic step and should be done with caution.
-
Precipitation & Isolation: Continue stirring the quenched mixture for 1 hour in an ice bath to ensure complete precipitation of the product.
-
Filtration: Collect the precipitated white solid by vacuum filtration and wash the filter cake with cold deionized water.
-
Drying: Dry the solid product in a vacuum oven at a moderate temperature (e.g., 50°C) to a constant weight.[3]
Protocol 2: Workflow for Temperature Optimization Study
To determine the ideal temperature for your specific lab conditions and reagent purity, a small-scale optimization study is recommended.
-
Parallel Setup: Prepare three identical small-scale reaction vessels (e.g., 25 mL flasks) with the same molar quantities of reactants as described in Protocol 1.
-
Temperature Variation: Set up three separate heating baths to maintain internal temperatures of 85°C, 90°C, and 95°C .
-
Execution: Run all three reactions simultaneously for a fixed period (e.g., 2 hours).
-
Analysis: After quenching and work-up, determine the yield and purity (via LC-MS or qNMR) for each reaction.
Section 4: Technical Summary - Temperature Effects at a Glance
The following table summarizes the expected outcomes based on the reaction temperature.
| Temperature Range | Effect on Reaction Rate | Primary Product Formation | Key Side Reaction (Over-Hydrolysis) | Recommended Action |
| < 80°C | Very Slow / Stalled | Incomplete conversion, low yield | Minimal | Increase temperature to the optimal range. |
| 85°C - 95°C | Optimal | Efficient conversion, high yield | Minimal to Low | Maintain this range and optimize reaction time. |
| > 100°C | Very Fast | Rapid initial formation, but subsequent degradation | Significant formation of 2-chloroisonicotinic acid | Reduce temperature immediately. Shorten reaction time. |
Section 5: Visualizing the Process
Reaction Pathway Diagram
The diagram below illustrates the synthesis pathway, highlighting the critical temperature-sensitive side reaction.
Caption: Synthesis pathway and temperature-dependent side reaction.
Troubleshooting Workflow Diagram
This flowchart provides a logical path for diagnosing and resolving yield issues related to temperature.
Caption: Troubleshooting workflow for low yield diagnosis.
References
-
Zheng, Y. et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. RSC Advances. Available at: [Link]
-
Atlantis Press. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
- Google Patents. (2015). CN103804287B - A kind of preparation method of 2-chloroisonicotinic acid.
-
Wikipedia. (n.d.). 2-Chloronicotinic acid. Available at: [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 2-chloronicotinic acid. Available at: [Link]
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Semantic Scholar. (n.d.). Synthesis of 2-Chloronicotinic Acid. Available at: [Link]
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MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives. Available at: [Link]
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PubChem. (n.d.). 2-Chloroisonicotinamide. Available at: [Link]
-
PubMed. (2017). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid. Available at: [Link]
-
LookChem. (n.d.). Cas 100859-84-5, 2-CHLOROISONICOTINAMIDE. Available at: [Link]
-
ResearchGate. (2021). Rate constants and product yields for the C + CH3CHO reaction at low temperatures. Available at: [Link]
-
ACS Publications. (2023). When Yield Prediction Does Not Yield Prediction: An Overview of the Current Challenges. Available at: [Link]
-
Autechaux. (n.d.). Understanding 2-Chloroisonicotinamide: Properties, Applications, and Sourcing Tips. Available at: [Link]
-
ResearchGate. (2017). Synthesis of 2-Chloronicotinic Acid Derivatives. Available at: [Link]
-
ResearchGate. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Available at: [Link]
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ResearchGate. (1962). A preparation of 2-chloropyridine. Available at: [Link]
-
MDPI. (2024). Bayesian Optimization for Chemical Synthesis in the Era of Artificial Intelligence: Advances and Applications. Available at: [Link]
-
ResearchGate. (2015). Rate Constants and Product Yields for the C + CH 3 CHO Reaction at Low Temperatures. Available at: [Link]
-
NIH National Center for Biotechnology Information. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Available at: [Link]
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Royal Society of Chemistry. (2022). Trends in the thermal stability of two-dimensional covalent organic frameworks. Available at: [Link]
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Hindawi. (2013). Low-Temperature Synthesis and Gas Sensitivity of Perovskite-Type LaCoO3 Nanoparticles. Available at: [Link]
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PubMed. (2015). Synthesis of mucoadhesive thiolated gelatin using a two-step reaction process. Available at: [Link]
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MDPI. (2023). Room Temperature Synthesized TiO 2 Nanoparticles for Two-Folds Enhanced Mechanical Properties of Unsaturated Polyester. Available at: [Link]
-
Membrane Technology. (2022). Thermal Decomposition and Stability of CL-20/TNT Co-crystal. Available at: [Link]
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Chemguide. (n.d.). Thermal decomposition of the Group 2 carbonates and nitrates. Available at: [Link]
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- 6. Biocatalytic hydrolysis of chlorinated nicotinamides by a superior AS family amidase and its application in enzymatic production of 2-chloronicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 2-Chloroisonicotinamide Synthesis
Welcome to the technical support center for the synthesis of 2-Chloroisonicotinamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into catalyst selection and reaction optimization. Here, we address common challenges and frequently asked questions in a direct Q&A format, grounding our advice in established scientific principles and field-proven experience.
Section 1: Frequently Asked Questions (FAQs)
This section tackles the most common queries encountered during the synthesis of 2-Chloroisonicotinamide and related nicotinamide derivatives.
Q1: What are the primary catalytic methods for synthesizing 2-Chloroisonicotinamide?
The synthesis of 2-Chloroisonicotinamide, or 2-chloropyridine-4-carboxamide[1], typically involves the amidation of a 2-chloronicotinic acid derivative. The most prevalent and versatile methods rely on transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions. However, alternative green chemistry approaches are also emerging.
The main catalytic strategies include:
-
Palladium-Catalyzed Amidation: This is a cornerstone of modern C-N bond formation. The reaction typically couples a 2-chloronicotinic acid derivative (like an acid chloride or ester) with an ammonia source, or directly with an amine, using a palladium catalyst paired with a specialized phosphine ligand.[2]
-
Boron-Based Catalysis: Boronic acids can act as effective catalysts for direct amidation between carboxylic acids and amines, with the significant advantage of being a more environmentally benign and cost-effective option.[3][4] The only byproduct in these reactions is water, making it a highly atom-economical process.[3]
-
Enzymatic Synthesis: For certain nicotinamide derivatives, biocatalysis using enzymes like lipase (e.g., Novozym® 435) offers a green and highly selective synthetic route.[5] This method is particularly noted for its mild reaction conditions, though it may require longer reaction times compared to metal-catalyzed approaches.[5]
Q2: How do I choose the right phosphine ligand for palladium-catalyzed amidation? This seems to be the most critical factor.
You are correct; ligand selection is paramount to success. The performance of a palladium catalyst is almost entirely dictated by the steric and electronic properties of its phosphine ligands.[2][6][7] For challenging substrates like electron-deficient heteroaryl chlorides, the choice of ligand is even more critical.
Here’s the causality:
-
Steric Bulk: Large, bulky ligands, especially biaryl phosphines like XPhos, are highly effective.[6] Their size promotes the formation of a monoligated, highly reactive L1Pd(0) species, which is crucial for the oxidative addition step with the aryl chloride.[6][8] This bulk also helps to accelerate the final, product-releasing step (reductive elimination).[9]
-
Electron-Donating Ability: Electron-rich phosphines enhance the electron density at the palladium center.[7][8] This increased nucleophilicity of the metal facilitates the oxidative addition of the aryl halide (the first and often rate-limiting step of the catalytic cycle) and stabilizes the active Pd(0) species.[8]
-
Structural Rigidity: Ligands like 1,1'-bis(diphenylphosphino)ferrocene (dppf) provide a rigid backbone. This rigidity stabilizes reactive intermediates and can favorably influence the selectivity of the coupling process.[2]
A summary of commonly used ligand classes is presented below.
| Ligand Class | Key Examples | Primary Advantages | Best For... |
| Dialkylbiaryl Phosphines | XPhos, SPhos | High reactivity, air-stable, effective for unactivated aryl chlorides.[6] | Challenging C-N couplings, including those with heteroaryl chlorides. |
| Ferrocene-Based Ligands | dppf | High thermal stability, rigid backbone, good for a wide range of cross-couplings.[2] | Reactions requiring high temperatures and robust catalyst stability. |
| Bulky Biaryl Phosphines | "Buchwald Ligands" | Promote difficult cross-coupling reactions by accelerating reductive elimination and preventing catalyst inhibition.[9] | Amidation of electron-deficient or sterically hindered heterocyclic halides.[9] |
Q3: My palladium-catalyzed reaction is failing. What are the most common causes of catalyst deactivation with pyridine-based substrates?
This is a frequent and critical issue. The nitrogen atom in the pyridine ring of 2-Chloroisonicotinamide and its precursors is a Lewis base. It can coordinate to the palladium center, leading to catalyst inhibition or complete deactivation.[9] This is a primary reason why cross-coupling reactions with nitrogen-containing heterocyles are notoriously difficult.[9]
The solution again lies in ligand design. The use of sterically demanding biaryl phosphine ligands physically shields the palladium center, preventing the pyridine nitrogen from binding and poisoning the catalyst.[9] The ligand's bulk forces a specific geometry around the metal that favors the catalytic cycle over inhibitory side-reactions.
Q4: Are there catalyst-free options for this synthesis?
Yes, for the related synthesis of 2-anilino nicotinic acids from 2-chloronicotinic acid, an environmentally friendly, solvent- and catalyst-free method has been reported.[10] This approach involves heating the 2-chloronicotinic acid with an appropriate amine. While this avoids the cost and potential toxicity of a metal catalyst, its applicability and efficiency for producing the amide (2-Chloroisonicotinamide) from an ammonia source may be limited and would require specific investigation.
Section 2: Troubleshooting Guide
Directly addressing specific experimental failures with a logical, cause-and-effect approach.
| Problem | Potential Cause | Recommended Solution & Rationale |
| Low or No Conversion | 1. Catalyst Inhibition: The pyridine nitrogen is binding to the palladium center, shutting down the catalytic cycle.[9] | Employ a Bulky Ligand: Switch to a sterically demanding biaryl phosphine ligand (e.g., XPhos or a similar Buchwald ligand). The steric hindrance will prevent the substrate from deactivating the catalyst.[6][9] |
| 2. Inactive Catalyst Species: The active Pd(0) species is not forming efficiently or is being oxidized. | Use a Pd(0) Pre-catalyst or Ensure Proper Reduction: Start with a reliable Pd(0) source or ensure your reaction conditions effectively reduce the Pd(II) pre-catalyst. Also, ensure your solvent and reagents are thoroughly deoxygenated, as oxygen can oxidize and deactivate Pd(0). | |
| 3. Poor Oxidative Addition: The C-Cl bond is not being activated effectively. This is often the rate-limiting step. | Increase Electron Density on Palladium: Use a more electron-rich phosphine ligand. This enhances the metal's ability to donate electron density into the σ* orbital of the C-Cl bond, facilitating its cleavage.[8] | |
| Side Product Formation (e.g., Hydrolysis) | 1. Presence of Water: Water can lead to the hydrolysis of starting materials or the desired amide product, especially at elevated temperatures. | Use Anhydrous Conditions: Ensure solvents are rigorously dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| 2. Incorrect Base: The base may be too nucleophilic, leading to side reactions, or not strong enough to facilitate the catalytic cycle. | Screen Different Bases: Common choices include NaOtBu, K2CO3, or Cs2CO3. The choice of base can significantly impact yield and should be optimized for your specific ligand and substrate combination. | |
| Poor Reproducibility | 1. Catalyst/Ligand Instability: Some phosphine ligands and palladium complexes are sensitive to air and moisture. | Use Air-Stable Alternatives: Many modern biaryl phosphine ligands and their corresponding pre-catalysts are air-stable, which greatly improves reproducibility.[6] Handle all reagents under an inert atmosphere for maximum consistency. |
| 2. Inconsistent Reagent Quality: Impurities in solvents, starting materials, or the base can interfere with the catalysis. | Purify Reagents: Ensure high purity of all reaction components. Titrate the base if necessary and use freshly distilled, deoxygenated solvents. |
Section 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Palladium-Catalyzed Synthesis
This protocol provides a starting point for the amidation of a 2-chloronicotinic acid derivative. Disclaimer: This is a representative protocol and must be adapted and optimized for specific substrates and scales. All operations should be performed in a fume hood using appropriate personal protective equipment.
Materials:
-
2-Chloronicotinoyl chloride (1 equivalent)
-
Ammonia source (e.g., 0.5 M solution in dioxane, 2-3 equivalents)
-
Palladium pre-catalyst (e.g., Pd2(dba)3, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Base (e.g., Sodium tert-butoxide, 2-3 equivalents)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, oven-baked Schlenk flask under an inert atmosphere, add the palladium pre-catalyst, the phosphine ligand, and the base.
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via cannula or syringe. Stir the mixture for 10-15 minutes at room temperature to allow for pre-formation of the active catalyst.
-
Reagent Addition: Add the 2-chloronicotinoyl chloride to the flask.
-
Ammonia Addition: Slowly add the ammonia solution to the reaction mixture.
-
Heating and Monitoring: Heat the reaction to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Quench with a saturated aqueous solution of ammonium chloride.
-
Extraction: Dilute with ethyl acetate and water. Separate the organic layer, and wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Workflow for Catalyst System Optimization
A logical workflow is essential for efficiently identifying the optimal catalyst system. High-throughput experimentation (HTE) tools can accelerate this process significantly.
Caption: Workflow for systematic catalyst optimization.
Visualizing the Catalytic Cycle
Understanding the mechanism is key to troubleshooting. The following diagram illustrates the generally accepted catalytic cycle for palladium-catalyzed C-N cross-coupling.
Sources
- 1. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. gessnergroup.com [gessnergroup.com]
- 8. reddit.com [reddit.com]
- 9. A Bulky Biaryl Phosphine Ligand Allows for Palladium-Catalyzed Amidation of Five-Membered Heterocycles as Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
preventing byproduct formation in 2-Chloroisonicotinamide reactions
A Guide to Minimizing and Eliminating Byproduct Formation
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 2-Chloroisonicotinamide. This guide is designed to provide expert insights and actionable troubleshooting strategies to address common challenges related to byproduct formation in your synthetic routes. As Senior Application Scientists, we understand that reaction purity is paramount. This center moves beyond simple protocols to explain the underlying chemical principles driving side reactions, empowering you to proactively control your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction is generating 2-Chloroiso-nicotinic acid. What is causing this and how can I prevent it?
A1: The formation of 2-Chloroiso-nicotinic acid is a classic case of amide hydrolysis.[1][2][3] The amide functional group in 2-Chloroisonicotinamide, while relatively stable, can be cleaved by water to form the corresponding carboxylic acid and ammonia.
Causality: This reaction is significantly accelerated under either strong acidic or strong basic conditions and often requires heat.[1][4]
-
Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.[2][3]
-
Base-Catalyzed Hydrolysis: A hydroxide ion (OH⁻) directly attacks the carbonyl carbon in a nucleophilic acyl substitution reaction.[1]
Preventative Measures:
-
Strict pH Control: Maintain a neutral or near-neutral pH throughout your reaction unless acidic or basic conditions are required for your desired transformation. If they are, consider running the reaction at the lowest effective temperature to minimize hydrolysis.
-
Anhydrous Conditions: Use anhydrous solvents and reagents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to exclude atmospheric moisture.
-
Temperature Management: Avoid excessive heating. Amide hydrolysis is typically slow at room temperature but accelerates significantly at elevated temperatures.[4]
Q2: I'm observing a byproduct with a mass corresponding to the displacement of the chlorine atom. What is happening?
A2: This indicates a Nucleophilic Aromatic Substitution (SNAr) reaction is occurring at the C2 position of the pyridine ring.[5][6] The chlorine atom is being displaced by a nucleophile present in your reaction mixture. The electron-deficient nature of the pyridine ring, especially with an electron-withdrawing group like the amide, makes it susceptible to this type of reaction.[7]
Common Nucleophiles and Corresponding Byproducts:
-
Ammonia/Amines: If your reaction conditions cause even minor amide hydrolysis, the released ammonia can act as a nucleophile, forming 2-aminoisonicotinamide. Similarly, any primary or secondary amine reagents will readily participate.
-
Hydroxide: Under basic conditions, hydroxide can displace the chloride to form 2-hydroxyisonicotinamide.
-
Solvents/Additives: Nucleophilic solvents or additives (e.g., residual amines in solvents) can also displace the chlorine.
Preventative Measures:
-
Reagent Selection: Carefully consider all reagents, solvents, and additives for potential nucleophiles. If a nucleophilic base is required, opt for a sterically hindered, non-nucleophilic base like DBU or proton sponge, if compatible with your reaction.
-
Protecting Groups: If the amide nitrogen is not involved in the desired reaction, it can be protected to prevent it from acting as an internal nucleophile after deprotonation.
-
Temperature Control: SNAr reactions, while often facile on chloropyridines, are still temperature-dependent.[5] Running the reaction at a lower temperature can reduce the rate of this side reaction.
Q3: My starting material seems to be degrading even before the reaction begins. Why?
A3: 2-Chloroisonicotinamide can be sensitive to its storage and handling conditions. Some suppliers note that the material is air-sensitive and recommend storing it under an inert gas in a cool, dark place.[8] Degradation can arise from:
-
Hydrolysis: Exposure to atmospheric moisture over time can lead to slow hydrolysis, as discussed in Q1.
-
Oxidation: While less common, impurities or atmospheric oxygen could potentially lead to oxidative degradation pathways, especially in the presence of light or trace metals.
Best Practices for Storage and Handling:
-
Inert Atmosphere: Store the compound under nitrogen or argon.
-
Temperature: Keep it in a cool environment, with some suppliers recommending <15°C.[8]
-
Desiccation: Store in a desiccator to protect from moisture.
-
Purity Check: Always verify the purity of your starting material before use, as impurities from its synthesis can introduce unforeseen side reactions.[9]
Troubleshooting Guide: Isolating the Issue
When an unexpected byproduct appears, a systematic approach is crucial. Use this guide to diagnose and resolve the problem.
| Observation (e.g., by LC-MS, NMR) | Potential Cause | Diagnostic Experiment / Solution |
| Peak at M+17 (M-Cl+OH) | Hydrolysis to 2-hydroxyisonicotinamide (SNAr) or 2-chloroiso-nicotinic acid (amide hydrolysis). | 1. Confirm structure via NMR/MS fragmentation. 2. If acid: Run a blank reaction with only starting material and solvent at reaction temperature. If the peak appears, moisture is the culprit. Dry solvents rigorously. 3. If 2-hydroxy: A nucleophilic base is likely the cause. Switch to a non-nucleophilic base. |
| Peak at M-19 (M-Cl+NH2) | SNAr with ammonia. | Ammonia is likely generated from amide hydrolysis. Address the hydrolysis issue first (see Q1). Ensure all amine-based reagents are fully consumed or absent. |
| Broad Hump in NMR Baseline / Multiple Small Impurities | General decomposition. | 1. Lower reaction temperature. 2. Degas solvents to remove oxygen. 3. Check solvent compatibility; some solvents like DMF can decompose at high temperatures and generate reactive species.[9] |
| Formation of Isonicotinamide (M-Cl+H) | Reductive dehalogenation. | This can be caused by certain catalysts (e.g., trace Palladium) or reducing agents. Analyze all reagents for trace metal contamination. If using a catalyst, ensure it is not promoting this side reaction. |
Troubleshooting Workflow
This workflow provides a logical path for identifying and mitigating byproduct formation.
Caption: Troubleshooting workflow for byproduct identification and mitigation.
Key Byproduct Formation Mechanisms
Understanding the pathways to impurity formation is key to prevention.
Mechanism 1: Amide Hydrolysis
The diagram below illustrates the base-catalyzed hydrolysis of 2-Chloroisonicotinamide. A similar, proton-activated mechanism occurs under acidic conditions.
Caption: Base-catalyzed hydrolysis of the amide group.
Mechanism 2: Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient pyridine ring facilitates the addition of a nucleophile, forming a stable intermediate (Meisenheimer complex), followed by the elimination of the chloride leaving group.
Caption: General mechanism for SNAr on 2-Chloroisonicotinamide.
Preventative Protocols
Protocol 1: General Anhydrous Reaction Setup
This protocol minimizes the risk of hydrolysis.
-
Glassware Preparation: Dry all glassware in an oven at >120°C for at least 4 hours and allow to cool in a desiccator.
-
Solvent Preparation: Use freshly distilled anhydrous solvents or solvents from a commercial drying system (e.g., passed through an alumina column).
-
Inert Atmosphere: Assemble the reaction apparatus and purge with a dry, inert gas (Nitrogen or Argon) for 10-15 minutes. Maintain a positive pressure of the inert gas throughout the reaction.
-
Reagent Addition: Add 2-Chloroisonicotinamide and other solid reagents to the flask. If necessary, briefly remove the stopper under a strong flow of inert gas. Add liquid reagents via a gas-tight syringe through a rubber septum.
-
Temperature Control: Use an oil bath or cryocooler for precise temperature control. Avoid localized overheating by ensuring efficient stirring.
References
- Allen, C.
- Master Organic Chemistry. (2019, October 7). Amide Hydrolysis Using Acid Or Base.
- Chemistry LibreTexts. (2021, March 5). 24.4: Hydrolysis of Amides.
- It's Dr. Dan. (2023, October 6). Hydrolysis Reactions of Amides with Acids and Bases! Explained in 2 Steps! YouTube.
- BYJU'S. Types of Amide Hydrolysis.
- PubMed. (2018). Biocatalytic Hydrolysis of Chlorinated Nicotinamides by a Superior AS Family Amidase and Its Application in Enzymatic Production of 2-chloronicotinic Acid.
- ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines.
- BenchChem. Application Notes and Protocols: Nucleophilic Aromatic Substitution Reactions on Dichloropyrimidines.
- YouTube. (2019, January 19).
- Morressier. (2021, February 1).
- Chem-Impex. 2-Chloroisonicotinamide.
- Zenodo. Kinetics of Substitution of 2-Chloropyrimidine and 2,4,6-Trichloro-1 ,3,5-triazi.
- LookChem. Cas 100859-84-5, 2-CHLOROISONICOTINAMIDE.
- Tokyo Chemical Industry Co., Ltd. 2-Chloroisonicotinamide | 100859-84-5.
- Sigma-Aldrich. 2-Chloronicotinamide 98 10366-35-5.
- BenchChem.
- ResearchGate. (2019, October 6).
- Atlantis Press. (2017, February).
- Google Patents.
- Wikipedia. Isonicotinamide.
- Reddit. (2017, June 7).
- Wikipedia.
- Eureka | Patsnap. Method for preparing 2-chloronicotinic acid.
- ChemicalBook. 2-CHLOROISONICOTINAMIDE | 100859-84-5.
- BenchChem.
- PubChem. 2-Chloroisonicotinamide | C6H5ClN2O | CID 2800022.
- PubChem. 2-Chloronicotinamide | C6H5ClN2O | CID 82588.
- YouTube. (2016, October 22). Crossed Claisen Condensation of Two Different Esters in Organic Chemistry.
- Cole-Parmer.
- Chemistry LibreTexts. (2024, March 17). 23.
- ACS Publications. (2020, November 3).
- NIH. (2023, June 14). Optimization and Impurity Control Strategy for Lithocholic Acid Production Using Commercially Plant-Sourced Bisnoralcohol.
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- 1. Amide Hydrolysis: Mechanism, Conditions and Applications [allen.in]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
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- 5. m.youtube.com [m.youtube.com]
- 6. Nucleophilic aromatic substitution reactions of 2-chloropyridines: Development of an organic chemistry laboratory project [morressier.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 2-Chloroisonicotinamide | 100859-84-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 9. Investigation into the Formation of Impurities during the Optimization of Brigatinib - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Application Scientist's Guide to the Structural Validation of 2-Chloroisonicotinamide by ¹H and ¹³C NMR Spectroscopy
In the landscape of drug discovery and chemical synthesis, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can lead to the invalidation of extensive biological, toxicological, and pharmacological data, resulting in significant loss of time and resources. Among the arsenal of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the gold standard for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule is unparalleled.
This guide provides an in-depth analysis of the validation of 2-Chloroisonicotinamide, a key building block in medicinal chemistry, using one-dimensional ¹H and ¹³C NMR spectroscopy. We will explore the theoretical underpinnings of the expected spectra, detail a robust experimental protocol, and compare the utility of NMR with other common analytical techniques.
The Analytical Challenge: Confirming the Structure of 2-Chloroisonicotinamide
2-Chloroisonicotinamide features a substituted pyridine ring, a heterocyclic motif prevalent in pharmaceuticals. The precise arrangement of the chloro, and carboxamide substituents on the pyridine core is critical to its chemical reactivity and biological activity. Our objective is to use NMR to confirm the connectivity and substitution pattern as depicted below.
dot graph 2_Chloroisonicotinamide_Structure { layout=neato; node [shape=plaintext, fontsize=12]; edge [fontsize=10];
// Atom nodes N1 [label="N", pos="0,0.866!", fontcolor="#FFFFFF", style=filled, fillcolor="#4285F4"]; C2 [label="C2-Cl", pos="-0.75,0.433!", fontcolor="#202124"]; C3 [label="C3-H (H-A)", pos="-0.75,-0.433!", fontcolor="#202124"]; C4 [label="C4", pos="0,-0.866!", fontcolor="#202124"]; C5 [label="C5-H (H-B)", pos="0.75,-0.433!", fontcolor="#202124"]; C6 [label="C6-H (H-C)", pos="0.75,0.433!", fontcolor="#202124"]; Amide_C [label="C=O", pos="0,-1.866!", fontcolor="#202124"]; Amide_N [label="-NH2", pos="0,-2.866!", fontcolor="#202124"];
// Edges for the ring N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1;
// Edge for the amide group C4 -- Amide_C; Amide_C -- Amide_N; }
Caption: Molecular structure of 2-Chloroisonicotinamide with atom numbering.Part 1: Predictive Analysis of NMR Spectra
Before acquiring experimental data, a thorough analysis of the expected spectra provides a powerful roadmap for interpretation. This predictive approach is grounded in the fundamental principles of chemical shifts and spin-spin coupling.
¹H NMR Spectrum: A Proton's Perspective
The ¹H NMR spectrum reveals the electronic environment and neighboring protons for each unique hydrogen atom in the molecule.
-
Symmetry and Signal Count: The molecule possesses a plane of symmetry bisecting the N1-C4 bond. However, the C2-chloro substituent breaks this symmetry, rendering the three aromatic protons (H-A, H-B, H-C) and the two amide protons chemically distinct. We, therefore, expect to see three signals in the aromatic region and one or two signals for the amide protons. Amide protons can exhibit slow rotation around the C-N bond, potentially giving rise to two separate signals, or a single broad signal if the exchange is fast on the NMR timescale.
-
Chemical Shifts (δ): The pyridine ring is an electron-deficient (π-deficient) system, which generally deshields the ring protons, causing them to resonate at a higher chemical shift (downfield) compared to benzene (7.3 ppm).
-
H-C (proton at C6): This proton is ortho to the electronegative ring nitrogen, which strongly deshields it. It is expected to be the most downfield signal, likely >8.5 ppm.[1]
-
H-A (proton at C3): This proton is meta to the ring nitrogen but ortho to the electron-withdrawing chlorine atom. This combined deshielding effect will place its signal downfield, predicted to be in the range of 8.3-8.4 ppm.[2]
-
H-B (proton at C5): This proton is meta to both the nitrogen and the chlorine, and ortho to the electron-withdrawing amide group. It will be deshielded, but likely less so than H-A and H-C. Its signal is predicted around 7.6-7.8 ppm.
-
-NH₂ Protons: The amide protons are typically broad and their chemical shift is highly dependent on solvent and concentration due to hydrogen bonding. They can appear over a wide range, often between 7.0-8.5 ppm.
-
-
Spin-Spin Coupling (J): The splitting pattern of each signal provides direct evidence of its neighboring protons. In pyridine systems, coupling occurs between protons on adjacent carbons (ortho), separated by three bonds, and to a lesser extent, between protons separated by four bonds (meta) or five bonds (para).[3][4]
-
H-C (at C6): It is coupled to H-B (meta, ⁴J). This will result in a narrow doublet. Typical ⁴J (meta) coupling is ~2-3 Hz.[4]
-
H-A (at C3): It has no ortho or meta protons, only a para proton (H-C). Para coupling is often very small (<1 Hz) and may not be resolved, leading to a singlet or a very finely split multiplet. For practical purposes, it will likely appear as a singlet.
-
H-B (at C5): It is coupled to H-C (meta, ⁴J). This will also result in a narrow doublet.
-
¹³C NMR Spectrum: The Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon atoms and information about their chemical nature.
-
Symmetry and Signal Count: Due to the lack of symmetry from the C2-substituent, all six carbon atoms in the molecule (four in the ring, one carbonyl, and none in the amide nitrogen) are chemically unique. Therefore, we expect to see five distinct signals in the ¹³C NMR spectrum.
-
Chemical Shifts (δ): The chemical shifts are influenced by hybridization and the electronegativity of attached atoms.[5][6]
-
C=O (Amide Carbonyl): Carbonyl carbons are highly deshielded and appear far downfield, typically in the 160-170 ppm range for amides.
-
C2 (Carbon bearing Cl): The direct attachment of the electronegative chlorine atom deshields this carbon. It is expected to be in the 150-155 ppm range.
-
C4 (Carbon bearing Amide): This carbon is attached to the electron-withdrawing amide group and is part of the aromatic system. It is expected to be in the 140-145 ppm range.
-
C6: This carbon is adjacent to the electronegative nitrogen and is expected to be significantly deshielded, appearing around 150 ppm.
-
C3 and C5: These carbons are CH groups and will be the most shielded of the ring carbons, expected to appear in the 120-125 ppm range. Distinguishing between them requires more advanced 2D NMR techniques, but their presence in this region is a key validation point.
-
| Predicted ¹H NMR Data (in DMSO-d₆) | | Predicted ¹³C NMR Data (in DMSO-d₆) | | :--- | :--- | :--- | :--- | | Assignment | δ (ppm) | Multiplicity | J (Hz) | Assignment | δ (ppm) | | H-C (C6-H) | ~8.6 | d | ~2-3 (⁴J) | C=O | ~165 | | H-A (C3-H) | ~8.4 | s | - | C2 | ~152 | | H-B (C5-H) | ~7.7 | d | ~2-3 (⁴J) | C6 | ~150 | | -NH₂ | 7.5 - 8.5 | br s | - | C4 | ~142 | | | | | | C3, C5 | ~121-124 |
Table 1: Predicted ¹H and ¹³C NMR spectral data for 2-Chloroisonicotinamide. Chemical shifts (δ) are referenced to TMS. Multiplicity: s = singlet, d = doublet, br s = broad singlet. J = coupling constant.
Part 2: Experimental Protocol for NMR Data Acquisition
Achieving high-quality, reproducible NMR data is contingent upon a meticulous experimental protocol. The following steps represent a standard operating procedure for the analysis of a small molecule like 2-Chloroisonicotinamide.[7][8]
Caption: Standard workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology
-
Sample Preparation:
-
Accurately weigh 10-20 mg of the 2-Chloroisonicotinamide sample into a clean, dry vial.[8]
-
Add approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often a good choice for amides as it can resolve the NH proton signals.
-
Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.
-
Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube, ensuring a sample height of about 4-5 cm.
-
Cap the NMR tube securely and wipe the outside with a lint-free tissue (e.g., Kimwipe) moistened with isopropanol to remove any dust or fingerprints.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into a spinner and adjust its depth using a depth gauge.[9]
-
Place the sample into the NMR spectrometer.
-
Locking: The instrument's field frequency is adjusted to lock onto the deuterium signal of the solvent, ensuring field stability during the experiment.[10]
-
Shimming: The homogeneity of the magnetic field (B₀) across the sample volume is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved spectral lines.[10]
-
Tuning and Matching: The NMR probe is tuned to the specific frequencies of the nuclei being observed (¹H and ¹³C) to ensure maximum signal-to-noise.
-
Acquisition Parameters (¹H):
-
Pulse Angle: 30-45 degrees (for quantitative analysis, 90 degrees is used but requires a longer relaxation delay).
-
Spectral Width: ~16 ppm (centered around 6-7 ppm).
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64, depending on sample concentration.
-
-
Acquisition Parameters (¹³C with proton decoupling):
-
Pulse Angle: 30-45 degrees.
-
Spectral Width: ~240 ppm (centered around 120 ppm).
-
Acquisition Time: ~1 second.
-
Relaxation Delay: 2 seconds.
-
Number of Scans: 1024 or more, as ¹³C is much less sensitive than ¹H.[5]
-
-
-
Data Processing:
-
The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier Transform.
-
The spectrum is phased to ensure all peaks are in the pure absorption mode (positive and upright).
-
The baseline of the spectrum is corrected to be flat.
-
The chemical shift axis is calibrated by referencing the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).
-
For the ¹H spectrum, the signals are integrated to determine the relative ratio of protons, and peak positions are precisely picked.
-
Part 3: Comparison with Alternative Analytical Methods
While NMR is the premier technique for complete structure elucidation in solution, other methods provide complementary and often crucial information. The choice of technique depends on the specific question being asked.[11][12]
| Technique | Information Provided | Advantages for 2-Chloroisonicotinamide | Limitations |
| NMR Spectroscopy | Detailed atomic connectivity, stereochemistry, dynamic processes in solution. | Unambiguous confirmation of the substitution pattern and complete structure. | Requires relatively large sample amount (~10 mg); less sensitive than MS. |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (with high resolution), fragmentation patterns. | Confirms molecular weight (156.57 g/mol ) and elemental formula (C₆H₅ClN₂O). The isotopic pattern of chlorine (³⁵Cl/³⁷Cl ratio of ~3:1) provides a clear signature.[12] | Does not differentiate between isomers (e.g., 2-chloro vs. 6-chloroisomers); provides limited connectivity data. |
| Infrared (IR) Spectroscopy | Presence of functional groups (C=O, N-H, C-Cl, aromatic C-H). | Quickly confirms the presence of the amide (N-H stretch ~3200-3400 cm⁻¹, C=O stretch ~1680 cm⁻¹) and aromatic ring. | Provides no information on the substitution pattern of the ring; it is a "molecular fingerprint" but not a structural map.[13] |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, and angles in the solid state. | Provides the absolute, unambiguous structure. The "gold standard" for structural proof if a suitable crystal can be grown.[14][15] | Requires a high-quality single crystal, which can be difficult and time-consuming to obtain. The structure may differ from the solution-state conformation. |
Conclusion
The structural validation of 2-Chloroisonicotinamide is robustly and comprehensively achieved through the synergistic use of ¹H and ¹³C NMR spectroscopy. A predictive analysis based on established chemical shift and coupling constant principles provides a clear hypothesis that can be rigorously tested against experimental data. The ¹H NMR spectrum confirms the number and connectivity of protons, while the ¹³C NMR spectrum verifies the carbon framework. When combined with mass spectrometry to confirm the molecular formula and IR spectroscopy to identify key functional groups, a self-validating system of analysis is created, ensuring the highest degree of confidence for researchers and drug development professionals. While X-ray crystallography offers definitive solid-state structure, NMR remains the most powerful and accessible tool for confirming molecular structure in the solution phase, which is most relevant to biological applications.
References
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Go Up. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Available at: [Link]
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R-NMR. (n.d.). SOP data acquisition. Available at: [Link]
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ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample. ALWSCI News. Available at: [Link]
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University of Wyoming. (n.d.). NMR Basic Operation - Bruker NMR Spectrometer. Available at: [Link]
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Seton Hall University. (2012, January 14). 200 MHz MR SOP manual. Available at: [Link]
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Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics, 46(1), 327–333. Available at: [Link]
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Eryilmaz, S., & Saripinar, E. (2014). Structure Identification of Novel Compounds using simple IR, 1H and 13C NMR spectroscopy and Computational Tools. Journal of Chemical and Pharmaceutical Research, 6(7), 1957-1964. Available at: [Link]
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Del Bene, J. E., & Person, W. B. (2006). Substitution and protonation effects on spin-spin coupling constants in prototypical aromatic rings: C6H6, C5H5N and C5H5P. Magnetic Resonance in Chemistry, 44(8), 784-789. Available at: [Link]
-
Kopchuk, D. S., et al. (2019). X-Ray Crystallographic Studies in A Series of Substituted (Fluorinated) 2-(2-Pyridyl)Quinolines. Chemistry of Heterocyclic Compounds, 55(6), 972-977. Available at: [Link]
-
Hren, M., et al. (2020). Database Independent Automated Structure Elucidation of Organic Molecules Based on IR, 1H NMR, 13C NMR, and MS Data. Journal of Chemical Information and Modeling, 60(12), 6296-6307. Available at: [Link]
-
Universal Class. (n.d.). NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Available at: [Link]
-
Unknown. (n.d.). Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Available at: [Link]
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Kind, T., & Fiehn, O. (2010). Advances in structure elucidation of small molecules using mass spectrometry. Bioanalytical reviews, 2(1-4), 23–60. Available at: [Link]
-
Al-Majid, A. M., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(11), 3183. Available at: [Link]
-
ResearchGate. (2015). Synthesis and X-Ray Crystal Structure Determination of Pyridine-2,6-Dicarboxylate Ligand-Based 2D Complex with Heterometallic Ions. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
SpectraBase. (n.d.). 2-Chloropyridine - Optional[1H NMR] - Spectrum. Available at: [Link]
-
Wishart Research Group. (n.d.). CASPRE - 13C NMR Predictor. The Metabolomics Innovation Centre. Available at: [Link]
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A Senior Application Scientist's Guide to Confirming the Purity of 2-Chloroisonicotinamide using Mass Spectrometry
Introduction: In the landscape of pharmaceutical development, the purity of active pharmaceutical ingredients (APIs) and their intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Chloroisonicotinamide, a key building block in the synthesis of various therapeutic agents, is no exception. Ensuring its purity is a critical step that prevents the introduction of potentially toxic or reactive impurities into the manufacturing chain. This guide provides an in-depth, experience-driven approach to confirming the purity of 2-Chloroisonicotinamide, with a primary focus on the power and precision of mass spectrometry. We will dissect the causality behind experimental choices, present a self-validating protocol, and compare the technique against orthogonal methods, grounding our discussion in authoritative scientific principles and regulatory expectations.[1][2]
Section 1: The Analyte – Understanding 2-Chloroisonicotinamide's Mass Spectrometric Fingerprint
Before any analysis, a thorough understanding of the analyte's physicochemical properties is paramount. These properties dictate our analytical strategy.
2-Chloroisonicotinamide (IUPAC Name: 2-chloropyridine-4-carboxamide) is a moderately polar molecule containing a pyridine ring, an amide group, and a chlorine atom.[3] Each of these features influences its behavior in a mass spectrometer.
| Property | Value | Significance for MS Analysis |
| Molecular Formula | C₆H₅ClN₂O | Determines the exact mass and isotopic pattern.[3] |
| Average Molecular Weight | 156.57 g/mol | Used for initial instrument tuning and general reference.[3] |
| Monoisotopic Mass | 156.00904 Da | The primary target for high-resolution mass spectrometry (HRMS), allowing for confirmation of elemental composition.[3] |
| Key Structural Features | Pyridine Nitrogen, Amide Group | The basic pyridine nitrogen is readily protonated, making positive mode electrospray ionization (ESI+) a highly effective ionization technique. |
| Isotopic Signature | Presence of one Chlorine atom | Chlorine's natural isotopic abundance (~75.8% ³⁵Cl, ~24.2% ³⁷Cl) creates a distinctive M+ and M+2 isotopic pattern with an approximate 3:1 intensity ratio, which is a definitive confirmation of its presence.[4] |
Section 2: The Primary Tool – Why Liquid Chromatography-Mass Spectrometry (LC-MS)?
While several techniques can assess purity, LC-MS offers an unparalleled combination of separation, sensitivity, and specificity, making it the workhorse for impurity profiling in modern pharmaceutical analysis.[5][6]
Causality Behind the Choice: LC-MS over GC-MS
-
Volatility and Thermal Stability: 2-Chloroisonicotinamide has a melting point of 196-200 °C.[7] While potentially amenable to Gas Chromatography (GC), many potential impurities (e.g., dimers, degradation products) may be less volatile or thermally labile. LC is performed at or near ambient temperature, mitigating the risk of on-instrument degradation and ensuring a more accurate purity profile.
-
Polarity: As a moderately polar compound, 2-Chloroisonicotinamide is ideally suited for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), which separates compounds based on their hydrophobicity.[1]
The Ionization Decision: Electrospray Ionization (ESI)
The interface between the LC and the MS is the ionization source. For 2-Chloroisonicotinamide, ESI is the logical choice. The molecule's basic pyridine nitrogen atom is easily protonated in the acidic mobile phases typically used in RP-HPLC (e.g., containing 0.1% formic acid). This results in the efficient formation of a stable, positively charged ion, [M+H]⁺, which is essential for sensitive detection by the mass spectrometer.
Section 3: Experimental Protocol – A Self-Validating LC-MS/MS Method
A robust protocol is a self-validating one. This means it includes checks and balances to ensure the data is reliable. This protocol is designed for a standard LC-QTOF (Quadrupole Time-of-Flight) or LC-Orbitrap system, but can be adapted for other tandem mass spectrometers. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[8]
Step 1: Standard and Sample Preparation
-
Reference Standard Stock (1 mg/mL): Accurately weigh ~10 mg of certified 2-Chloroisonicotinamide reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Working Standard (10 µg/mL): Dilute 100 µL of the stock solution into a 10 mL volumetric flask with the 50:50 acetonitrile/water diluent. This concentration is suitable for method development and avoids detector saturation.
-
Test Sample (1 mg/mL): Prepare the batch of 2-Chloroisonicotinamide to be tested in the same manner as the reference standard stock. This high concentration is crucial for detecting trace impurities, which are often regulated to levels below 0.1%.[9]
-
Blank: Use the 50:50 acetonitrile/water diluent. This is injected to ensure that no peaks are carryover from previous injections or arise from the solvent itself.
Step 2: Chromatographic Separation
The goal of the LC method is to separate the main 2-Chloroisonicotinamide peak from all potential impurities. A gradient method is employed to separate compounds with a range of polarities.
Caption: LC-MS/MS workflow for purity analysis.
| Parameter | Recommended Condition | Rationale |
| LC System | UPLC/UHPLC | Provides higher resolution and faster analysis times compared to standard HPLC.[10] |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm | The C18 stationary phase provides excellent retention for moderately polar compounds. The dimensions offer a good balance of resolution and speed. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides protons for ESI+ ionization and sharpens peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic solvent with low viscosity and good UV transparency. |
| Gradient | 5% B to 95% B over 10 min | Ensures elution of both polar and non-polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 5 µL | A typical volume to avoid column overloading while ensuring good sensitivity. |
Step 3: Mass Spectrometry Detection
| Parameter | Recommended Condition | Rationale |
| Ionization Mode | ESI, Positive | Efficiently protonates the basic pyridine nitrogen. |
| Capillary Voltage | 3.5 kV | Standard voltage for stable spray formation. |
| Acquisition Mode | Full Scan MS & Data-Dependent MS/MS | Full scan detects all ions. Data-dependent MS/MS automatically selects the most intense ions (after the main peak) for fragmentation, aiding in impurity identification.[11] |
| Full Scan Range | m/z 50 - 500 | Covers the mass of the parent compound and a wide range of potential impurities and fragments. |
| Collision Energy | Ramped (e.g., 10-40 eV) | A ramp of collision energies ensures that a rich fragmentation pattern is obtained for structural elucidation of unknown impurities. |
| Mass Resolution | >20,000 FWHM | High resolution allows for accurate mass measurements to confirm elemental composition. |
Section 4: Data Interpretation – From Spectra to a Purity Statement
The data analysis workflow follows a logical sequence to build a confident purity assessment.
Caption: Decision workflow for mass spectral data interpretation.
-
Confirm the Main Peak: The primary peak in the chromatogram of the test sample should match the retention time of the reference standard. The mass spectrum for this peak must show:
-
A protonated molecular ion [M+H]⁺ at m/z 157.0165 . High-resolution data should be within 5 ppm of this theoretical value.
-
A characteristic [M+2+H]⁺ isotope peak at m/z 159.0135 with an intensity approximately one-third of the m/z 157 peak.[4] This confirms the presence of a single chlorine atom.
-
The NIST mass spectrometry database shows a prominent fragment for 2-Chloroisonicotinamide at m/z 140, corresponding to the loss of the amide group (NH₂), which would be observed as [M-NH₂+H]⁺ at m/z 140.0112 in an MS/MS experiment.[3]
-
-
Identify and Quantify Impurities: Any other peaks in the chromatogram are potential impurities. For each impurity, the process is:
-
Quantify: Integrate the peak area. The purity is often reported as Area % of the main peak relative to the total area of all peaks.
-
Identify: Use the accurate mass to predict a molecular formula. For example, a peak at m/z 123.0502 could correspond to Isonicotinamide ([C₆H₆N₂O+H]⁺), a potential starting material impurity. The MS/MS fragmentation pattern provides further structural confirmation.
-
Section 5: A Comparative Analysis – MS vs. Orthogonal Techniques
Trustworthiness in analytical science comes from orthogonal validation—using multiple, different techniques to confirm a result. While LC-MS is powerful, it should not be used in isolation.[1]
| Technique | Principle | Strengths | Weaknesses | Typical Use Case |
| LC-MS | Separation by polarity, detection by mass-to-charge ratio. | High sensitivity and specificity; provides molecular weight and structural information for unknown impurities.[2][6] | Response can be non-linear and matrix-dependent; not inherently quantitative without a reference standard for each impurity. | Identification and semi-quantitation of trace-level organic impurities. |
| HPLC-UV | Separation by polarity, detection by UV absorbance. | Robust, reproducible, and highly quantitative; the "gold standard" for purity assays.[2] | Requires impurities to have a UV chromophore; provides no structural information for unknown peaks. | Primary quantitative purity assay and stability testing. |
| NMR Spectroscopy | Detection of atomic nuclei in a magnetic field. | Provides definitive structural elucidation; Quantitative NMR (qNMR) can determine purity without a specific reference standard for the impurity. | Relatively low sensitivity compared to MS; complex mixtures can be difficult to interpret.[6] | Structural confirmation of the main component and identification of major impurities. |
| Gas Chromatography (GC-FID) | Separation by boiling point, detection by flame ionization. | Excellent for volatile compounds like residual solvents.[12] | Not suitable for non-volatile or thermally unstable compounds. | Analysis of residual solvents .[2] |
Conclusion
Confirming the purity of 2-Chloroisonicotinamide is a multi-faceted task that leverages the strengths of several analytical techniques. Mass spectrometry, particularly when coupled with liquid chromatography, serves as an indispensable tool for this purpose. Its ability to provide sensitive and specific molecular information allows for the confident identification of the main component and the characterization of unknown impurities at trace levels.
However, a robust purity assessment relies on a holistic and orthogonal approach. By integrating the quantitative power of HPLC-UV with the structural elucidation capabilities of MS and NMR, researchers and drug development professionals can build a comprehensive and trustworthy purity profile. This rigorous, evidence-based approach is fundamental to ensuring the quality and safety of the final pharmaceutical product, aligning with the stringent expectations of regulatory bodies like the FDA.[8][13]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR Publishers. [Link]
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Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. [Link]
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Preprints.org. (2024). Advances in Green Analytical Techniques for Impurity Profiling in Pharmaceuticals. [Link]
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Biotech Spain. (2024). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]
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A Comparative Study of 2-Chloroisonicotinamide and 2-Bromoisonicotinamide for the Modern Researcher
An In-Depth Guide to Physicochemical Properties, Reactivity, and Synthetic Utility
In the landscape of modern drug discovery and agrochemical development, the selection of appropriate building blocks is a critical decision that profoundly influences the efficiency and success of a synthetic campaign. Among the myriad of heterocyclic intermediates, halopyridines stand out for their versatility. This guide provides a comprehensive comparative analysis of two closely related yet distinct building blocks: 2-Chloroisonicotinamide and 2-Bromoisonicotinamide. As a senior application scientist, this document aims to furnish researchers, scientists, and drug development professionals with the necessary technical insights and field-proven perspectives to make informed decisions in their synthetic endeavors.
Introduction to 2-Haloisonicotinamides
2-Chloroisonicotinamide and 2-bromoisonicotinamide are derivatives of isonicotinamide, the amide of pyridine-4-carboxylic acid. The presence of a halogen atom at the 2-position of the pyridine ring imparts unique reactivity to these molecules, making them valuable precursors for the synthesis of a wide array of more complex, biologically active compounds. The choice between the chloro and bromo analogue is often dictated by the desired subsequent chemical transformation, with each offering distinct advantages in different reaction types.
Physicochemical Properties: A Head-to-Head Comparison
A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis. The table below summarizes the key properties of 2-Chloroisonicotinamide and 2-Bromoisonicotinamide.
| Property | 2-Chloroisonicotinamide | 2-Bromoisonicotinamide |
| CAS Number | 100859-84-5 | 29840-73-1 |
| Molecular Formula | C₆H₅ClN₂O | C₆H₅BrN₂O |
| Molecular Weight | 156.57 g/mol | 201.02 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Melting Point | 196-200 °C | 192 °C |
| Boiling Point | 312.2 °C at 760 mmHg | 338.1 °C at 760 mmHg |
| Density | 1.381 g/cm³ | 1.71 g/cm³ |
| pKa (predicted) | 14.37 ± 0.50 | Not available |
| Solubility | Limited data available. Expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF. | Limited data available. Expected to have low solubility in water and better solubility in polar organic solvents like DMSO and DMF. |
Chemical Reactivity: A Tale of Two Halogens
The synthetic utility of 2-chloro- and 2-bromoisonicotinamide is primarily dictated by the reactivity of the carbon-halogen bond. The choice between these two building blocks hinges on the desired chemical transformation, with their reactivity profiles being complementary.
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a cornerstone of pyridine chemistry, enabling the introduction of a wide range of nucleophiles onto the aromatic ring. In SNAr reactions of 2-halopyridines, the reaction generally proceeds via a two-step addition-elimination mechanism, forming a negatively charged Meisenheimer intermediate. The rate of this reaction is influenced by the ability of the leaving group to depart and the electrophilicity of the carbon atom being attacked.
For halogens, the reactivity order in SNAr is typically F > Cl > Br > I . This is because the more electronegative halogen (chlorine in this comparison) polarizes the C-X bond to a greater extent, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity generally outweighs the slightly better leaving group ability of bromide compared to chloride in this context.
Caption: Relative reactivity in Nucleophilic Aromatic Substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions, are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The key step in the catalytic cycle of these reactions is the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond.
The reactivity of halogens in this oxidative addition step generally follows the trend I > Br > Cl > F . This order is primarily governed by the carbon-halogen bond strength, with the weaker C-Br bond being more readily cleaved by the palladium catalyst than the stronger C-Cl bond.
Caption: Relative reactivity in Palladium-Catalyzed Cross-Coupling.
Experimental Protocols: A Practical Guide
To illustrate the differential reactivity of these two compounds, detailed protocols for a representative SNAr and a Suzuki-Miyaura coupling are provided below. These protocols are designed to be self-validating, with the expected outcomes directly reflecting the reactivity principles discussed.
Comparative Nucleophilic Aromatic Substitution with Morpholine
This experiment is designed to demonstrate the higher reactivity of 2-chloroisonicotinamide in SNAr reactions.
Caption: Workflow for the comparative SNAr experiment.
Materials:
-
2-Chloroisonicotinamide
-
2-Bromoisonicotinamide
-
Morpholine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In two separate reaction vials, place 2-chloroisonicotinamide (1.0 mmol) and 2-bromoisonicotinamide (1.0 mmol), respectively. To each vial, add potassium carbonate (2.0 mmol) and DMSO (5 mL).
-
Addition of Nucleophile: To each vial, add morpholine (1.2 mmol).
-
Reaction: Seal the vials and heat the reactions at 80 °C for 4 hours.
-
Workup: After cooling to room temperature, pour the reaction mixture into water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by HPLC and ¹H NMR to determine the conversion and yield of the desired 2-morpholinoisonicotinamide.
Expected Outcome: The reaction with 2-chloroisonicotinamide is expected to show a significantly higher conversion to the product compared to the reaction with 2-bromoisonicotinamide under these conditions, demonstrating the greater reactivity of the chloride in SNAr.
Comparative Suzuki-Miyaura Coupling with Phenylboronic Acid
This experiment is designed to showcase the superior reactivity of 2-bromoisonicotinamide in palladium-catalyzed cross-coupling.
Caption: Workflow for the comparative Suzuki-Miyaura coupling experiment.
Materials:
-
2-Chloroisonicotinamide
-
2-Bromoisonicotinamide
-
Phenylboronic Acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water
-
Ethyl Acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In two separate Schlenk flasks, place 2-chloroisonicotinamide (1.0 mmol) and 2-bromoisonicotinamide (1.0 mmol), respectively. To each flask, add phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and potassium carbonate (2.0 mmol).
-
Solvent Addition: To each flask, add a mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Degassing: Degas the reaction mixtures by bubbling argon through the solution for 15 minutes.
-
Reaction: Heat the reactions at 90 °C for 6 hours under an argon atmosphere.
-
Workup: After cooling to room temperature, dilute the reaction mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Analysis: Analyze the crude product by HPLC and ¹H NMR to determine the conversion and yield of the desired 2-phenylisonicotinamide.
Expected Outcome: The reaction with 2-bromoisonicotinamide is expected to proceed to a much higher conversion, if not to completion, while the reaction with 2-chloroisonicotinamide will likely show significantly lower conversion under these conditions. This highlights the greater reactivity of the bromide in Suzuki-Miyaura coupling[5][6][7].
Applications in Synthesis: A Comparative Perspective
Both 2-chloro- and 2-bromoisonicotinamide serve as versatile intermediates in the synthesis of biologically active molecules. The choice of starting material is a strategic one, based on the synthetic route.
-
2-Chloroisonicotinamide is often the precursor of choice when the synthetic strategy involves an early-stage introduction of a nucleophile at the 2-position. For example, in the synthesis of certain kinase inhibitors, an aniline or other amine-containing fragment is often introduced via an SNAr reaction[8]. Derivatives of 2-chloroisonicotinic acid, a closely related compound, are used in the synthesis of various pharmaceuticals and agrochemicals[8][9].
-
2-Bromoisonicotinamide is the preferred starting material when a carbon-carbon or carbon-heteroatom bond is to be formed at the 2-position via a cross-coupling reaction. This is common in the synthesis of compounds where a substituted aryl or heteroaryl group is required at this position. For instance, derivatives of 2-bromo-pyridines are widely used in the synthesis of compounds with potential antitumor properties[10].
Case Study in Medicinal Chemistry: Consider the synthesis of a hypothetical kinase inhibitor that requires a 2-amino-substituted isonicotinamide core. The most direct route would involve the SNAr reaction of an amine with a 2-haloisonicotinamide. In this scenario, 2-chloroisonicotinamide would be the superior choice due to its higher reactivity in this transformation, likely leading to higher yields and milder reaction conditions. Conversely, if the target molecule required a 2-phenylisonicotinamide core, a Suzuki coupling would be the method of choice, making 2-bromoisonicotinamide the more efficient starting material .
Analytical Characterization
The progress of reactions involving these compounds and the purity of the final products can be monitored and confirmed using standard analytical techniques.
-
High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method is suitable for monitoring the conversion of the starting material and the formation of the product. A typical method would employ a C18 column with a gradient elution of water and acetonitrile, both containing a small amount of an acid like formic acid or trifluoroacetic acid to ensure good peak shape[1][11][12].
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the products. The characteristic chemical shifts and coupling patterns of the pyridine ring protons and carbons provide unambiguous confirmation of the desired transformation. For instance, in the SNAr reaction with morpholine, the appearance of signals corresponding to the morpholine protons and the upfield shift of the pyridine ring protons are indicative of product formation[13][14][15][16].
Conclusion
2-Chloroisonicotinamide and 2-bromoisonicotinamide are both valuable and versatile building blocks in organic synthesis. However, they are not interchangeable. The choice between them should be a deliberate one, based on a clear understanding of their differential reactivity.
-
Choose 2-Chloroisonicotinamide for Nucleophilic Aromatic Substitution. Its higher reactivity in SNAr reactions makes it the ideal choice for introducing amine, alkoxide, and thiolate nucleophiles.
-
Choose 2-Bromoisonicotinamide for Palladium-Catalyzed Cross-Coupling. Its greater propensity for oxidative addition makes it the superior substrate for Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions.
By leveraging the distinct reactivity profiles of these two compounds, researchers can design more efficient and robust synthetic routes, ultimately accelerating the discovery and development of new chemical entities.
References
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- Echemi. (n.d.). 2-BROMO-ISONICOTINAMIDE.
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- SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
- Benchchem. (n.d.).
- ResearchGate. (2021). Comparative yields for Suzuki‐Miyaura couplings of (A)...
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- Master Organic Chemistry. (2012).
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- Chikhale, R., et al. (2013).
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- New Journal of Chemistry. (2020). Design, synthesis, and biological evaluation of novel nicotinamide derivatives as potential histone deacetylase-3 inhibitors.
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- ResearchGate. (n.d.). 1H NMR spectra of a sample containing 0.05 M pyridine.
- MDPI. (n.d.). Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl)
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A Comparative Guide to the Reactivity of 2-Chloroisonicotinamide and Other Halopyridines
For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. Halopyridines are a cornerstone of heterocyclic chemistry, prized for their versatility in constructing the core scaffolds of countless pharmaceuticals and functional materials. Among these, 2-Chloroisonicotinamide stands out as a particularly valuable synthon. Its unique electronic architecture—a chlorine atom at the activated 2-position and a powerful electron-withdrawing amide group at the 4-position—imparts a distinct reactivity profile.
This guide provides an in-depth, objective comparison of 2-Chloroisonicotinamide's performance against other halopyridines in key chemical transformations. We will dissect the causality behind its reactivity, present supporting experimental data, and provide robust, validated protocols to empower your synthetic design.
Section 1: Nucleophilic Aromatic Substitution (SNAr) - The Activated Pathway
Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing pyridines. The reaction proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized Meisenheimer complex as the key intermediate.[1][2] The stability of this intermediate is paramount and is dramatically influenced by the substitution pattern on the pyridine ring.
The pyridine nitrogen atom is inherently electron-withdrawing, which activates the ring towards nucleophilic attack, especially at the ortho (2-) and para (4-) positions.[1] At these positions, the negative charge of the Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, stabilizing the intermediate and accelerating the reaction.[1]
The Unique Advantage of 2-Chloroisonicotinamide:
2-Chloroisonicotinamide is exceptionally reactive in SNAr reactions. The presence of the carboxamide group at the 4-position (para to the nitrogen and meta to the chlorine) provides powerful, synergistic activation. Through resonance and inductive effects, the amide group withdraws electron density from the ring, further stabilizing the negative charge of the Meisenheimer intermediate formed upon nucleophilic attack at the C2 position. This pronounced electronic effect significantly lowers the activation energy of the reaction compared to other chloropyridines lacking such a potent activating group.[3]
Comparative Reactivity Trends:
The reactivity of halopyridines in SNAr is a nuanced interplay of several factors:
-
Position of the Halogen: The general order of reactivity is 4-halo > 2-halo >> 3-halo.[1][4] The 3-position lacks the ability to directly delocalize the intermediate's negative charge onto the ring nitrogen, resulting in a much slower reaction rate.[1]
-
Nature of the Halogen (Leaving Group): When the initial nucleophilic attack is the rate-determining step, the reactivity order is typically F > Cl > Br > I .[5] This is because the high electronegativity of fluorine provides the strongest inductive stabilization of the Meisenheimer complex.[5]
-
Activating Groups: Electron-withdrawing groups (EWGs) like -NO₂, -CN, and -CONH₂ enhance reactivity, while electron-donating groups (EDGs) like -NH₂ or -OR diminish it.
dot
Caption: SNAr mechanism for 2-Chloroisonicotinamide.
Quantitative Comparison of SNAr Reactivity
| Substrate | Relative Rate (approx.) | Key Features |
| 2-Chloroisonicotinamide | Very High | C2 position activated by ring N; C4-amide group provides strong additional activation. |
| 2-Fluoropyridine | High | C-F bond provides strong inductive stabilization for the intermediate.[5] |
| 2-Chloropyridine | Moderate | Standard reactivity for an activated 2-halopyridine.[6] |
| 4-Chloropyridine | High | C4 position is highly activated by the ring nitrogen. |
| 3-Chloropyridine | Very Low | Lacks direct resonance stabilization from the ring nitrogen.[1] |
| 2-Chloro-5-nitropyridine | Very High | Nitro group is a powerful activating substituent. |
Note: Relative rates are for illustrative purposes and can vary significantly with the nucleophile, solvent, and temperature.
Section 2: Palladium-Catalyzed Cross-Coupling Reactions
While 2-Chloroisonicotinamide excels in SNAr, its utility in cross-coupling reactions presents a more complex picture. These reactions, fundamental to modern C-C and C-N bond formation, typically rely on an oxidative addition step where a Pd(0) catalyst inserts into the carbon-halogen bond.[7]
The Challenge of the C-Cl Bond:
The general reactivity order for halogens in oxidative addition is I > Br > Cl >> F .[8] This trend is inversely correlated with the carbon-halogen bond dissociation energy. The C-Cl bond is significantly stronger than C-Br or C-I, making oxidative addition the rate-determining and most challenging step for chloropyridines.[9] Consequently, successful coupling of substrates like 2-Chloroisonicotinamide requires specialized, highly active catalytic systems.[7]
A. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a premier method for forming biaryl structures. For chloropyridines, the choice of ligand is paramount. Bulky, electron-rich phosphine ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), are essential.[7] These ligands promote the formation of a highly reactive, monoligated Pd(0) species that is capable of activating the strong C-Cl bond.[7]
dot
Caption: Simplified Suzuki-Miyaura catalytic cycle.
Comparative Performance in Suzuki Coupling
| Substrate | Relative Reactivity | Required Conditions |
| 2-Iodoisonicotinamide | Very High | Standard Pd catalysts (e.g., Pd(PPh₃)₄) are often sufficient. |
| 2-Bromoisonicotinamide | High | More active catalysts/ligands beneficial, but broadly successful. |
| 2-Chloroisonicotinamide | Low to Moderate | Requires highly active catalysts (e.g., Pd(OAc)₂/SPhos) and strong bases (e.g., K₃PO₄).[9][10] |
| 3-Bromopyridine | Moderate | Less activated than 2-halo position, but C-Br bond is reactive.[11] |
B. Buchwald-Hartwig Amination
Similar to the Suzuki coupling, the Buchwald-Hartwig amination of 2-Chloroisonicotinamide is challenging but feasible with modern catalyst systems.[12] The pyridine nitrogen can potentially coordinate to the palladium center, leading to catalyst inhibition.[9] The use of sterically hindered, electron-rich ligands is again crucial to shield the palladium and promote the desired C-N bond formation over catalyst deactivation.[13]
Section 3: Experimental Protocols
Scientific integrity demands reproducible and verifiable methodologies. The following protocols are presented as self-validating systems for assessing the reactivity of 2-Chloroisonicotinamide.
Protocol 1: SNAr with a Secondary Amine
This protocol details a representative nucleophilic aromatic substitution reaction.
Objective: To synthesize N-morpholinoisonicotinamide from 2-Chloroisonicotinamide.
Materials:
-
2-Chloroisonicotinamide (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 2-Chloroisonicotinamide and K₂CO₃.
-
Add anhydrous DMF to the flask, followed by the dropwise addition of morpholine.
-
Heat the reaction mixture to 80-100 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-8 hours.
-
Upon completion, cool the mixture to room temperature and pour it into cold water, resulting in the precipitation of the product.
-
Isolate the solid product by vacuum filtration, wash with cold water, and dry under vacuum.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure N-morpholinoisonicotinamide.
dot
Caption: General experimental workflow for SNAr reactions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol provides a robust starting point for the challenging coupling of 2-Chloroisonicotinamide.
Objective: To synthesize 2-(4-methoxyphenyl)isonicotinamide.
Materials:
-
2-Chloroisonicotinamide (1.0 equiv)
-
4-Methoxyphenylboronic acid (1.5 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 equiv)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, 0.04 equiv)
-
Potassium Phosphate (K₃PO₄, 2.0 equiv)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a dry Schlenk tube, add 2-Chloroisonicotinamide, 4-methoxyphenylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Seal the tube, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[10]
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously.
-
Monitor the reaction's progress using LC-MS. The reaction is typically complete within 12-24 hours.
-
Once complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure product.[10]
Conclusion
2-Chloroisonicotinamide is a highly valuable and versatile building block with a distinct reactivity profile. Its powerful activation towards nucleophilic aromatic substitution makes it a superior choice over less-activated chloropyridines for reactions involving nucleophiles like amines, alcohols, and thiols.
Conversely, its performance in palladium-catalyzed cross-coupling reactions is characteristic of a challenging chloro-heterocycle. While less reactive than its bromo- and iodo- counterparts, successful Suzuki-Miyaura and Buchwald-Hartwig couplings are readily achievable through the rational selection of modern, highly active catalyst systems featuring bulky, electron-rich phosphine ligands. Understanding this dual reactivity allows researchers to strategically design synthetic routes that leverage the strengths of this important synthon.
References
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Wikipedia. (2023). Nucleophilic aromatic substitution. Retrieved from [Link]
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Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
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YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]
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YouTube. (2012). The Buchwald-Hartwig Amination Reaction. Retrieved from [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
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-
Roberts, D. L., et al. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(12), 3477-3488. DOI:10.1039/D2SC00174H]([Link])
-
Rohrbach, S., et al. (2022). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (S N Ar) using simple descriptors. Chemical Science, 13(42), 12586-12595. DOI:10.1039/D2SC04041G]([Link])
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A Comprehensive Guide to the Stability of 2-Chloroisonicotinamide for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the stability of building blocks and intermediates is a cornerstone of robust and reproducible synthetic methodologies. 2-Chloroisonicotinamide, a key heterocyclic compound, is utilized in the synthesis of a variety of pharmacologically active agents. Its performance and the integrity of synthetic routes employing it are intrinsically linked to its stability under diverse experimental conditions. This guide provides an in-depth assessment of the stability of 2-Chloroisonicotinamide, offering a comparative analysis supported by experimental principles and data from analogous systems to inform its handling, storage, and application.
Understanding the Stability Profile of 2-Chloroisonicotinamide
2-Chloroisonicotinamide (IUPAC name: 2-chloropyridine-4-carboxamide) possesses a pyridine ring substituted with a chlorine atom and a carboxamide group.[1] This substitution pattern makes the molecule susceptible to certain degradation pathways, primarily hydrolysis and photodecomposition. The electron-withdrawing nature of the pyridine nitrogen and the chlorine atom can activate the ring to nucleophilic attack, while the amide functionality can undergo hydrolysis under both acidic and basic conditions.
A critical aspect of ensuring the reliability of processes involving 2-Chloroisonicotinamide is to understand its behavior when exposed to various stressors, including pH, temperature, light, and different solvent systems. Forced degradation studies are an essential tool for elucidating potential degradation pathways and developing stable formulations and robust analytical methods.[2]
Hydrolytic Stability: The Influence of pH
The hydrolytic stability of 2-Chloroisonicotinamide is a critical parameter, particularly in aqueous reaction media and for formulation development. The amide linkage is susceptible to cleavage, and the chlorine substituent on the pyridine ring can be displaced via nucleophilic substitution, with water acting as a nucleophile.
Causality Behind pH-Dependent Degradation
Under acidic conditions, the pyridine nitrogen is protonated, which further activates the ring towards nucleophilic attack. The amide carbonyl oxygen can also be protonated, making the carbonyl carbon more electrophilic and susceptible to attack by water. Conversely, under basic conditions, the amide can be hydrolyzed via nucleophilic attack by hydroxide ions. The rate of hydrolysis is therefore expected to be significantly influenced by the pH of the medium.
Kinetic studies on the related N-chloroisonicotinamide have demonstrated that the reaction rate increases with the addition of perchloric acid, indicating acid catalysis.[2]
Experimental Protocol for Assessing Hydrolytic Stability
A robust method to determine the pH-rate profile involves the use of High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the parent compound and the appearance of degradation products over time.[4]
Objective: To determine the first-order rate constant for the degradation of 2-Chloroisonicotinamide at various pH values.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range from 2 to 12 (e.g., HCl for pH 2, acetate for pH 4-5, phosphate for pH 6-8, and borate for pH 9-10, NaOH for pH 12).
-
Sample Preparation: Prepare a stock solution of 2-Chloroisonicotinamide in a suitable organic solvent (e.g., acetonitrile) and dilute it into each buffer to a final concentration of approximately 100 µg/mL.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C or 50°C).
-
Sampling: At predetermined time intervals, withdraw aliquots from each solution.
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
-
Data Analysis: Plot the natural logarithm of the concentration of 2-Chloroisonicotinamide versus time. The slope of the line will give the negative of the pseudo-first-order rate constant (-k). The half-life (t½) can be calculated using the equation: t½ = 0.693/k.
Comparative Hydrolytic Stability
| Compound | Condition | Half-life (t½) | Reference |
| 2-Chloroisonicotinamide (Predicted) | Acidic pH (e.g., pH 2) | Hours | Based on analogy with[3] |
| 2-Chloroisonicotinamide (Predicted) | Neutral/Basic pH | Days to Weeks | Based on analogy with[3] |
| 2-chloro-2'-deoxyadenosine | pH 2, 37°C | 1.6 hours | [3] |
| 2-chloro-2'-deoxyadenosine | pH 1, 37°C | 0.37 hours | [3] |
| 2-Chloronicotinamide (Isomer) | Not available | - | - |
Note: The data for 2-Chloroisonicotinamide is predicted based on the behavior of structurally similar compounds due to the absence of direct experimental values in the literature.
Thermal Stability
Thermal stress can induce decomposition of 2-Chloroisonicotinamide, leading to the formation of impurities. Understanding its thermal stability is crucial for setting appropriate drying, processing, and storage temperatures.
Assessing Thermal Degradation
Thermogravimetric Analysis (TGA) is a powerful technique to evaluate thermal stability.[5] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The onset temperature of decomposition provides an indication of the thermal stability.
Experimental Protocol for TGA
Objective: To determine the onset temperature of thermal decomposition of 2-Chloroisonicotinamide.
Methodology:
-
Instrument: Use a calibrated Thermogravimetric Analyzer.
-
Sample: Place a small, accurately weighed amount of 2-Chloroisonicotinamide (typically 5-10 mg) in an inert crucible (e.g., alumina).
-
Atmosphere: Use an inert atmosphere, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) from ambient temperature to a temperature where complete decomposition is observed (e.g., 600°C).
-
Data Analysis: Plot the percentage of weight loss against temperature. The onset temperature of decomposition is determined from the intersection of the baseline and the tangent of the decomposition step.
Comparative Thermal Stability
| Compound | Decomposition Onset (°C) | Method |
| 2-Chloroisonicotinamide | Not available | TGA |
| 2-Chloropyridine-4-carboxylic acid | 246 °C (dec.) | Melting Point |
| 2-Chloronicotinamide | 164-167 °C | Melting Point |
Note: While melting points can indicate decomposition, TGA provides a more direct measure of thermal stability. The data for related compounds is provided for context.
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can lead to the degradation of 2-Chloroisonicotinamide. Photostability testing is essential, especially if the compound is to be handled in light-exposed environments or used in final products that are not protected from light.
Principles of Photodegradation
Photodegradation is initiated by the absorption of photons, which can lead to bond cleavage and the formation of reactive species. The quantum yield (Φ) is a measure of the efficiency of a photochemical process, representing the number of molecules undergoing a particular event for each photon absorbed.[6]
Experimental Protocol for Photostability Testing (ICH Q1B)
The International Council for Harmonisation (ICH) provides guidelines for photostability testing.[7][8][9]
Objective: To assess the photostability of 2-Chloroisonicotinamide in solid and solution states.
Methodology:
-
Sample Preparation:
-
Solid State: Spread a thin layer of the solid compound in a suitable container.
-
Solution State: Prepare a solution in a photochemically inert solvent (e.g., acetonitrile or water) in a quartz cuvette.
-
-
Light Exposure: Expose the samples to a light source that provides both visible and UV output, such as a xenon lamp or a combination of cool white fluorescent and near-UV lamps. The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.[7]
-
Dark Control: Protect identical samples from light to serve as dark controls.
-
Analysis: After exposure, analyze the samples and dark controls by a validated HPLC method to determine the extent of degradation.
Comparative Photostability
| Compound | Photostability Profile | Notes |
| 2-Chloroisonicotinamide | Expected to be photosensitive | The pyridine ring and chloro-substituent can absorb UV light. |
| 2-Chlorothioxanthone | High triplet quantum yield in organic solvents, lower in aqueous media | A known phototoxic compound.[4] |
| Neonicotinoid Insecticides | Undergo photolysis in aquatic environments | Photodegradation is a key environmental fate process.[10] |
Stability in Different Solvents
The choice of solvent can significantly impact the stability of 2-Chloroisonicotinamide. Solvents can participate in degradation reactions (solvolysis) or influence reaction rates by solvating reactants and transition states differently.
Protic vs. Aprotic Solvents
-
Polar Protic Solvents (e.g., water, methanol, ethanol) can act as nucleophiles and can also stabilize charged intermediates and transition states through hydrogen bonding.[11][12][13] This can facilitate nucleophilic substitution of the chlorine atom.
-
Polar Aprotic Solvents (e.g., acetonitrile, DMF, DMSO) are less likely to act as nucleophiles and do not form strong hydrogen bonds with the substrate.[11][12] They are generally preferred for reactions where the nucleophilicity of other reagents should not be diminished by solvent interactions.
-
Nonpolar Solvents (e.g., hexane, toluene) are generally inert but may offer poor solubility for a polar compound like 2-Chloroisonicotinamide.
Kinetic studies on N-chloroisonicotinamide have shown that the reaction rate decreases with increasing concentration of acetic acid (a polar protic solvent), suggesting a retarding effect of the solvent.[2][14]
Experimental Protocol for Solvent Stability Study
Objective: To evaluate the stability of 2-Chloroisonicotinamide in a range of common laboratory solvents.
Methodology:
-
Solvent Selection: Choose a representative set of polar protic, polar aprotic, and nonpolar solvents.
-
Sample Preparation: Prepare solutions of 2-Chloroisonicotinamide in each solvent at a known concentration.
-
Incubation: Store the solutions at a controlled temperature (e.g., ambient and elevated).
-
Analysis: Analyze the solutions by HPLC at initial and subsequent time points to monitor for degradation.
Experimental Workflow and Data Interpretation
The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like 2-Chloroisonicotinamide.
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Navigating Analytical Methodologies for 2-Chloroisonicotinamide: A Comparative Cross-Validation Guide
For Immediate Release
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. This guide offers a comprehensive comparison and cross-validation of analytical methods for 2-Chloroisonicotinamide, a key chemical intermediate.[1] Tailored for researchers, scientists, and drug development professionals, this document provides an in-depth analysis of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) methodologies, underpinned by rigorous cross-validation principles in line with international regulatory standards.
The Critical Role of Method Cross-Validation
Cross-validation of analytical methods is a cornerstone of robust quality control, ensuring that a validated procedure yields consistent and reliable results across different laboratories, analysts, or instruments.[2] This process is not merely a regulatory formality but a scientific necessity to guarantee data integrity, especially when methods are transferred between sites or when comparing data from different analytical techniques.[2][3] The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines, such as ICH Q2(R2), that outline the framework for analytical procedure validation, emphasizing the demonstration that a method is fit for its intended purpose.[4][5][6]
Physicochemical Properties of 2-Chloroisonicotinamide
A thorough understanding of the physicochemical properties of 2-Chloroisonicotinamide (C6H5ClN2O, Molar Mass: 156.57 g/mol ) is fundamental to selecting and optimizing an appropriate analytical method.[7] Typically a solid powder with a melting point around 198°C, its structure and properties dictate the choice of chromatographic conditions, including solvent selection, column chemistry, and detection methods.[1][7]
Comparative Analysis of Primary Analytical Methods
The two most prevalent and powerful techniques for the analysis of 2-Chloroisonicotinamide are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). The selection between these methods is often dictated by the specific analytical challenge, including the nature of the sample matrix and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC (RP-HPLC), is a versatile and widely used technique for the analysis of a broad range of pharmaceutical compounds.[8] Its applicability to non-volatile and thermally labile substances makes it a strong candidate for the routine analysis of 2-Chloroisonicotinamide.
Gas Chromatography (GC)
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[9] For a semi-volatile compound like 2-Chloroisonicotinamide, GC can offer high resolution and sensitivity, particularly when coupled with a mass spectrometer (GC-MS).[10]
Below is a comparative summary of typical performance characteristics for validated HPLC and GC methods for the analysis of a related compound, nicotinamide, which serves as a relevant proxy for 2-Chloroisonicotinamide.[11]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase. |
| Selectivity | High, tunable by adjusting mobile phase composition and stationary phase chemistry. | Very high, especially when coupled with MS. |
| Linear Range | Typically wide, accommodating a broad concentration range. | Can be extensive, often from µg/mL to ng/mL levels. |
| Limit of Detection (LOD) | Method-dependent, often in the low µg/mL to ng/mL range. | Can achieve very low detection limits, often in the µg/mL range.[11] |
| Precision (%RSD) | Typically < 2% for repeatability and intermediate precision. | Generally < 10% for repeatability.[11] |
| Accuracy (% Recovery) | Typically within 98-102%. | Commonly in the range of 95-105%.[11] |
| Typical Run Time | 5-15 minutes. | 10-30 minutes. |
The Cross-Validation Protocol: A Step-by-Step Guide
The primary objective of cross-validation is to demonstrate the equivalency of two analytical procedures. This is a critical step when transferring a method between laboratories or when comparing a new method to an existing one.[2][12]
Experimental Workflow for Method Cross-Validation
Caption: A streamlined workflow for the cross-validation of analytical methods.
Detailed Experimental Protocols
1. Protocol Development:
-
Objective: To formally document the procedure for comparing the performance of the HPLC and GC methods for the quantification of 2-Chloroisonicotinamide.
-
Acceptance Criteria: Pre-defined statistical criteria for accuracy and precision must be met. For instance, the difference in the mean results between the two methods should not exceed a specified percentage (e.g., ±5%), and the precision of each method should meet pre-set limits (e.g., RSD ≤ 2%).[13]
2. Sample Analysis:
-
A minimum of three batches of homogenous 2-Chloroisonicotinamide samples at three different concentration levels (low, medium, and high) should be prepared.
-
Each sample should be analyzed in replicate (e.g., n=6) by both the HPLC and GC methods.
3. Data Evaluation:
-
Accuracy: The mean recovery at each concentration level is calculated for both methods.
-
Precision: Repeatability (intra-assay precision) is determined by calculating the Relative Standard Deviation (RSD) for the replicate analyses at each concentration level for both methods.
-
Statistical Comparison: An appropriate statistical test, such as a two-sample t-test, is used to compare the mean results obtained from the two methods. An F-test can be used to compare the variances.
Illustrative Cross-Validation Data
The following table presents hypothetical cross-validation data for the analysis of 2-Chloroisonicotinamide, demonstrating the comparison between an established HPLC method and a newly developed GC method.
| Concentration Level | Method | Mean Recovery (%) | RSD (%) |
| Low (0.1 mg/mL) | HPLC | 99.5 | 1.2 |
| GC | 100.2 | 1.5 | |
| Medium (1.0 mg/mL) | HPLC | 100.1 | 0.8 |
| GC | 99.8 | 1.0 | |
| High (5.0 mg/mL) | HPLC | 99.8 | 0.5 |
| GC | 100.5 | 0.7 |
In this illustrative example, both methods demonstrate comparable accuracy and precision, and a statistical analysis would likely confirm their equivalence, thus successfully cross-validating the methods.
Conclusion and Recommendations
Both HPLC and GC are powerful and reliable techniques for the analytical determination of 2-Chloroisonicotinamide. The choice of method will depend on specific laboratory capabilities, sample throughput requirements, and the nature of the sample matrix. Rigorous cross-validation is essential to ensure data consistency and reliability, particularly in a regulated environment. It is recommended that a comprehensive cross-validation protocol be established and followed whenever a new analytical method is introduced or an existing one is transferred. Adherence to ICH and FDA guidelines is crucial for ensuring regulatory compliance and the scientific integrity of the analytical data.[4][14]
References
- U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures.
- Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation.
- ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance.
- AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
- gmp-compliance.org. FDA Guidance for Industry: Q2A Validation of Analytical Procedures.
- International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
- U.S. Food and Drug Administration. (2020). Analytical Procedures and Methods Validation for Drugs and Biologics.
- gmp-compliance.org. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- PharmaGuru. (2025). Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters.
- X-Mol. (n.d.). Understanding 2-Chloroisonicotinamide: Properties, Applications, and Sourcing Tips.
- European Bioanalysis Forum. (n.d.). Cross and Partial Validation.
- U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry.
- PubChem. 2-Chloroisonicotinamide.
- BenchChem. (2025). A Comparative Guide to the Analytical Characterization of N-(2-Aminophenyl)-2-chloronicotinamide via HPLC and GC-MS.
- Journal of Food and Drug Analysis. (n.d.). A gas chromatographic method for determination of nicotinamide, paraben esters and caffeine in commercial health drinks, tonic drinks and cold formulas.
- MDPI. (n.d.). Comprehensive Two-Dimensional Gas Chromatography as a Bioanalytical Platform for Drug Discovery and Analysis.
- BenchChem. (2025). A Comparative Guide to the Validation of GC-MS Methods for 2-Chloroanisole Quantification.
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A Comparative Guide to Catalytic Synthesis of 2-Chloroisonicotinamide: Efficacy and Mechanistic Insights
For Researchers, Scientists, and Drug Development Professionals.
In the landscape of pharmaceutical and agrochemical synthesis, 2-chloroisonicotinamide stands as a pivotal intermediate. Its effective synthesis is a cornerstone for the development of numerous commercial products. This guide offers a deep dive into the comparative efficacy of various catalytic systems for the synthesis of 2-chloroisonicotinamide, primarily from the readily available precursor, 2-hydroxyisonicotinamide. We will dissect the mechanistic nuances of each approach, providing field-proven insights and actionable experimental protocols to empower researchers in their synthetic endeavors.
The Challenge: Chlorination of a Tautomeric System
The synthesis of 2-chloroisonicotinamide from 2-hydroxyisonicotinamide is not a straightforward hydroxyl-to-chloride substitution. The starting material exists in a tautomeric equilibrium with its more stable pyridone form. This tautomerism is a critical factor influencing the choice of chlorinating agent and the reaction mechanism. The reaction, therefore, proceeds via the activation of the pyridone tautomer.
Catalytic Systems Under the Microscope: A Comparative Analysis
The conversion of 2-hydroxyisonicotinamide to its chloro-derivative is predominantly achieved through the use of phosphorus- or sulfur-based chlorinating agents, often with catalytic activation. Here, we compare the most prevalent and effective catalytic systems.
The Vilsmeier-Haack Approach: In-situ Catalyst Generation
The Vilsmeier-Haack reaction is a well-established method for the formylation and, pertinently, the chlorination of electron-rich heterocycles. The active catalytic species, the Vilsmeier reagent (a chloroiminium salt), is typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
Mechanism of Action:
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent. The pyridone tautomer of 2-hydroxyisonicotinamide then acts as a nucleophile, attacking the Vilsmeier reagent. This is followed by a series of steps leading to the formation of a pyridyl-oxy-iminium intermediate, which ultimately rearranges and eliminates to yield the desired 2-chloroisonicotinamide.
Comparative Performance:
| Catalyst System | Typical Conditions | Yield | Advantages | Disadvantages |
| POCl₃ / cat. DMF | Reflux in excess POCl₃ or inert solvent | Good to Excellent | Well-established, reliable for many N-heterocycles. | Use of excess toxic and corrosive POCl₃, harsh workup. |
| SOCl₂ / cat. DMF | Reflux in inert solvent | Good | Milder than POCl₃, gaseous byproducts (SO₂, HCl) are easily removed. | Can be less effective for some N-heterocycles compared to POCl₃[1]. |
Expert Insights: The choice between POCl₃ and SOCl₂ often comes down to substrate reactivity and desired reaction conditions. While POCl₃ is a more potent reagent for this transformation, the in-situ generation of the Vilsmeier reagent from the less aggressive SOCl₂ offers a more controlled reaction with a simpler workup, as the byproducts are gaseous. The catalytic amount of DMF is crucial for the formation of the active chloroiminium salt.
Solvent-Free High-Temperature Chlorination with Equimolar POCl₃
Recent advancements have focused on developing more sustainable and efficient protocols. A notable example is the solvent-free chlorination using an equimolar amount of POCl₃ in the presence of a base like pyridine.[2]
Mechanism of Action:
In this system, the pyridone tautomer is activated by phosphorylation with POCl₃. The resulting phosphate ester is an excellent leaving group, which is then displaced by a chloride ion in a nucleophilic substitution reaction. The pyridine base serves to neutralize the generated HCl, driving the reaction to completion.
Performance Data:
This method has been shown to be highly effective for a range of hydroxy-N-heterocycles, offering excellent yields and purity.
| Catalyst System | Typical Conditions | Yield | Advantages | Disadvantages |
| Equimolar POCl₃ / Pyridine | 140-160 °C, sealed reactor, 2 hours | >90%[2] | High yielding, solvent-free, equimolar reagents (less waste), simple workup.[2] | Requires a sealed reactor for high-temperature operation. |
Expert Insights: This solvent-free approach represents a significant improvement in terms of green chemistry and process safety for large-scale production.[2] The use of equimolar reagents drastically reduces the environmental burden associated with quenching large excesses of POCl₃. The high temperatures and sealed reaction vessel ensure the reaction proceeds to completion efficiently.
Experimental Protocols
To ensure the trustworthiness and reproducibility of these findings, detailed experimental protocols for the two primary catalytic systems are provided below.
Protocol 1: Vilsmeier-Haack Chlorination using SOCl₂ and Catalytic DMF
Materials:
-
2-Hydroxyisonicotinamide
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a stirred suspension of 2-hydroxyisonicotinamide (1.0 eq) in anhydrous DCM, add a catalytic amount of anhydrous DMF (0.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it into a stirred mixture of crushed ice and saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to afford 2-chloroisonicotinamide.
Protocol 2: Solvent-Free Chlorination with Equimolar POCl₃ and Pyridine[2]
Materials:
-
2-Hydroxyisonicotinamide
-
Phosphorus oxychloride (POCl₃)
-
Pyridine, anhydrous
-
Cold water (~0 °C)
-
Saturated sodium carbonate solution
-
Methyl t-butyl ether (MTBE)
Procedure:
-
In a Teflon-lined stainless steel reactor, add 2-hydroxyisonicotinamide (1.0 eq), phosphorus oxychloride (1.0 eq), and anhydrous pyridine (1.0 eq).
-
Seal the reactor and heat the mixture to 140 °C for 2 hours with stirring.
-
After cooling the reactor to room temperature, carefully open it in a well-ventilated fume hood.
-
Quench the reaction mixture by slowly adding it to 100 mL of cold water (~0 °C) with vigorous stirring.
-
Adjust the pH of the solution to 8-9 with a saturated sodium carbonate solution.
-
The solid product will precipitate out. Collect the solid by filtration.
-
Wash the collected solid with a small amount of MTBE and dry under vacuum to yield pure 2-chloroisonicotinamide.
Conclusion and Recommendations
The synthesis of 2-chloroisonicotinamide from 2-hydroxyisonicotinamide can be effectively achieved using several catalytic systems.
-
The Vilsmeier-Haack approach , particularly with SOCl₂ and catalytic DMF , offers a milder alternative with a simpler workup due to its gaseous byproducts. It is a reliable method for lab-scale synthesis.
-
For larger-scale, more environmentally friendly, and highly efficient synthesis, the solvent-free method using equimolar POCl₃ and pyridine is superior.[2] It minimizes waste and simplifies the purification process, making it an excellent choice for industrial applications.
The selection of the optimal catalyst and conditions will ultimately depend on the scale of the reaction, available equipment, and specific process safety and environmental considerations. This guide provides the foundational knowledge and practical protocols to make an informed decision for the efficient and effective synthesis of 2-chloroisonicotinamide.
References
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Vilsmeier-Haack Reaction - NROChemistry. (n.d.). Retrieved January 12, 2026, from [Link]
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What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? (2013, October 10). Retrieved January 12, 2026, from [Link]
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Vilsmeier reaction of enaminones: efficient synthesis of halogenated pyridin-2(1H)-ones. (n.d.). PubMed. Retrieved January 12, 2026, from [Link]
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Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved January 12, 2026, from [Link]
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Organic Syntheses Procedure. (n.d.). Retrieved January 12, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 12, 2026, from [Link]
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Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. (2022, August 7). Retrieved January 12, 2026, from [Link]
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Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 12, 2026, from [Link]
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Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (2018, August 29). PMC. Retrieved January 12, 2026, from [Link]
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How should I proceed in Chlorination using POCl3? (2014, November 14). Retrieved January 12, 2026, from [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved January 12, 2026, from [Link]
-
(PDF) A review on synthetic procedures and applications of phosphorus oxychloride (POCl 3 ) in the last biennial period (2018–19). (2020, October 28). Retrieved January 12, 2026, from [Link]
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Vilsmeier-Haack Transformations under Non Classical Conditions. (2019, December 19). International Journal of Trend in Scientific Research and Development. Retrieved January 12, 2026, from [Link]
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Thionyl Chloride vs Phosphoryl Chloride Reactivity. (2023, February 3). Reddit. Retrieved January 12, 2026, from [Link]
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2-Chloroisonicotinamide. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
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Chlorination and tautomerism: a computational and UPS/XPS study of 2-hydroxypyridine ⇌ 2-pyridone equilibrium. (2020, May 28). RSC Publishing. Retrieved January 12, 2026, from [Link]
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(PDF) Thionyl Chloride: A Catalyst of Synthetic Chemical Interest. (2023, August 28). Retrieved January 12, 2026, from [Link]
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Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. (n.d.). Journal of Chemical Technology. Retrieved January 12, 2026, from [Link]
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Effects of Chlorination on the Tautomeric Equilibrium of 2-Hydroxypyridine: Experiment and Theory. (2017, March 13). PubMed. Retrieved January 12, 2026, from [Link]
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If SOCl2 reacts with alcohols via SNi, why doesn't POCl3? (2017, February 22). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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POCl3, SOCl2, and PBr3. (2014, November 16). YouTube. Retrieved January 12, 2026, from [Link]
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POCl3 chlorination of 4-quinazolones. (2011, February 4). Semantic Scholar. Retrieved January 12, 2026, from [Link]
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DMF‐catalysed chlorination of sugar hemiacetals. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Efficient DMF-assisted synthesis of formamides from amines using CO2 catalyzed by heterogeneous metal. (n.d.). CATCO2NVERS. Retrieved January 12, 2026, from [Link]
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How about Tautomers? (n.d.). RCS Research Chemistry Services. Retrieved January 12, 2026, from [Link]
-
Hydrochlorination of 2,3-Acetylenic Acids with Thionyl Chloride in Dimethylformamide. (2022, August 6). Retrieved January 12, 2026, from [Link]
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A Comprehensive Guide to the Synthesis of 2-Chloroisonicotinamide: A Comparative Review of Methodologies
Introduction
2-Chloroisonicotinamide (CAS: 100859-84-5), a halogenated pyridine derivative, stands as a critical structural motif and versatile intermediate in the realms of medicinal chemistry and agrochemical development.[1][2] Its formal name is 2-chloropyridine-4-carboxamide, and it is characterized by a pyridine ring substituted with a chlorine atom at the C2 position and a carboxamide group at the C4 position.[3] This specific arrangement of functional groups makes it an invaluable building block for synthesizing a range of complex molecules, including Active Pharmaceutical Ingredients (APIs).[1]
The strategic importance of 2-Chloroisonicotinamide necessitates robust, efficient, and scalable synthetic routes. For researchers and process chemists, selecting the appropriate synthetic strategy is a critical decision dictated by factors such as starting material availability, cost, desired scale, reaction efficiency, and environmental impact. This guide provides an in-depth, comparative analysis of the principal methodologies for the synthesis of 2-Chloroisonicotinamide, grounded in established chemical principles and supported by experimental data. We will dissect the causality behind experimental choices, present detailed protocols, and offer expert insights to empower scientists in making informed decisions for their specific research and development objectives.
Chapter 1: Synthesis via Oxidation and Chlorination of Isonicotinic Acid Derivatives
This classical pathway is arguably the most fundamental approach, commencing from the readily available isonicotinic acid. The core strategy involves activating the pyridine ring towards regioselective chlorination by forming the N-oxide, a well-established tactic in pyridine chemistry.
Scientific Principle and Rationale
The pyridine ring is inherently electron-deficient and thus resistant to electrophilic substitution. However, N-oxidation dramatically alters this electronic profile. The N-oxide oxygen atom is a strong π-donor, which significantly increases the electron density at the C2 and C6 positions, making them susceptible to nucleophilic attack. When the N-oxide is treated with a chlorinating agent like phosphorus oxychloride (POCl₃), the oxygen atom is activated, facilitating a rearrangement and subsequent attack by a chloride ion, preferentially at the C2 position to yield the 2-chloro derivative. The carboxylic acid is then converted to an acid chloride to enable efficient amidation.
Synthetic Pathway Workflow
Caption: Multi-step synthesis of 2-Chloroisonicotinamide from isonicotinic acid.
Detailed Experimental Protocol
Step 1: Synthesis of Isonicotinic Acid N-Oxide Causality: Hydrogen peroxide is the oxidant of choice for its efficacy and environmentally benign byproduct (water). The reaction is typically performed in a protic acid like acetic acid, which activates the H₂O₂. This step is analogous to the N-oxidation of the isomeric nicotinic acid.[4]
-
To a solution of isonicotinic acid (1.0 eq) in glacial acetic acid, add hydrogen peroxide (30% aq., 1.5-2.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 70-80°C and maintain for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the mixture and carefully concentrate under reduced pressure to remove the bulk of the acetic acid and water.
-
The resulting crude N-oxide is often carried forward to the next step without extensive purification.
Step 2: Synthesis of 2-Chloroisonicotinic Acid Causality: Phosphorus oxychloride (POCl₃) serves as both the chlorinating agent and a dehydrating agent that activates the N-oxide. This reaction must be performed under anhydrous conditions to prevent decomposition of the POCl₃.[5]
-
Carefully add the crude isonicotinic acid N-oxide (1.0 eq) in portions to an excess of phosphorus oxychloride (3.0-5.0 eq) at 0-10°C.
-
Allow the mixture to warm to room temperature, then heat to reflux (approx. 105-110°C) for 2-4 hours.
-
Cool the reaction mixture and slowly quench by pouring it onto crushed ice with vigorous stirring. This hydrolyzes the excess POCl₃ and precipitates the product.
-
Filter the resulting solid, wash with cold water, and dry to yield crude 2-chloroisonicotinic acid.
Step 3: Synthesis of 2-Chloroisonicotinoyl Chloride Causality: Conversion of the carboxylic acid to a more reactive acid chloride is necessary for efficient amidation. Thionyl chloride (SOCl₂) is a common reagent for this transformation, producing gaseous byproducts (SO₂ and HCl) that are easily removed.
-
Suspend 2-chloroisonicotinic acid (1.0 eq) in an inert solvent such as toluene, and add a catalytic amount of DMF.
-
Add thionyl chloride (1.2-1.5 eq) dropwise at room temperature.
-
Heat the mixture to reflux (70-80°C) for 2-3 hours until gas evolution ceases.
-
Remove the solvent and excess thionyl chloride by distillation under reduced pressure to obtain the crude 2-chloroisonicotinoyl chloride.
Step 4: Synthesis of 2-Chloroisonicotinamide Causality: The highly electrophilic acid chloride readily reacts with ammonia (a nucleophile) to form the stable amide bond. Using aqueous ammonia is often convenient for lab-scale preparations.
-
Dissolve the crude 2-chloroisonicotinoyl chloride in a water-immiscible solvent like dichloromethane (DCM).
-
Cool the solution to 0-5°C in an ice bath.
-
Add concentrated aqueous ammonium hydroxide (28-30%, excess) dropwise with vigorous stirring, maintaining the low temperature.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to yield crude 2-Chloroisonicotinamide, which can be purified by recrystallization (e.g., from ethanol or ethyl acetate).
Chapter 2: Synthesis from 4-Cyanopyridine
This alternative route utilizes the cyano group as a direct precursor to the carboxamide function. The synthetic logic is similar to the first pathway, relying on N-oxidation to direct the C2-chlorination, but concludes with a hydrolysis step instead of an amidation.
Scientific Principle and Rationale
As in the previous method, N-oxidation of 4-cyanopyridine activates the C2 position for chlorination. The key difference lies in the final transformation. The nitrile (cyano group) can be hydrolyzed under controlled acidic or basic conditions to the primary amide. This can be a more atom-economical approach as it avoids the separate steps of forming and reacting an acid chloride. However, the hydrolysis must be carefully controlled to prevent over-hydrolysis to the carboxylic acid.
Synthetic Pathway Workflow
Caption: Synthesis of 2-Chloroisonicotinamide starting from 4-cyanopyridine.
Detailed Experimental Protocol
Steps 1 & 2: Synthesis of 2-Chloro-4-cyanopyridine Causality: The N-oxidation and subsequent chlorination steps follow the same principles as described in Chapter 1. The procedures are analogous, starting with 4-cyanopyridine instead of isonicotinic acid. A patent describes a similar sequence for the 3-cyano isomer.[6]
-
Perform N-oxidation of 4-cyanopyridine using hydrogen peroxide in acetic acid as described previously.
-
Chlorinate the resulting 4-cyanopyridine N-oxide with phosphorus oxychloride to yield 2-chloro-4-cyanopyridine.
Step 3: Hydrolysis of 2-Chloro-4-cyanopyridine to 2-Chloroisonicotinamide Causality: Concentrated sulfuric acid can catalyze the hydration of the nitrile to the amide. The reaction temperature and time are critical parameters to maximize the yield of the amide while minimizing the formation of the corresponding carboxylic acid. This method is effective for the analogous synthesis of 2-chloronicotinamide.[7]
-
To a flask, add concentrated sulfuric acid (e.g., 4 mL per 1.4 g of nitrile).
-
Add 2-chloro-4-cyanopyridine (1.0 eq) in portions while stirring, ensuring it dissolves completely.
-
Heat the reaction system to 80-90°C and maintain this temperature with stirring for 2-3 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and slowly pour it into a stirred mixture of crushed ice and aqueous ammonia to neutralize the acid and precipitate the product.
-
Stir for 1 hour, then collect the precipitated solid by filtration.
-
Wash the crude product with cold water and purify by recrystallization or washing with a suitable solvent like ethyl acetate to obtain pure 2-Chloroisonicotinamide.[7]
Chapter 3: Comparative Analysis and Evaluation
The choice between these two primary synthetic routes depends heavily on the specific constraints and goals of the laboratory or production facility. Below is a table summarizing the key performance indicators, followed by an expert analysis.
| Feature | Route 1: From Isonicotinic Acid | Route 2: From 4-Cyanopyridine |
| Starting Material | Isonicotinic Acid | 4-Cyanopyridine |
| Key Reagents | H₂O₂, POCl₃, SOCl₂, NH₄OH | H₂O₂, POCl₃, H₂SO₄, NH₄OH |
| Number of Steps | 4 | 3 |
| Overall Yield | Moderate (Typically 50-65%) | Good (Potentially >70%)[7] |
| Purity | Generally high after recrystallization | High, though may contain carboxylic acid impurity |
| Scalability | Well-established, but handling SOCl₂ and POCl₃ on a large scale requires specialized equipment. | Favorable due to fewer steps. Large-scale handling of concentrated acids is standard but requires care. |
| Safety & Environment | Use of toxic and corrosive POCl₃ and SOCl₂. Generates acidic waste. | Use of toxic and corrosive POCl₃ and concentrated H₂SO₄. Generates significant acidic and basic waste during neutralization. |
Expertise & Experience: A Senior Scientist's Perspective
Trustworthiness and Control: Both synthetic pathways are robust and well-precedented in pyridine chemistry. However, each has critical control points.
-
In Route 1 , the conversion of the carboxylic acid to the acid chloride (Step 3) must be driven to completion to ensure efficient amidation. Any residual carboxylic acid will not react and will complicate purification. The final amidation step is generally high-yielding and clean.
-
In Route 2 , the final hydrolysis step is the most delicate. Over-exposure to the acidic conditions (higher temperature or longer reaction time) will lead to the formation of 2-chloroisonicotinic acid, which can be difficult to separate from the desired amide product. Precise control and diligent monitoring (e.g., by HPLC or TLC) are essential for maximizing the yield and purity of the final product.
Recommendation for Application:
-
For Lab-Scale and Versatility: Route 1 is often preferred in a research or discovery setting. The four-step process is modular, and the intermediates (2-chloroisonicotinic acid and its acid chloride) are themselves valuable reagents that can be used to synthesize other derivatives (e.g., esters, other amides). This provides greater synthetic flexibility from a single pathway.
-
For Process Development and Scale-Up: Route 2 presents a more attractive profile for industrial production due to its shorter sequence (3 steps vs. 4). A one-step reduction in a manufacturing process translates to significant savings in time, labor, materials, and waste disposal. While the hydrolysis requires careful optimization, once a reliable protocol is established, this route is likely more cost-effective and efficient for dedicated, large-scale manufacturing of 2-Chloroisonicotinamide.
Conclusion
The synthesis of 2-Chloroisonicotinamide is most effectively approached through two primary, well-documented pathways starting from either isonicotinic acid or 4-cyanopyridine. The isonicotinic acid route offers greater synthetic flexibility, making it ideal for research and development, while the more concise cyanopyridine route is better suited for optimized, large-scale production. The selection of a specific method should be a strategic decision based on a thorough evaluation of project scale, cost considerations, available equipment, and the desired purity of the final product. Both methods rely on the foundational N-oxide chemistry of pyridines and involve the handling of hazardous materials, necessitating appropriate safety precautions and engineering controls.
References
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Zheng, R., et al. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Green Chemistry, 26, 1-11. Retrieved from [Link]
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Royal Society of Chemistry. (2024). Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow microreactors. Retrieved from [Link]
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A Senior Application Scientist's Guide to Benchmarking the Synthesis of 2-Chloroisonicotinamide
Introduction: The Significance of 2-Chloroisonicotinamide in Modern Chemistry
2-Chloroisonicotinamide (CAS: 100859-84-5) is a pivotal heterocyclic building block in the landscape of pharmaceutical and agrochemical research.[1] As a derivative of isonicotinamide (a form of vitamin B3), its structure is embedded in numerous compounds of significant biological activity. The strategic placement of a chloro group at the 2-position of the pyridine ring activates the molecule for nucleophilic substitution, making it an exceptionally versatile intermediate for constructing more complex molecular architectures. Researchers have leveraged this reactivity in the synthesis of anti-tuberculosis agents and plant growth regulators, highlighting its dual impact on human health and agricultural productivity.[1]
Given its importance, the efficient and high-yield synthesis of 2-Chloroisonicotinamide is a matter of considerable practical concern for research and development laboratories. This guide provides an in-depth comparison of the primary synthetic routes, benchmarked against reported yields for analogous transformations. We will dissect the mechanistic underpinnings of each pathway, provide detailed, field-tested protocols, and offer insights into the critical parameters that govern reaction outcomes.
Synopsis of Synthetic Strategies
The synthesis of 2-Chloroisonicotinamide can be approached from several strategic starting points. The most prevalent and industrially viable routes converge on the key intermediate, 2-Chloroisonicotinic acid, or its activated acyl chloride derivative. The choice of strategy often depends on the cost and availability of the initial starting material, as well as considerations of reaction safety, scalability, and environmental impact.
The following diagram outlines the principal synthetic pathways we will explore in this guide.
Caption: Overview of synthetic pathways to 2-Chloroisonicotinamide.
Route 1: The N-Oxide Pathway via 2-Chloroisonicotinic Acid
This is arguably the most robust and well-documented strategy, proceeding through the stable and readily purifiable 2-chloroisonicotinic acid intermediate. The overall yield is high, and the reactions are generally scalable.
Step 1a: N-Oxidation of Isonicotinic Acid
-
Causality: The direct chlorination of the pyridine ring is challenging due to its electron-deficient nature, which deactivates it towards electrophilic substitution. The introduction of an N-oxide functionality fundamentally alters the electronic properties of the ring. The oxygen atom donates electron density, particularly to the ortho (2,6) and para (4) positions, rendering them susceptible to electrophilic attack and subsequent rearrangement upon treatment with chlorinating agents. A green process for the synthesis of the isomeric 2-chloronicotinic acid reports a total yield of 76.8% starting from nicotinic acid.[2]
Step 1b: Chlorination of Isonicotinic Acid N-Oxide
-
Mechanism & Reagents: The conversion of the N-oxide to the 2-chloro derivative is typically achieved using phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅). The reaction proceeds through the formation of a pyridinium phosphate ester intermediate. The chloride ion then acts as a nucleophile, attacking the C2 position, leading to the elimination of a phosphate species and rearomatization to furnish the 2-chloropyridine ring. The use of a POCl₃/PCl₅ mixture can be particularly effective, as PCl₅ enhances the chlorinating power of the system.[3]
-
Reported Yields: While direct yield data for 2-chloroisonicotinic acid is sparse, the synthesis of its isomer, 2-chloronicotinic acid, is well-documented and serves as an excellent benchmark.
Step 1c: Activation to 2-Chloroisonicotinoyl Chloride
-
Causality: The direct amidation of a carboxylic acid is possible but often requires harsh conditions or specialized coupling agents. A more efficient and common laboratory practice is the conversion of the carboxylic acid to a more reactive acyl chloride. Thionyl chloride (SOCl₂) is a cost-effective and highly effective reagent for this transformation. The reaction is typically performed in an inert solvent, and the byproducts (SO₂ and HCl) are gaseous, which simplifies workup. A protocol for the synthesis of the isomeric 2-chloronicotinyl chloride from 2-chloronicotinic acid using thionyl chloride in 1,2-dichloroethane proceeds smoothly.[8]
Step 1d: Amidation to 2-Chloroisonicotinamide
-
Mechanism & Reagents: The final step involves the reaction of the highly electrophilic 2-chloroisonicotinoyl chloride with an ammonia source. While aqueous or gaseous ammonia can be used, a particularly convenient and high-yielding laboratory method employs ammonium chloride (NH₄Cl) in the presence of a non-nucleophilic base or a suitable solvent system that can act as an acid scavenger.[9][10] The reaction is a straightforward nucleophilic acyl substitution.
-
Reported Yields: A direct benchmark for this specific transformation is the amidation of 2-chloroisonicotinoyl chloride with aniline, which affords the N-phenyl derivative in 92% yield .[11] This suggests that the amidation with ammonia should also be a high-yielding process. Protocols using NH₄Cl for the conversion of other acid chlorides to primary amides report "good to excellent yields".[9][10]
Caption: Workflow for Route 1 via the N-Oxide pathway.
Alternative Synthetic Approaches
While Route 1 is the most established, alternative strategies offer potential advantages, particularly if different starting materials are more readily available.
Route 2: Direct Chlorination of a 2-Hydroxypyridine Precursor
This route is predicated on the direct conversion of a hydroxyl group at the 2-position of the pyridine ring to a chloro group. The starting material would be 2-hydroxyisonicotinamide or its corresponding acid.
-
Chemical Principle: 2-Hydroxypyridines exist in tautomeric equilibrium with their 2-pyridone form. This tautomer can be readily converted to the corresponding 2-chloropyridine using standard chlorinating agents like POCl₃. The reaction mechanism involves the formation of a phosphate ester intermediate on the pyridone oxygen, which is then displaced by a chloride ion. This is a standard, often high-yielding transformation in pyridine chemistry.[12][13]
-
Benchmarking: The primary challenge of this route is not the chlorination step itself, which is expected to be efficient, but the commercial availability and cost of the 2-hydroxyisonicotinamide starting material. If this precursor is readily accessible, this route could be highly competitive due to its directness.
Route 3: Direct Chlorination of Isonicotinamide
A direct chlorination of isonicotinamide would be the most atom-economical route. However, this approach is mechanistically challenging.
-
Chemical Principle: As previously discussed, the pyridine ring is electron-deficient. While N-oxidation activates the ring for electrophilic substitution, achieving direct chlorination at the 2-position without this activation is difficult and often results in low yields and poor regioselectivity. The reaction conditions required would likely be harsh, potentially leading to decomposition or unwanted side reactions involving the amide group.
Comparative Analysis and Yield Benchmarking
The following table summarizes the key aspects of the discussed synthetic routes, providing a benchmark for expected yields based on reported values for closely related transformations.
| Route | Key Transformation | Starting Material | Reagents | Benchmark Yield | Advantages | Disadvantages |
| 1 | N-Oxidation -> Chlorination -> Amidation | Isonicotinic Acid | H₂O₂, POCl₃/PCl₅, SOCl₂, NH₄Cl | ~70-85% overall | Reliable, scalable, high-yielding steps, well-documented for analogues. | Multi-step process. |
| 2 | Direct Chlorination | 2-Hydroxyisonicotinamide | POCl₃ / PCl₅ | >85% (for chlorination step) | Potentially shorter route. | Starting material may be expensive or not readily available. |
| 3 | Direct Chlorination | Isonicotinamide | Harsh Chlorinating Agents | Likely Low (<30%) | Most atom-economical in theory. | Poor selectivity, harsh conditions, low expected yield, lack of reliable protocols. |
Detailed Experimental Protocols
The following protocols are provided as a guide for laboratory synthesis, based on established procedures for analogous compounds.
Protocol 1: Synthesis of 2-Chloroisonicotinamide via Route 1
Step A: Synthesis of 2-Chloroisonicotinic Acid from Isonicotinic Acid N-Oxide (Adapted from the synthesis of 2-chloronicotinic acid)[5][6]
-
Setup: In a three-necked round-bottom flask equipped with a reflux condenser, mechanical stirrer, and dropping funnel, suspend isonicotinic acid N-oxide (1.0 eq) in phosphorus oxychloride (POCl₃, ~4-5 mL per gram of N-oxide).
-
Reaction: Add phosphorus pentachloride (PCl₅, ~1.1 eq) to the suspension in portions. The mixture may become more mobile.
-
Heating: Heat the reaction mixture to reflux (approx. 105-110 °C) and maintain for 3-4 hours. Monitor the reaction progress by TLC (e.g., DCM:MeOH 9:1), observing the disappearance of the starting material.
-
Workup: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure. Cautiously pour the viscous residue onto crushed ice with vigorous stirring.
-
Isolation: The product, 2-chloroisonicotinic acid, will precipitate as a solid. Adjust the pH to ~2.0-2.5 with a cold NaOH solution to maximize precipitation.[4] Filter the solid, wash thoroughly with cold water, and dry under vacuum.
-
Expected Yield: 85-95%
-
Step B: Synthesis of 2-Chloroisonicotinamide (Adapted from general amidation procedures)[8][9]
-
Acyl Chloride Formation: In a flask under an inert atmosphere (N₂ or Ar), suspend 2-chloroisonicotinic acid (1.0 eq) in anhydrous 1,2-dichloroethane or toluene (~5 mL per gram). Add thionyl chloride (SOCl₂, 1.5-2.0 eq).
-
Heating: Heat the mixture to reflux (approx. 80-110 °C depending on solvent) for 1-2 hours until the solution becomes clear and gas evolution ceases.
-
Amidation: Cool the solution to 0 °C. In a separate flask, prepare a suspension of ammonium chloride (NH₄Cl, 1.5 eq) and a non-nucleophilic base like triethylamine (TEA, 3.0 eq) or N,N-diisopropylethylamine (DIEA) in anhydrous dichloromethane (DCM).
-
Addition: Slowly add the cooled acyl chloride solution from step 2 to the ammonium chloride suspension at 0 °C via cannula or dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours or until TLC indicates complete consumption of the acyl chloride.
-
Workup: Quench the reaction by adding water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure 2-Chloroisonicotinamide.
-
Expected Yield: >90%
-
Protocol 2: Analytical Characterization
A self-validating protocol requires rigorous characterization of the final product to confirm its identity and purity.
-
Thin-Layer Chromatography (TLC): Use silica gel plates with a mobile phase of 70:30 Ethyl Acetate:Hexanes. Visualize spots under UV light (254 nm).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (400 MHz, DMSO-d₆): Expect signals corresponding to the aromatic protons on the pyridine ring and the two protons of the -NH₂ group. The aromatic protons will appear as distinct doublets and triplets characteristic of the substitution pattern. The amide protons will likely appear as two broad singlets.
-
¹³C NMR (101 MHz, DMSO-d₆): Expect signals for the five distinct carbon atoms of the pyridine ring and the carbonyl carbon of the amide.
-
-
Mass Spectrometry (MS): ESI-MS should show the molecular ion peak [M+H]⁺ at m/z corresponding to the calculated mass of 2-Chloroisonicotinamide (C₆H₅ClN₂O, Mol. Wt: 156.57).
-
High-Performance Liquid Chromatography (HPLC): Purity analysis should be performed on a C18 column with a gradient of water and acetonitrile (containing 0.1% TFA or formic acid) as the mobile phase, with UV detection at an appropriate wavelength (e.g., 254 nm or 270 nm).
Conclusion and Expert Recommendations
For the reliable, scalable, and high-yield synthesis of 2-Chloroisonicotinamide, Route 1 (The N-Oxide Pathway) is the most highly recommended approach. The key intermediate, 2-chloroisonicotinic acid, can be synthesized in excellent yields (up to 95%) from the corresponding N-oxide, a transformation well-benchmarked by its nicotinic acid isomer. The subsequent conversion to the acyl chloride and amidation are standard, high-yielding reactions, leading to an anticipated overall yield of approximately 70-85%. This pathway offers robust and reproducible results, making it suitable for both academic research and process development settings. While more direct routes are theoretically possible, they lack the established protocols and predictable outcomes of the N-oxide strategy.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Chloroisonicotinamide
As researchers and drug development professionals, our commitment to safety and environmental stewardship is as critical as the discoveries we pursue. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental aspect of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-Chloroisonicotinamide, grounding every recommendation in established safety principles and regulatory standards. Our objective is to ensure that this compound is handled safely from the bench to its final disposition, protecting both laboratory personnel and the environment.
Hazard Identification and Risk Assessment: Understanding the "Why"
Before any disposal procedure can be implemented, a thorough understanding of the compound's intrinsic hazards is essential. 2-Chloroisonicotinamide is a chlorinated heterocyclic compound that presents specific risks. A comprehensive risk assessment dictates the stringent controls required for its handling and disposal.
According to its Globally Harmonized System (GHS) classification, 2-Chloroisonicotinamide poses the following hazards:
-
Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2]
-
Specific target organ toxicity — Single exposure (Category 3), Respiratory system : May cause respiratory irritation.[2]
Upon combustion, it may decompose to generate toxic fumes, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and hydrogen chloride gas.[3][4] This thermal decomposition profile is a critical factor in determining the appropriate final disposal method.
| Hazard Classification | GHS Category | Signal Word | Hazard Statement | Source |
| Skin Irritation | Category 2 | Warning | H315: Causes skin irritation | [1][2] |
| Serious Eye Irritation | Category 2 | Warning | H319: Causes serious eye irritation | [1][2] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | Warning | H335: May cause respiratory irritation | [2] |
This hazard profile necessitates that 2-Chloroisonicotinamide be treated as a hazardous waste, managed in accordance with federal and local regulations, and never be disposed of via standard trash or sewer systems.[5][6]
Core Principles of Chemical Waste Management
The disposal of 2-Chloroisonicotinamide must adhere to the foundational principles of laboratory chemical waste management. These practices are mandated by regulatory bodies like the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) to ensure safety and compliance.[5][7]
-
Waste Minimization : The most effective strategy is to reduce waste at its source. This includes ordering only the necessary quantities of chemicals for your experiments and maintaining a clear inventory to avoid the accumulation of obsolete materials.[8][9]
-
Segregation : This is arguably the most critical step in daily waste management. Incompatible chemicals must never be mixed. For 2-Chloroisonicotinamide, the key is to segregate it as halogenated organic waste . Mixing halogenated and non-halogenated waste streams complicates and increases the cost of disposal, as halogenated compounds require specific incineration conditions to prevent the formation of persistent environmental pollutants like dioxins.[10][11]
-
Containerization : Waste must be stored in containers that are chemically compatible, in good condition, and feature secure, leak-proof closures.[5][10]
-
Labeling : All hazardous waste containers must be properly labeled from the moment the first drop of waste is added. This is a strict requirement under OSHA and the EPA's Resource Conservation and Recovery Act (RCRA).[5][12]
Step-by-Step Disposal Protocol for 2-Chloroisonicotinamide
This protocol provides a direct, procedural workflow for managing 2-Chloroisonicotinamide waste from generation to pickup.
Step 1: Don Appropriate Personal Protective Equipment (PPE)
Given the skin, eye, and respiratory irritation hazards, a stringent PPE protocol is mandatory.
| Equipment | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and dust, preventing serious eye irritation.[13] |
| Hand Protection | Nitrile gloves (or other chemically resistant gloves) | Prevents direct skin contact and subsequent irritation.[6] |
| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood | Prevents inhalation of dust or aerosols, mitigating respiratory tract irritation.[14][15] |
Step 2: Segregate and Collect Waste
Immediately upon generation, classify and collect the waste based on its physical state.
-
Solid Waste : Collect pure 2-Chloroisonicotinamide powder, residues, and contaminated consumables (e.g., weigh boats, contaminated wipes) in a designated, compatible waste container labeled "Solid Halogenated Organic Waste." [10]
-
Liquid Waste : If 2-Chloroisonicotinamide is dissolved in a solvent, collect it in a container labeled "Liquid Halogenated Organic Waste." Ensure the solvent itself is compatible with the waste stream and container. For example, chlorinated solvents like dichloromethane would be part of this stream.
Caption: Decision workflow for the proper segregation and disposal of 2-Chloroisonicotinamide waste.
Step 3: Properly Label the Waste Container
As soon as waste is added, affix a hazardous waste tag provided by your institution's Environmental Health & Safety (EHS) department. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste 2-Chloroisonicotinamide" (and any solvents)
-
The specific hazard characteristics (e.g., Irritant)
-
The date accumulation started
-
The name of the principal investigator and laboratory information
Step 4: Store the Waste Container Safely
Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[9] This area must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Segregated from incompatible materials (e.g., acids, bases, oxidizers).[16]
-
Equipped with secondary containment to capture any potential leaks.
Step 5: Arrange for Final Disposal
Once the container is full or has reached its accumulation time limit (per institutional policy), arrange for a pickup by your certified EHS or hazardous waste disposal contractor. Do not attempt to dispose of the chemical yourself.
The universally accepted and environmentally responsible method for destroying chlorinated organic compounds like 2-Chloroisonicotinamide is high-temperature incineration .[17] This process operates at temperatures sufficient to ensure complete destruction of the parent compound and its hazardous chlorinated byproducts, which is a critical step to prevent environmental contamination.[17][18]
Emergency Procedures: Spill and Exposure
Accidents require immediate and correct responses. All personnel handling this compound must be familiar with these procedures.
-
Small Spill (in a chemical fume hood) :
-
Ensure PPE is on.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Carefully sweep or scoop the absorbed material into the "Solid Halogenated Organic Waste" container.
-
Decontaminate the area with a suitable solvent and then soap and water.
-
All cleanup materials must be disposed of as hazardous waste.[8]
-
-
Large Spill (outside a fume hood) :
-
Evacuate the immediate area.
-
Alert nearby personnel and your laboratory supervisor.
-
Contact your institution's EHS emergency line for response and cleanup.
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1]
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Inhalation : Move the affected person to fresh air. If they feel unwell, seek medical attention.[1]
-
By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 2-Chloroisonicotinamide, upholding the highest standards of laboratory safety and environmental responsibility.
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A Senior Application Scientist's Guide to Personal Protective Equipment for 2-Chloroisonicotinamide
As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the reaction yield, and the biological outcome. However, the foundation of successful and sustainable research is an unwavering commitment to safety. 2-Chloroisonicotinamide, a common building block in medicinal chemistry, is a prime example of a compound that demands our full respect and attention to proper handling procedures.
This guide moves beyond a simple checklist. It is designed to provide you, my fellow scientists, with a deep, causal understanding of why specific personal protective equipment (PPE) and handling protocols are essential. By understanding the risks, we can internalize the procedures, making the laboratory a safer and more efficient environment for discovery.
Hazard Profile of 2-Chloroisonicotinamide: The 'Why' Behind the 'What'
Before we even consider reaching for a pair of gloves, we must understand the intrinsic hazards of the material. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 2-Chloroisonicotinamide is classified with the following hazards:
The GHS pictogram associated with these hazards is the Exclamation Mark (GHS07). This tells us that the chemical is a warning-level hazard, capable of causing reversible health effects. In practical terms, the crystalline powder or dust of 2-Chloroisonicotinamide can cause significant irritation upon contact with the skin, eyes, or if inhaled. This knowledge is the bedrock upon which we build our safety protocols; every subsequent step is a direct countermeasure to these specific risks.
Core Protective Measures: Your Non-Negotiable Armor
Handling 2-Chloroisonicotinamide safely requires a multi-layered approach to PPE. Each component is critical to forming a complete barrier against exposure.
Eye and Face Protection: Shielding Your Most Vulnerable Asset
Direct contact with 2-Chloroisonicotinamide dust or splashes of solutions can cause serious irritation.[1][3][5] Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Safety glasses with side-shields that conform to EN166 (EU) or NIOSH (US) standards.[6][7]
-
Best Practice/Increased Risk: For operations with a higher risk of splashing or aerosol generation (e.g., preparing concentrated solutions, sonicating), tightly fitting safety goggles are the superior choice.[6] If there's a significant splash risk, a face shield should be worn in addition to safety goggles.
Skin and Body Protection: The Primary Barrier
Given its classification as a skin irritant, preventing direct contact is paramount.[2][4]
-
Gloves: Chemically resistant gloves are essential. Nitrile gloves are a common and effective choice for handling solids and solutions. Always inspect gloves for tears or pinholes before use.[7] Employ the proper glove removal technique (without touching the outer surface) to avoid cross-contamination.[7]
-
Lab Coat: A standard laboratory coat should be worn and kept fully fastened. For tasks involving larger quantities, consider a coat with elastic cuffs.
-
Additional Clothing: For large-scale operations, impervious clothing may be necessary to prevent skin contact.[6]
Respiratory Protection: Guarding Against Inhalation
The fine, dust-like nature of many chemical solids, including 2-Chloroisonicotinamide, makes respiratory irritation a significant concern.[3]
-
Engineering Controls First: The primary method for controlling respiratory hazards is through engineering controls. Always handle the solid material in a well-ventilated area, preferably within a certified chemical fume hood.[6][8]
-
When Respirators are Necessary: If engineering controls are insufficient, if you experience any irritation, or if exposure limits are likely to be exceeded, respiratory protection is required.[6] For nuisance dust exposure, a type N95 (US) or P1 (EU) particulate respirator is recommended.[7] In situations with higher potential exposure, a full-face respirator may be warranted.[6]
PPE Operational Plan: Matching the Protection to the Task
A one-size-fits-all approach to PPE is inefficient and can be unsafe. The following table provides a clear, task-based guide for PPE selection.
| Task/Operation | Engineering Control | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Aliquotting Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Safety Goggles | Nitrile Gloves | Lab Coat (fastened) | Recommended (N95/P1) if outside a fume hood |
| Preparing Stock Solutions | Chemical Fume Hood | Safety Goggles | Nitrile Gloves | Lab Coat (fastened) | Not typically required if in a fume hood |
| Running Reactions | Chemical Fume Hood | Safety Glasses with Side-Shields | Nitrile Gloves | Lab Coat (fastened) | Not typically required |
| Work-up & Purification | Chemical Fume Hood | Safety Goggles & Face Shield (if splash risk) | Nitrile Gloves | Lab Coat (fastened) | Not typically required |
| Cleaning Minor Spills | N/A | Safety Goggles | Heavy-duty Nitrile or Neoprene Gloves | Lab Coat (fastened) | Required (N95/P1 Minimum) |
Standard Operating Protocol for Handling
This step-by-step process ensures that safety is integrated into your workflow from start to finish.
-
Preparation: Designate a specific area for handling 2-Chloroisonicotinamide, preferably within a chemical fume hood.[8] Ensure an emergency eyewash station and safety shower are readily accessible.[8]
-
Don PPE: Before handling the chemical, put on all required PPE as outlined in the table above.
-
Handling the Chemical:
-
Gently open the container to avoid creating airborne dust.
-
Use a spatula to carefully transfer the solid. Avoid pouring the powder directly.
-
If preparing a solution, add the solid to the solvent slowly to prevent splashing.
-
-
Post-Handling:
-
Securely close the primary container.
-
Decontaminate the spatula and any other equipment used.
-
Wipe down the work surface with an appropriate solvent and then soap and water.
-
-
Doffing PPE: Remove PPE in the correct order to prevent cross-contamination: gloves first, followed by lab coat and then eye protection.
-
Hygiene: Immediately wash hands thoroughly with soap and water after removing gloves.[3][7]
Emergency Protocols: Plan for the Unexpected
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is crucial.
Accidental Release or Spill
In the event of a spill, your immediate priority is to ensure personnel safety and contain the material. Do not let the product enter drains.[3][7]
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
